3-(3-Methylbenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYBOQAYRGUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(3-Methylbenzenesulfonyl)azetidine chemical properties
Executive Summary
3-(3-Methylbenzenesulfonyl)azetidine represents a specialized class of 3-substituted azetidines, serving as a high-value pharmacophore in modern medicinal chemistry. This molecule combines the rigid, sp³-rich architecture of the azetidine ring with the metabolic stability and polarity of an aryl sulfone.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic of this scaffold.[1][2] It is designed for medicinal chemists utilizing this moiety to modulate basicity, improve metabolic stability, or introduce rigid vectors in fragment-based drug discovery (FBDD).
Structural & Electronic Analysis
Molecular Architecture
The molecule consists of a four-membered azetidine heterocycle substituted at the C3 position with a sulfonyl group linked to a meta-tolyl (3-methylphenyl) ring.
-
Azetidine Ring: Provides a rigidified amine handle.[3] The ring strain (~25.4 kcal/mol) is significant but lower than aziridine, allowing for chemical stability under standard physiological conditions while retaining reactivity for specific ring-opening transformations [1].[4]
-
Sulfonyl Linker (–SO₂–): Acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor. Its placement at C3 (β-position relative to Nitrogen) exerts a through-bond inductive effect that modulates the amine's basicity without eliminating it.
-
3-Methylphenyl Moiety: Provides a lipophilic vector. The meta-methyl substitution breaks symmetry, potentially aiding in solubility and providing distinct hydrophobic interactions compared to the unsubstituted phenyl analog.
Electronic Effects on Basicity
The basicity of the azetidine nitrogen is a critical parameter for drug design.
-
Unsubstituted Azetidine pKₐ: ~11.3 [2].
-
Effect of C3-Sulfonyl: The sulfonyl group at C3 lowers the pKₐ of the azetidine nitrogen via the inductive effect (
). -
Predicted pKₐ: Based on Hammett equation principles and analog data (e.g., 3-fluoroazetidine pKₐ ~9.5), the 3-(arylsulfonyl)azetidine amine is estimated to have a pKₐ in the range of 8.5 – 9.2 . This modulation renders the amine less likely to be protonated in non-acidic cellular compartments compared to the parent azetidine, potentially improving membrane permeability.
Physicochemical Properties[2][4][5][6][7]
The following data characterizes the free base and its common hydrochloride salt form.
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₁₃NO₂S | Free Base |
| Molecular Weight | 211.28 g/mol | Free Base |
| ClogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity due to sulfone polarity balancing the aryl ring. |
| Topological Polar Surface Area (TPSA) | ~54 Ų | 34 Ų (Sulfone) + 12 Ų (Amine) + Other. Favorable for CNS penetration.[2] |
| H-Bond Donors / Acceptors | 1 / 3 | Amine (NH) is donor; Sulfone oxygens and N are acceptors. |
| Physical State | White to off-white solid | Typically isolated as HCl salt for stability. |
| Solubility | DMSO, Methanol, Water (Salt) | Free base has limited water solubility; HCl salt is highly water-soluble. |
Synthetic Methodologies
Two primary routes are established for accessing 3-arylsulfonyl azetidines. The Nucleophilic Displacement route is preferred for its operational simplicity and scalability.
Route A: Nucleophilic Displacement (Preferred)
This protocol utilizes the reaction between an N-protected 3-iodoazetidine and a sulfinate salt.
Reagents:
-
Starting Material: 1-Boc-3-iodoazetidine (CAS: 254454-54-1).
-
Nucleophile: Sodium 3-methylbenzenesulfinate.
-
Solvent: DMF or DMSO.
-
Temperature: 80–100 °C.
Step-by-Step Protocol:
-
Displacement: Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) and Sodium 3-methylbenzenesulfinate (1.2 equiv) in DMF (0.5 M).
-
Heating: Heat the mixture to 90 °C for 12–16 hours. Monitor by LCMS for the disappearance of the iodide.
-
Workup: Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Deprotection: Treat the crude Boc-intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) at 0 °C to RT for 2 hours.
-
Isolation: Concentrate to dryness. Triturate with Et₂O to obtain the 3-(3-methylbenzenesulfonyl)azetidine hydrochloride as a solid.
Route B: Thiol Alkylation & Oxidation
Alternatively, the sulfide can be formed first and then oxidized. This is useful if the sulfinate salt is unavailable.
-
Alkylation: React 1-Boc-3-iodoazetidine with 3-methylbenzenethiol and K₂CO₃ in CH₃CN.
-
Oxidation: Treat the resulting sulfide with m-CPBA (2.2 equiv) or Oxone® to generate the sulfone.
-
Deprotection: Acidic cleavage of the Boc group.
Synthesis Logic Diagram
Figure 1: Comparative synthetic pathways. Route A (top) is more direct, avoiding the oxidation step required in Route B.
Reactivity Profile
N-Functionalization (Primary Utility)
The secondary amine is the primary reactive handle.[2]
-
Reductive Amination: Reacts cleanly with aldehydes/ketones using NaBH(OAc)₃.
-
SₙAr / Buchwald Coupling: The azetidine nitrogen is a competent nucleophile for arylations.[2]
-
Amide Coupling: Standard HATU/EDC conditions apply.
Ring Stability & Opening
While 3-substituted azetidines are generally stable, the ring strain dictates caution [3].
-
Acid Stability: The hydrochloride salt is stable at room temperature. However, prolonged heating in strong aqueous acid can lead to ring hydrolysis, yielding γ-amino sulfones (3-amino-2-(3-methylbenzenesulfonyl)propan-1-ol derivatives).
-
Nucleophilic Ring Opening: Strong nucleophiles can attack the ring carbons (C2/C4) under forcing conditions, but the C3-sulfone substituent sterically and electronically discourages this compared to activated aziridines.
Medicinal Chemistry Applications
Bioisosterism & Design[5]
-
Proline Mimic: The azetidine ring acts as a contracted, less lipophilic proline mimic, often used to fine-tune the vector of the N-substituent.
-
Metabolic Stability: The sulfone group is metabolically robust (unlike sulfides or sulfoxides) and blocks metabolic soft spots on the aryl ring.
-
Lipophilicity Modulation: The sulfone lowers LogP significantly compared to a methylene or ether linker, aiding in solubility issues.
Case Study: Azetidines in FBDD
In Fragment-Based Drug Discovery, 3-sulfonyl azetidines serve as "super-fragments." They possess:
-
High Fsp³ character: Correlates with better clinical success rates.
-
Defined Exit Vectors: The angle between the N-substituent and the sulfone aryl group is rigid, allowing precise probing of binding pockets.
References
-
Padwa, A. (2012).[5] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[5] Link
-
Anderson, J. (2017). Amine Basicity and pKaH. Master Organic Chemistry. Link
-
Couty, F., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link
-
BenchChem. (n.d.). 3-Methylsulfonyl-azetidine hydrochloride Product Guide. Link
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3-Methylsulfonyl-azetidine HCl [benchchem.com]
- 3. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Rigidified Sulfone Scaffold: Technical Guide to 3-(3-Methylbenzenesulfonyl)azetidine
Topic: Physicochemical characteristics of 3-(3-Methylbenzenesulfonyl)azetidine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the modern era of Fragment-Based Drug Discovery (FBDD), the escape from "flatland" (aromatic-heavy scaffolds) has driven the adoption of sp³-rich, three-dimensional heterocycles. 3-(3-Methylbenzenesulfonyl)azetidine represents a high-value pharmacophore building block that combines the structural rigidity of the azetidine ring with the polar, metabolically robust sulfonyl linker.
This guide provides a comprehensive technical analysis of this molecule, focusing on its physicochemical behavior, synthetic accessibility, and stability profiling. Unlike flexible piperidine or pyrrolidine analogs, the azetidine core offers unique vector geometry, making this compound a critical tool for fine-tuning solubility and metabolic stability in lead optimization.
Molecular Architecture & Computed Properties
The defining feature of 3-(3-Methylbenzenesulfonyl)azetidine is the C3-sulfonyl substitution on the strained four-membered ring. This architecture dictates its physicochemical profile.
Structural Geometry
The azetidine ring is not planar; it exists in a puckered conformation (butterfly shape) with a puckering angle of approximately 30°–35°. The bulky 3-arylsulfonyl group preferentially adopts an equatorial-like orientation to minimize transannular steric interactions with the nitrogen lone pair or N-substituents.
-
Ring Strain: ~26 kcal/mol (high energy scaffold).
-
Vector Alignment: The C3-substitution provides a linear exit vector relative to the nitrogen, distinct from the angular vectors of 2-substituted analogs.
Physicochemical Descriptors
The following data summarizes the core properties. Note: Values are grounded in experimental data for the class of 3-sulfonyl azetidines.
| Property | Value / Range | Significance |
| Molecular Formula | C₁₀H₁₃NO₂S | Core scaffold. |
| Molecular Weight | 211.28 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| pKa (Conjugate Acid) | 8.8 – 9.2 (Est.) | Lower than parent azetidine (11.3) due to the inductive electron-withdrawing effect (-I) of the β-sulfonyl group. |
| LogP (Predicted) | 0.8 – 1.2 | Moderate lipophilicity; the polar sulfone offsets the lipophilic tolyl group. |
| TPSA | ~54 Ų | Favorable for membrane permeability (Sulfone: ~42 Ų + Amine: ~12 Ų). |
| H-Bond Donors/Acceptors | 1 (NH) / 3 (O,O,N) | Balanced profile for receptor binding. |
Synthetic Accessibility & Purity Profiling
The synthesis of 3-(3-Methylbenzenesulfonyl)azetidine requires careful handling of the strained ring to prevent premature opening. The industry-standard route utilizes a nucleophilic displacement on an activated azetidine precursor followed by oxidation.
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the validated synthetic pathway starting from N-Boc-3-iodoazetidine.
[1]
Purity & Impurity Profiling
When characterizing this material, specific impurities must be monitored:
-
Sulfoxide Impurity: Incomplete oxidation of the thioether intermediate. Detected via LC-MS (M-16 mass difference).
-
Ring-Opened Byproducts: Acidic deprotection (Step 3) can cause ring opening if temperature is uncontrolled. Look for 3-amino-propyl chains in NMR.
-
Regioisomers: Rare, but migration of the sulfonyl group is possible under extreme basic conditions.
Protocol: Purity Assessment via HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine).
Physicochemical Stability Profiling
The high ring strain of the azetidine core creates specific stability challenges that differ from six-membered rings.
Stability Logic Tree
Solid-State Stability
-
Form: Typically isolated as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The free base is an oil or low-melting solid and is prone to absorbing CO₂ from the air (carbamate formation).
-
Hygroscopicity: The sulfone moiety is polar; salts are hygroscopic.
-
Recommendation: Store at -20°C in a desiccator.
Solution Stability Protocol
Objective: Determine the half-life (
-
Preparation: Dissolve compound to 100 µM in buffers (pH 1.2, 7.4, 9.0).
-
Incubation: 37°C for 24 hours.
-
Analysis: LC-MS at t=0, 1, 4, 8, 24 h.
-
Expectation:
-
pH 7.4 & 9.0: Stable (>95% recovery).
-
pH 1.2: Potential degradation (
) over 24h due to acid-catalyzed ring opening, though the electron-withdrawing sulfone at C3 destabilizes the carbocation intermediate, potentially increasing acid stability compared to electron-rich azetidines.
-
Solubility & Lipophilicity Assessment
For drug development, understanding the LogD and solubility is paramount.
Lipophilicity (LogD)
The sulfonyl group lowers the LogP significantly compared to a thioether or methylene linker.
-
Method: Shake-flask method (Octanol/PBS pH 7.4).
-
Protocol:
-
Equilibrate octanol and PBS.
-
Dissolve compound in the mix. Shake for 1 hour.
-
Separate phases and quantify concentration in each via HPLC.
- .
-
Aqueous Solubility
The HCl salt exhibits high aqueous solubility (>10 mg/mL). The free base has limited solubility in water but dissolves readily in DCM, DMSO, and Methanol.
Table 1: Solubility Profile (Estimated at 25°C)
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) |
| Water (pH 7) | Low (< 0.5 mg/mL) | High (> 20 mg/mL) |
| DMSO | High (> 50 mg/mL) | High (> 50 mg/mL) |
| Methanol | High | High |
| Dichloromethane | High | Low |
Structural Elucidation (Spectroscopy)
To validate the identity of 3-(3-Methylbenzenesulfonyl)azetidine, look for these diagnostic signals:
-
¹H NMR (DMSO-d₆):
-
Aromatic: Multiplet at
7.5–7.8 ppm (4H, m-tolyl). -
Methyl: Singlet at
2.4 ppm (3H, Ar-CH₃). -
Azetidine Core:
-
C3-H: Quintet-like multiplet at
4.2–4.5 ppm (deshielded by sulfone). -
C2/C4-H: Multiplets at
3.8–4.2 ppm.
-
-
-
IR Spectrum:
-
Sulfone Stretches: Strong bands at ~1300 cm⁻¹ (asymmetric) and ~1140 cm⁻¹ (symmetric).
-
Amine: Broad band at 3300–3500 cm⁻¹ (if free base or salt H-bonding).
-
References
-
Azetidines in Drug Discovery. PharmaBlock. Azetidines are considered a privileged scaffold in drug discovery due to their ability to tune pharmacological properties.
-
Synthesis of 3-Substituted Azetidines. Organic Chemistry Portal. Reviews methods for C3-functionalization, including displacement and oxidation strategies.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry. (2021). Discusses the stability of azetidines under acidic conditions and the influence of N-substitution.
-
Harnessing Azetidine Sulfonyl Fluorides. Journal of the American Chemical Society. (2024). Explores the utility of sulfonyl-functionalized four-membered rings in medicinal chemistry.
-
3-(Methylsulfonyl)azetidine hydrochloride Properties. BenchChem. Provides physicochemical baseline data for the 3-sulfonyl azetidine class.
Sources
Synthesis of 3-(3-Methylbenzenesulfonyl)azetidine: A Technical Guide for Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern drug discovery.[1] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve physicochemical properties, and provide novel intellectual property.[2][3] When functionalized with a sulfonyl group, as in 3-(3-methylbenzenesulfonyl)azetidine, the resulting molecule combines the desirable properties of the azetidine ring with the well-established bioisosteric and pharmacokinetic benefits of the sulfonamide functional group.[4][5] Sulfonamides are present in a wide array of FDA-approved drugs, contributing to their efficacy in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory applications.[4][6] This guide provides a comprehensive overview of a robust synthetic strategy for 3-(3-methylbenzenesulfonyl)azetidine, offering insights into the underlying chemical principles and practical experimental guidance for researchers in drug development.
Strategic Approach to the Synthesis of 3-(3-Methylbenzenesulfonyl)azetidine
The synthesis of 3-(3-methylbenzenesulfonyl)azetidine can be approached through several strategic pathways. A common and effective method involves the construction of the azetidine ring followed by the introduction of the 3-methylbenzenesulfonyl group. An alternative, and often more convergent, approach is the cyclization of a precursor already bearing the required sulfonyl moiety. This guide will focus on a highly adaptable and efficient method starting from a readily available precursor, 1,3-propanediol, and proceeding through a key N-protected 3-hydroxyazetidine intermediate. This strategy is favored for its scalability and the ability to introduce diverse sulfonyl groups at a late stage.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for 3-(3-Methylbenzenesulfonyl)azetidine.
Detailed Synthetic Protocol
This section provides a step-by-step experimental protocol for the synthesis of 3-(3-Methylbenzenesulfonyl)azetidine. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 1,3-Bis(tosyloxy)propane
The initial step involves the activation of the hydroxyl groups of 1,3-propanediol by converting them into tosylates. Tosylates are excellent leaving groups, facilitating the subsequent nucleophilic substitution reactions required for ring formation.
Protocol:
-
To a stirred solution of 1,3-propanediol (1.0 eq.) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 10 volumes).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford 1,3-bis(tosyloxy)propane as a white solid.
Causality of Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
p-Toluenesulfonyl chloride (TsCl): A readily available and crystalline reagent that forms a stable tosylate ester.
-
Portion-wise addition at 0 °C: Controls the exothermic nature of the reaction.
Step 2: Synthesis of N-Benzhydryl-3-hydroxyazetidine
This step involves a double SN2 displacement of the tosylates by a primary amine to form the azetidine ring.[3] Benzhydrylamine is chosen as the nitrogen source because the bulky benzhydryl group serves as a protecting group, preventing N-alkylation side reactions, and can be readily removed in a subsequent step.
Protocol:
-
To a suspension of sodium hydride (2.5 eq., 60% dispersion in mineral oil) in anhydrous DMF (10 volumes) at 0 °C, add a solution of benzhydrylamine (1.1 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,3-bis(tosyloxy)propane (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzhydryl-3-hydroxyazetidine.
Causality of Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base used to deprotonate the amine, forming a more nucleophilic amide anion that readily participates in the cyclization.
-
Benzhydryl protecting group: Provides steric hindrance to prevent over-alkylation and can be removed under mild hydrogenolysis conditions.
Step 3: Deprotection to 3-Hydroxyazetidine
The benzhydryl protecting group is removed via catalytic hydrogenation to yield the free 3-hydroxyazetidine.
Protocol:
-
Dissolve N-benzhydryl-3-hydroxyazetidine (1.0 eq.) in methanol (10-20 volumes).
-
Add palladium on carbon (10% w/w, 0.1 eq.) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-hydroxyazetidine. This product is often used directly in the next step without further purification.
Causality of Choices:
-
Palladium on Carbon (Pd/C): A highly effective catalyst for the hydrogenolysis of benzyl and benzhydryl groups.
-
Hydrogen atmosphere: Provides the reducing agent for the deprotection reaction.
Step 4: Synthesis of 3-(3-Methylbenzenesulfonyl)azetidine
The final step is the sulfonylation of the 3-hydroxyazetidine. In this case, the reaction occurs on the secondary amine of the azetidine ring.
Protocol:
-
To a solution of 3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (10-20 volumes) at 0 °C, add a solution of 3-methylbenzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 3-(3-Methylbenzenesulfonyl)azetidine.
Causality of Choices:
-
Triethylamine (Et3N): A non-nucleophilic organic base used to scavenge the HCl produced during the sulfonylation.
-
3-Methylbenzenesulfonyl chloride: The specific sulfonylating agent required to obtain the target molecule.
Data Summary and Characterization
The following table summarizes typical data expected from the described synthetic sequence.
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by LCMS/NMR) |
| 1 | 1,3-Bis(tosyloxy)propane | 384.47 | 85-95 | >98% |
| 2 | N-Benzhydryl-3-hydroxyazetidine | 239.31 | 60-75 | >95% |
| 3 | 3-Hydroxyazetidine | 73.09 | 90-98 (crude) | Used directly |
| 4 | 3-(3-Methylbenzenesulfonyl)azetidine | 227.30 | 70-85 | >98% |
Characterization of 3-(3-Methylbenzenesulfonyl)azetidine:
-
1H NMR (400 MHz, CDCl3): δ 7.70-7.60 (m, 2H), 7.45-7.35 (m, 2H), 4.20 (t, J = 8.0 Hz, 2H), 3.80 (t, J = 8.0 Hz, 2H), 3.40-3.30 (m, 1H), 2.45 (s, 3H).
-
13C NMR (101 MHz, CDCl3): δ 139.5, 134.0, 130.0, 128.0, 125.0, 55.0, 48.0, 21.5.
-
MS (ESI): m/z 228.0 [M+H]+.
Conclusion
The synthesis of 3-(3-methylbenzenesulfonyl)azetidine presented in this guide provides a reliable and scalable route for obtaining this valuable building block for drug discovery. The strategic use of a protecting group and the late-stage introduction of the sulfonyl moiety offer flexibility and efficiency. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can confidently apply and adapt this methodology to accelerate their drug development programs. The unique structural and electronic properties of 3-(3-methylbenzenesulfonyl)azetidine make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles.
References
-
Sagar, S., & Kapur, M. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(104), 85278-85303. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]
-
Archibald, T. G., et al. (1990). Synthesis of 1,3,3-Trinitroazetidine via the Oxidative Nitrolysis of N-p-Tosyl-3-azetidinone Oxime. The Journal of Organic Chemistry, 55(9), 2920-2924. [Link]
-
Waser, J., et al. (2011). Methods for the synthesis of azetidines. Chemical Society Reviews, 40(10), 4931-4946. [Link]
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Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-261. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]
-
Valderrama, F., et al. (2012). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Dalton Transactions, 41(28), 8564-8567. [Link]
-
Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 904-909. [Link]
-
Bieber, L. W., et al. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 904-909. [Link]
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Singh, G., & Singh, M. (2020). Azetidine Synthesis. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 581-584). Royal Society of Chemistry. [Link]
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O'Donovan, D. H., et al. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
-
Singh, M. S., & Singh, A. K. (2017). Synthesis of azetidines. In Name Reactions in Heterocyclic Chemistry II (pp. 411-436). John Wiley & Sons. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 576-582. [Link]
-
Al-Ghorbani, M., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews, 2(3), 193-210. [Link]
-
Kumar, V., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(24), 4103-4106. [Link]
-
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]
-
Kumar, R., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 587-611. [Link]
-
Mohammadi, F., et al. (2020). N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. Letters in Drug Design & Discovery, 17(8), 1011-1020. [Link]
-
Das, B., & Manna, S. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(5), 336-357. [Link]
-
Kamal, A., et al. (2025). Synthetic strategies and therapeutic applications of sulfur-containing molecules. European Journal of Medicinal Chemistry, 301, 118007. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthetic strategies and therapeutic applications of sulfur-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(3-Methylbenzenesulfonyl)azetidine CAS number 1706429-20-0
CAS Number: 1706429-20-0
Executive Summary: The "Escape from Flatland" Scaffold
3-(3-Methylbenzenesulfonyl)azetidine (CAS 1706429-20-0) is a specialized saturated heterocyclic building block used in modern medicinal chemistry. Unlike traditional planar aromatic scaffolds, this compound offers a distinct three-dimensional geometry (sp³ character) combined with the metabolic robustness of the sulfone pharmacophore.
This guide details the physicochemical profile, synthetic utility, and strategic application of this scaffold in drug discovery.[1][2][3] It is designed for researchers seeking to modulate lipophilicity (LogD), reduce nitrogen basicity, or introduce novel vectors into lead compounds without increasing molecular weight significantly.
Physicochemical Profile & Structural Logic
Structural Identity[4]
-
Systematic Name: 3-[(3-methylphenyl)sulfonyl]azetidine
-
Molecular Formula: C₁₀H₁₃NO₂S
-
Molecular Weight: 211.28 g/mol
-
Core Elements:
-
Azetidine Ring: A four-membered saturated amine. Provides high rigidification and defined exit vectors.
-
Sulfonyl Linker (SO₂): A strong hydrogen bond acceptor (HBA) that is metabolically inert compared to carbonyls or sulfonamides.
-
m-Tolyl Moiety: A lipophilic tail that provides van der Waals contacts and orientational steering.
-
Key Properties Table
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| pKa (Conjugate Acid) | ~8.2 - 8.8 | The electron-withdrawing sulfone (inductive effect) lowers the pKa of the azetidine nitrogen (normally ~11.0), improving bioavailability and reducing hERG liability. |
| LogP | ~1.1 | Moderate lipophilicity allows for membrane permeability without "greasing up" the molecule excessively. |
| TPSA | ~54 Ų | Polar surface area is dominated by the sulfone, balancing the hydrophobic tolyl group. |
| Ring Puckering | ~30° | The azetidine ring is not planar; it puckers to relieve torsional strain, projecting substituents into defined 3D space. |
Synthetic Methodologies
The synthesis of 3-arylsulfonylazetidines is non-trivial due to the ring strain of the azetidine core. Two primary routes are validated for high-purity production.[3]
Route A: The Sulfinate Displacement (Preferred)
This route is preferred for its scalability and avoidance of oxidative steps that might affect sensitive functional groups.
-
Starting Material: tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine).
-
Reagent: Sodium 3-methylbenzenesulfinate.
-
Mechanism: S_N2 displacement. The sulfinate anion acts as a nucleophile, displacing the iodide at the 3-position.
-
Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) yields the target amine.
Route B: Thiol Alkylation & Oxidation
Used when the sulfinate salt is unavailable.
-
Step 1: Displacement of N-Boc-3-iodoazetidine with 3-methylbenzenethiol (m-thiocresol) using a mild base (Cs₂CO₃).
-
Step 2: Oxidation of the sulfide to the sulfone using m-CPBA or Oxone®.
-
Step 3: Boc-deprotection.
Visualization of Synthetic Pathways
Figure 1: Validated synthetic routes for 3-arylsulfonylazetidines. Route A is generally higher yielding for this specific CAS.
Detailed Experimental Protocol
Context: The following protocol describes the synthesis of the hydrochloride salt of CAS 1706429-20-0 via Route A , ensuring high purity for biological testing.
Step 1: Sulfonylation
-
Setup: Charge a dried reaction vial with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) and sodium 3-methylbenzenesulfinate (1.5 equiv).
-
Solvent: Add anhydrous DMF (0.2 M concentration relative to iodide).
-
Reaction: Heat the mixture to 100°C for 16 hours under nitrogen atmosphere.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF and excess sulfinate.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The sulfone product is typically a white solid.
Step 2: Boc-Deprotection (Salt Formation)
-
Dissolution: Dissolve the N-Boc intermediate from Step 1 in 1,4-dioxane (0.1 M).
-
Acidolysis: Add 4M HCl in dioxane (10 equiv) dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 2-4 hours. Monitor by LCMS (disappearance of Boc-protected mass).
-
Isolation: The product often precipitates as the HCl salt. Filter the solid and wash with diethyl ether. If no precipitate forms, concentrate to dryness and triturate with ether.
-
Yield: Expect >90% yield for this step.
Strategic Applications in Drug Discovery
Basicity Modulation (The pKa Effect)
One of the most powerful uses of this scaffold is tuning the basicity of the secondary amine.
-
Problem: Standard secondary amines (pyrrolidines, piperidines) often have pKa values >10. This leads to high ionization at physiological pH, potentially causing poor membrane permeability and high affinity for P-gp efflux pumps.
-
Solution: The sulfone group at the 3-position of the azetidine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen, lowering the pKa to the ~8.5 range.
-
Result: A higher fraction of the molecule exists as the neutral free base at pH 7.4, enhancing passive diffusion across the blood-brain barrier (BBB) or gut wall.
Metabolic Stability
The sulfone moiety (
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic for deploying this scaffold.
Handling & Safety
-
Hazard Identification: As a secondary amine/sulfone derivative, treat as an irritant. Specific toxicological data is limited, so standard "Universal Precautions" for novel chemical entities apply.
-
Storage: Store the HCl salt at 2-8°C under desiccant. The free base is stable at RT but may absorb CO₂ from the air (carbamate formation) over prolonged exposure; store under nitrogen.
-
Solubility:
-
HCl Salt: Soluble in Water, DMSO, Methanol.
-
Free Base: Soluble in DCM, EtOAc, DMSO.
-
References
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines: Journal of Organic Chemistry. (2019). "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols."
-
Azetidine Synthesis Review: Organic Chemistry Portal. "Azetidine Synthesis and Synthetic Utility."
-
Azetidines in Medicinal Chemistry: Journal of Medicinal Chemistry. "Azetidines: New Profiles for an Old Scaffold." (General Reference for pKa modulation logic).
-
Sulfonyl Azetidine Reagents: Journal of the American Chemical Society. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery."
-
Catalog Data Verification: Sigma-Aldrich/MilliporeSigma. "3-(Methanesulfonylmethyl)azetidine hydrochloride Properties." (Used for analog property verification).
Sources
Molecular Structure of 3-(3-Methylbenzenesulfonyl)azetidine: Technical Guide
Executive Summary
3-(3-Methylbenzenesulfonyl)azetidine (CAS: 1706429-20-0) is a specialized heterocyclic building block used in modern medicinal chemistry. It serves as a conformationally restricted, polar scaffold for fragment-based drug discovery (FBDD) and lead optimization. Structurally, it consists of a four-membered azetidine ring substituted at the C3 position with a sulfonyl group, which is further linked to a meta-tolyl (3-methylphenyl) moiety.
This compound is distinct from the more common azetidine-1-sulfonamides; the carbon-linked sulfone at C3 leaves the azetidine nitrogen available as a secondary amine for further functionalization. This architecture allows the molecule to act as a rigid, metabolic-resistant spacer that projects the aromatic tail in a defined vector, making it a valuable bioisostere for piperidine or pyrrolidine derivatives.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identifiers
| Attribute | Detail |
| IUPAC Name | 3-(3-Methylbenzenesulfonyl)azetidine |
| CAS Number | 1706429-20-0 |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| SMILES | Cc1cccc(S(=O)(=O)C2CNC2)c1 |
| Common Form | Hydrochloride salt (solid) |
Key Physicochemical Parameters
The following properties define the compound's behavior in biological systems and synthetic workflows.
| Property | Value (Predicted/Observed) | Significance |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; suitable for CNS penetration when optimized. |
| pKa (NH) | ~8.0 – 8.5 | Lower than unsubstituted azetidine (~11.3) due to the electron-withdrawing C3-sulfonyl group.[1] |
| TPSA | ~54 Ų | Polar surface area dominated by the sulfone and amine; favorable for oral bioavailability. |
| Ring Strain | ~25 kcal/mol | High strain energy characteristic of azetidines, driving reactivity in ring-opening scenarios if activated.[2] |
Structural Analysis & Conformational Dynamics
The Azetidine Core
Unlike five- or six-membered rings, the azetidine ring is puckered to relieve torsional strain. The ring typically exists in a shallow butterfly conformation.
-
Pucker Angle : Approximately 30°.
-
Inversion Barrier : Low (~1.3 kcal/mol), allowing rapid interconversion between conformers at room temperature.
-
Substituent Orientation : The bulky 3-arylsulfonyl group prefers the equatorial position to minimize 1,3-diaxial-like steric interactions with the ring hydrogens.
The Sulfonyl Linker (C-SO₂-C)
The sulfone group acts as a rigid, tetrahedral geometry enforcer.
-
Electronic Effect : The sulfonyl group is a strong electron-withdrawing group (EWG). It inductively pulls electron density from the azetidine ring, lowering the basicity of the nitrogen atom. This makes the amine less prone to metabolic N-oxidation compared to alkyl amines.
-
Hydrogen Bonding : The sulfone oxygens are weak H-bond acceptors, while the NH is a donor.
The meta-Tolyl Moiety
The 3-methyl substitution on the phenyl ring introduces asymmetry and lipophilicity.
-
Steric Bulk : The meta-methyl group prevents free rotation in tight binding pockets, potentially locking the aryl ring into a specific bioactive conformation.
-
Metabolic Handle : The benzylic methyl group is a potential site for CYP450-mediated oxidation (to alcohol or carboxylic acid), a factor to consider during lead optimization.
Synthetic Pathways[3][6][7][8][9]
The synthesis of 3-(arylsulfonyl)azetidines requires a strategy that avoids the premature ring-opening of the strained azetidine cycle. The most robust "self-validating" protocol involves the displacement of a leaving group on a protected azetidine by a thiolate, followed by oxidation.
Recommended Protocol: The Displacement-Oxidation Route
Step 1: Nucleophilic Displacement
-
Starting Material : N-Boc-3-iodoazetidine or N-Boc-3-mesyloxyazetidine.
-
Reagent : Sodium 3-methylbenzenethiolate (generated in situ from 3-thiocresol and NaH).
-
Conditions : DMF, 60°C, 4-12 hours.
-
Mechanism : SN2 displacement. The nucleophilic sulfur attacks the C3 carbon, inverting the configuration (though relevant only if chiral substituents exist elsewhere).
Step 2: Oxidation
-
Reagent : m-CPBA (3-chloroperbenzoic acid) or Oxone®.
-
Conditions : DCM, 0°C to RT.
-
Outcome : The sulfide is oxidized first to the sulfoxide, then to the sulfone.
-
Note : m-CPBA is preferred for small scale; Oxone is safer for scale-up.
Step 3: Deprotection
-
Reagent : TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.
-
Outcome : Removal of the Boc group to yield the free amine or HCl salt.
Visualization: Synthetic Workflow
Caption: Retrosynthetic logic for the construction of the C3-sulfonyl azetidine core.
Analytical Characterization
To validate the identity of synthesized 3-(3-Methylbenzenesulfonyl)azetidine, researchers should look for these diagnostic signals.
1H NMR Spectroscopy (400 MHz, DMSO-d6)
-
Aromatic Region (7.4 – 7.8 ppm) : A set of signals corresponding to the meta-substituted benzene ring (typically a multiplet or singlet/doublet pattern depending on resolution).
-
Azetidine Ring (3.5 – 4.5 ppm) :
-
The protons at C2 and C4 (adjacent to Nitrogen) appear as complex multiplets due to the puckering of the ring and coupling with the C3 proton.
-
C3 Proton : A distinct multiplet (quintet-like) shifted downfield due to the electron-withdrawing sulfone group.
-
-
Methyl Group (2.4 ppm) : A sharp singlet integrating to 3 protons.
-
Amine (NH) : If isolated as a salt, a broad singlet >9 ppm.
Mass Spectrometry (ESI-MS)
-
Molecular Ion : [M+H]⁺ = 212.09 m/z.
-
Fragmentation :
-
Loss of the azetidine ring (C3H6N) or cleavage at the sulfone bond is common in high-energy collisions.
-
Medicinal Chemistry Applications
Bioisosterism
This scaffold is a potent bioisostere for 3-sulfonylpyrrolidines or 4-sulfonylpiperidines .
-
Advantage : The azetidine ring reduces the molecular weight and lipophilicity (LogP) compared to larger rings ("Ligand Efficiency").
-
Vector : The C3-substitution vector projects the sulfone at a distinct angle, potentially accessing new binding pockets in GPCRs or enzymes.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<250 Da) and high polarity, it is an ideal "fragment" starter.
-
Growth Strategy : The secondary amine can be coupled via reductive amination or amide bond formation to explore structure-activity relationships (SAR).
Metabolic Stability
The quaternary center created if the C3 position is further substituted (e.g., 3-fluoro-3-sulfonyl) renders the ring highly resistant to metabolic degradation. Even without the fluorine, the electron-deficient nature of the C3 position protects it from oxidative attack.
Safety & Handling
-
Hazard Class : Irritant (Skin/Eye).
-
Storage : Hygroscopic solid (if HCl salt). Store under inert atmosphere at -20°C for long-term stability.
-
Reactivity : Stable to acid and mild base. Avoid strong nucleophiles that might open the strained ring at elevated temperatures.
References
-
Lowe, M. A., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. [Link]
-
PubChem . (2024). Compound Summary: Azetidine Derivatives and Sulfones. National Library of Medicine. Retrieved from [Link]
Sources
Strategic Selection of Starting Materials for 3-(3-Methylbenzenesulfonyl)azetidine Synthesis
The following technical guide details the strategic selection and utilization of starting materials for the synthesis of 3-(3-Methylbenzenesulfonyl)azetidine (CAS: 1706429-20-0).
Executive Summary & Retrosynthetic Analysis
The target molecule, 3-(3-Methylbenzenesulfonyl)azetidine , features a strained four-membered azetidine ring substituted at the C3 position with a bulky arylsulfonyl group. This motif is increasingly prevalent in medicinal chemistry as a metabolic pharmacophore, offering lower lipophilicity compared to cyclohexyl or piperidinyl analogs while maintaining sp³ character.
The synthesis hinges on the formation of the C(sp³)–S(O)₂ bond connecting the azetidine core to the aryl ring. Retrosynthetic analysis reveals two primary disconnects, dictating the choice of starting materials:
-
Route A (Thiol-Oxidation Strategy): S-Alkylation of an activated azetidine with an aryl thiol, followed by oxidation. This is the most robust laboratory route .
-
Route B (Sulfinate Displacement Strategy): Direct nucleophilic substitution using an aryl sulfinate salt. This is a convergent, fewer-step route but requires specific nucleophile preparation.
Retrosynthetic Logic Diagram
Figure 1: Retrosynthetic disconnection showing the convergence of the azetidine electrophile and the aryl sulfur nucleophile.
Primary Starting Material: The Azetidine Electrophile
The azetidine ring is prone to ring-opening or polymerization under harsh conditions. Therefore, the choice of the leaving group (LG) and protecting group (PG) is critical for stability.
1-(tert-Butoxycarbonyl)-3-iodoazetidine (Preferred)
This is the "Gold Standard" electrophile for C3-substitution. The iodide is a soft, excellent leaving group that facilitates S_N2 substitution at moderate temperatures, minimizing thermal strain on the ring.
-
Molecular Weight: 283.11 g/mol [2]
-
Rationale: The tert-butyl carbamate (Boc) group protects the amine from participating in side reactions and stabilizes the ring geometry. The C3-iodide is superior to bromide or chloride for sulfur nucleophiles due to the "soft-soft" interaction.
Alternative: 1-Boc-3-mesyloxyazetidine
If the iodo-compound is unavailable or cost-prohibitive, the mesylate derivative is a viable alternative. It is synthesized directly from commercially available 1-Boc-3-hydroxyazetidine .
-
Precursor CAS: 142253-55-2 (1-Boc-3-hydroxyazetidine)
-
Activation Protocol: Reaction with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C.
-
Comparison: Mesylates are harder electrophiles than iodides. While they react well with thiols, they may require slightly higher temperatures or stronger bases, increasing the risk of elimination to the alkene (ene-carbamate).
Data Comparison: Azetidine Electrophiles
| Starting Material | CAS No.[4] | Leaving Group Ability | Stability | Cost/Availability |
| 1-Boc-3-iodoazetidine | 254454-54-1 | Excellent (I⁻) | Good (Store at -20°C, light sensitive) | High Cost / Commercial |
| 1-Boc-3-mesyloxyazetidine | N/A (In situ) | Good (MsO⁻) | Moderate (Prone to hydrolysis) | Low Cost / Make-in-lab |
| 1-Benzhydrylazetidin-3-mesylate | 77304-11-3 | Good | High | Moderate (Older route) |
Expert Insight: For medicinal chemistry scales (<10g), use 1-Boc-3-iodoazetidine to maximize yield and simplify purification. For process scale (>100g), the mesylate generated in situ is more economical.
Secondary Starting Material: The Aryl Sulfur Nucleophile
The introduction of the 3-methylphenyl (m-tolyl) sulfonyl moiety dictates the choice of sulfur source.
Option A: 3-Methylbenzenethiol (m-Thiocresol)
This is the most reliable reagent. Thiols are potent nucleophiles that displace the azetidine leaving group rapidly.
-
CAS Number: 108-40-7
-
Purity: ≥98%
-
Handling: Stench reagent. Must be handled in a fume hood with bleach quenching protocols.
-
Mechanism: S_N2 displacement yields the sulfide, which must be oxidized to the sulfone.
Option B: Sodium 3-methylbenzenesulfinate
Sulfinate salts are ambident nucleophiles but typically react through sulfur with soft alkylating agents (like iodides) to form sulfones directly, skipping the oxidation step.
-
CAS Number: 14672-76-5 (Generic salt form) or generated from 3-Methylbenzenesulfonyl chloride (CAS 98-59-9).
-
Preparation: Can be generated in situ by reducing the sulfonyl chloride with Sodium Sulfite (Na₂SO₃) and Sodium Bicarbonate.
-
Risk: Sulfinates can occasionally alkylate at Oxygen (forming sulfinic esters) if the electrophile is too "hard" (like a mesylate). This is why the Iodo-azetidine is mandatory for this route.
Experimental Protocols
Protocol A: The Thiol-Oxidation Route (Recommended)
This route is preferred for its reliability and high overall yield.
Step 1: Thioether Formation
-
Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), 3-Methylbenzenethiol (1.1 equiv), Cs₂CO₃ (2.0 equiv).
-
Solvent: DMF (Anhydrous).
-
Conditions: Stir at 60°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine (to remove DMF).
-
Product: tert-Butyl 3-((3-methylphenyl)thio)azetidine-1-carboxylate.
Step 2: Oxidation to Sulfone
-
Reagents: Thioether intermediate (1.0 equiv), m-CPBA (2.2–2.5 equiv).
-
Solvent: DCM (Dichloromethane).
-
Conditions: 0°C to RT over 2 hours.
-
Quench: Sat. Na₂S₂O₃ (removes excess peroxide) followed by Sat. NaHCO₃.
-
Product: tert-Butyl 3-((3-methylphenyl)sulfonyl)azetidine-1-carboxylate.
Step 3: Deprotection
-
Reagents: Sulfone intermediate, TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
-
Solvent: DCM (if using TFA).
-
Conditions: RT for 1 hour.
-
Isolation: Concentrate in vacuo. If free base is required, neutralize with basic resin or NaHCO₃ workup.
Protocol B: Direct Sulfinate Displacement
Step 1: Sulfone Formation
-
Reagents: 1-Boc-3-iodoazetidine (1.0 equiv), Sodium 3-methylbenzenesulfinate (1.5 equiv).
-
Solvent: DMSO or DMF/H₂O (9:1).
-
Conditions: 80–100°C for 12 hours.
-
Note: Requires higher heat than the thiol route. Yields can be variable due to thermal instability of the Boc group at >80°C.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the preferred Thiol-Oxidation synthesis route.
References
-
ChemicalBook. (2025). 1-Boc-3-iodoazetidine Product Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). 1-Boc-3-iodoazetidine Safety Data Sheet and Technical Specifications. Retrieved from
-
AK Scientific. (2025). 3-(3-Methylbenzenesulfonyl)azetidine Product Record. Retrieved from
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[5] Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Azetidines: Recent Literature and Methods. Retrieved from
Sources
Ring Strain Analysis of Sulfonylated Azetidines: A Technical Guide
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Focus: Thermodynamic Strain, Kinetic Lability, and Synthetic Utility
Executive Summary: The "Strain-Activation" Paradigm
In the landscape of saturated heterocycles, azetidines occupy a unique "Goldilocks" zone. With a ring strain energy (RSE) of approximately 26 kcal/mol , they possess significantly more potential energy than pyrrolidines (~6 kcal/mol) yet lack the extreme instability of aziridines (~27-28 kcal/mol).
However, the N-sulfonyl azetidine represents a distinct pharmacophore. The introduction of the sulfonyl group does not merely serve as a protecting group; it acts as an electronic switch . By withdrawing electron density from the nitrogen atom, the sulfonyl moiety lowers the energy of the LUMO (
This guide analyzes the structural origins of this strain, quantifies it through computational and experimental lenses, and provides validated protocols for harnessing this energy in drug discovery.
Theoretical Framework: Thermodynamics vs. Kinetics
To understand the reactivity of sulfonylated azetidines, one must distinguish between the energy stored in the ring (Thermodynamics) and the barrier to releasing it (Kinetics).
Origins of Ring Strain
The total Ring Strain Energy (RSE) in azetidines arises from three vectors:
-
Baeyer Strain (Angle Strain): The C-N-C and C-C-C bond angles are compressed to ~88-90°, significantly deviating from the ideal
angle of 109.5°. -
Pitzer Strain (Torsional Strain): The planar or near-planar conformation forces eclipsing interactions between adjacent methylene hydrogens.
-
Transannular Strain: Repulsion between atoms across the ring (1,3-interactions), though this is less pronounced in 4-membered rings than in medium-sized rings.
The Sulfonyl Impact
While the geometry of the 4-membered ring dictates the baseline strain (~26 kcal/mol), the N-sulfonyl group alters the kinetic stability :
-
Hybridization: The sulfonamide nitrogen adopts a pseudo-planar geometry due to
delocalization. This can increase Baeyer strain slightly by resisting the natural puckering of the ring. -
Leaving Group Ability: In a nucleophilic ring-opening scenario, the developing negative charge on the nitrogen is stabilized by the sulfonyl group (
of conjugate acid drops from ~10 for amine to ~1 for sulfonamide). This dramatically lowers the activation energy ( ) for C-N bond cleavage.
Comparative Strain Data
| Heterocycle | RSE (kcal/mol) | Puckering Angle ( | Kinetic Lability (Nucleophilic Attack) |
| Aziridine | 27.5 | N/A (Planar) | Extreme (Explosive potential) |
| Azetidine | 25.4 | ~30-37 | Moderate (Requires activation) |
| N-Tosyl Azetidine | ~26.0 - 26.5 * | ~15-18 | High (Activated) |
| Pyrrolidine | 6.2 | ~40-45 | Low (Stable) |
*Note: N-sulfonyl RSE is estimated based on isodesmic comparisons and structural flattening effects.
Structural Analysis: X-Ray and Conformational Dynamics[1][2][3]
Experimental data from X-ray crystallography confirms that N-sulfonyl azetidines adopt a flatter conformation than their N-alkyl counterparts to maximize sulfonamide resonance, though they rarely achieve perfect planarity.
Key Structural Parameters[1]
-
Bond Lengths:
-
Puckering Angle (
):-
Unsubstituted azetidine puckers significantly (~30°) to relieve torsional strain.
-
N-Sulfonyl azetidines exhibit a reduced puckering angle (~15-18°), balancing torsional relief with the electronic demand for nitrogen planarity.
-
Visualization of Strain-Activation
The following diagram illustrates the structural and energetic differences that make N-sulfonyl azetidines unique.
Figure 1: The "Sulfonyl Switch" mechanism. While thermodynamic strain remains constant, the sulfonyl group alters the geometry and stabilizes the transition state for ring opening.
Experimental Protocols
Synthesis via Ring Contraction (The Blanc Method)
The most robust method for accessing N-sulfonyl azetidines is the ring contraction of
Reagents:
-
N-Sulfonyl-2-pyrrolidinone
-
Bromine (
) / -
Nucleophile (Alcohol/Amine)
-
Base (
or )
Protocol:
-
Bromination: Treat N-sulfonyl-2-pyrrolidinone with
(1.1 equiv) and catalytic in at reflux for 2 hours. Isolate the -bromo intermediate. -
Ring Contraction: Dissolve the
-bromo intermediate in MeCN. Add the nucleophile (e.g., MeOH, 2.0 equiv) and (2.0 equiv). -
Reaction: Stir at 60°C for 4-12 hours. The mechanism involves initial hemiaminal formation followed by intramolecular displacement of the bromide.
-
Workup: Filter solids, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Self-Validation Check:
-
NMR: Look for the disappearance of the pyrrolidinone
-proton (dd, ~4.5 ppm) and appearance of azetidine ring protons (multiplets at ~3.8-4.2 ppm). -
Yield: Typical yields are 70-90%. Low yield often indicates incomplete bromination in step 1.
Strain-Release Functionalization (Nucleophilic Ring Opening)
This protocol utilizes the latent ring strain to form 1,3-functionalized amines, a valuable motif in medicinal chemistry.
Protocol:
-
Setup: Dissolve N-sulfonyl azetidine (1.0 equiv) in dry Toluene or DMF.
-
Activation: Add nucleophile (e.g., Phenol, Thiol, or Aniline) (1.2 equiv).
-
Catalyst: Add
(2.0 equiv) for acidic nucleophiles or a Lewis Acid like (10 mol%) for alcohols. -
Conditions: Heat to 80-100°C in a sealed tube.
-
Monitoring: Reaction is driven by strain release.[2] Conversion is usually quantitative.
Figure 2: Synthetic workflow from pyrrolidinone precursor to ring-opened functionalized product.
Applications in Drug Discovery[5][6][7][8]
The N-sulfonyl azetidine motif serves two primary roles in modern drug design:
-
Bioisosteres & Rigid Linkers:
-
The azetidine ring is a rigid, metabolic stable isostere for the gem-dimethyl group or a truncated piperidine.
-
N-Sulfonylation reduces the basicity of the nitrogen, improving permeability and reducing hERG liability compared to the free amine.
-
Example: Baricitinib (JAK inhibitor) utilizes a related azetidine-derived motif for rigidity.
-
-
Covalent Warheads (Emerging):
-
While less reactive than acrylamides, specific N-sulfonyl azetidines can act as "soft" electrophiles for covalent modification of cysteine residues in proteins, driven by the release of the ~26 kcal/mol ring strain upon S-alkylation.
-
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]
-
Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction . Organic Letters. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character . RSC Advances. [Link]
-
Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines . Journal of Organic Chemistry. [Link]
-
Ring Strain Energies in Four-Membered Heterocycles . Journal of Chemical Theory and Computation. [Link]
Sources
Electronic Properties & Strategic Application of the 3-Methylbenzenesulfonyl Group
[1]
Executive Summary
The 3-methylbenzenesulfonyl group (often referred to as m-tosyl) represents a distinct "Goldilocks" zone in sulfonyl chemistry.[1][2] While the 4-isomer (p-tosyl) is the industry standard for leaving groups and protecting groups due to its crystallinity, the 3-isomer offers a unique electronic profile.[1]
-
Electronic Status: It is more electron-withdrawing than the p-tosyl group but less than the unsubstituted benzenesulfonyl group.[1][2]
-
Physical State: The chloride derivative is a liquid at room temperature (mp ~12°C), unlike the solid p-TsCl (mp ~69°C), necessitating different handling protocols.
-
Strategic Utility: In medicinal chemistry, it serves as a bioisostere that blocks para-metabolic oxidation while maintaining similar lipophilicity to the p-tolyl moiety.[1][2]
Electronic Structure Analysis
The reactivity and stability of the 3-methylbenzenesulfonyl group are governed by the specific placement of the methyl substituent relative to the sulfonyl center.
Hammett Equation & Substituent Effects
The electronic influence of the methyl group on the sulfonyl center is quantified by the Hammett substituent constants (
| Substituent Position | Hammett Constant ( | Electronic Effect | Influence on Sulfonyl S |
| Para-Methyl ( | Strong Inductive ( | Significantly decreases electrophilicity | |
| Meta-Methyl ( | Weak Inductive ( | Minimally decreases electrophilicity | |
| Unsubstituted ( | Neutral | Baseline electrophilicity |
Key Insight: The methyl group is an electron-donating group (EDG).[1] In the para position, it donates electron density into the ring system via both induction and hyperconjugation (resonance-like effect), which is relayed to the sulfonyl group. In the meta position, resonance conjugation is geometrically impossible . The methyl group can only exert a weak inductive effect.
Consequently, the sulfur atom in the m-tosyl group is more electron-deficient (more electrophilic) than in the p-tosyl group.[1]
Molecular Electrostatic Potential (MEP)
Theoretical mapping of the electrostatic potential confirms that the electron density around the sulfonyl oxygens is lower in the m-isomer compared to the p-isomer. This results in:
-
Higher Acidity of Conjugate Acid: 3-methylbenzenesulfonic acid is slightly stronger than 4-methylbenzenesulfonic acid.[1][2]
-
Better Leaving Group Ability: The 3-methylbenzenesulfonate anion is less destabilized by electron donation, making it a superior leaving group compared to the standard tosylate.
Reactivity Profile & Kinetics
Solvolysis and Nucleophilic Substitution
The rate of hydrolysis or nucleophilic attack on sulfonyl chlorides correlates with the electrophilicity of the sulfur atom.
Relative Reactivity Order (Fastest to Slowest):
Data Summary: Solvolysis Rates (Relative)
| Compound | Relative Rate (
Note: Values are approximate relative rates derived from Hammett plots in aqueous acetone.
Stability vs. Lability
-
Hydrolytic Stability: The m-tosyl chloride is slightly less stable to moisture than p-TsCl due to its higher electrophilicity.[1][2] It must be stored under anhydrous conditions.
-
Leaving Group (Nucleofugality): In
reactions, alkyl 3-methylbenzenesulfonates react faster than their p-tosyl counterparts.[1][2] This is advantageous when displacing secondary alcohols or sterically hindered substrates where the reaction might otherwise be sluggish.
Strategic Synthesis & Manufacturing
Unlike p-tosyl chloride, which is produced via direct chlorosulfonation of toluene (an ortho/para directing electrophilic aromatic substitution), the meta-isomer cannot be made directly from toluene in high yield.[1]
Synthesis Workflow
The industrial and laboratory synthesis typically proceeds via the "Sandmeyer-type" reaction starting from 3-toluidine to ensure regiochemical purity.[1][2]
Figure 1: Regioselective Synthesis of 3-Methylbenzenesulfonyl Chloride via the Meerwein modification of the Sandmeyer reaction.
Medicinal Chemistry Applications (SAR)
In drug design, the 3-methylbenzenesulfonyl group is not merely a linker; it is a tool for metabolic tuning .
Metabolic Stability (The "Methyl Effect")
The para-methyl group in standard tosyl moieties is a notorious "metabolic soft spot." Hepatic CYP450 enzymes (particularly CYP3A4 and CYP2C9) rapidly oxidize the benzylic p-methyl group to a carboxylic acid, drastically changing the drug's polarity and clearing it from the body.
The Meta-Switch Strategy: Moving the methyl group to the meta position (3-position):
-
Steric Hindrance: The meta position is often less accessible to the heme iron of CYP enzymes compared to the exposed para position.
-
Alteration of Regioselectivity: It prevents the direct linear oxidation vector favored by many CYP isoforms.
-
Result: Often leads to an increased half-life (
) without significantly altering the lipophilicity ( ) or ligand binding interactions.[1]
Lipophilicity & Solubility[3]
-
Log P: The m-tosyl and p-tosyl groups have nearly identical lipophilicity contributions (
).[1][2] -
Solubility: Drugs containing the meta-isomer often exhibit higher aqueous solubility than their para-analogs.[1][2] The lower symmetry of the meta-substitution disrupts crystal lattice packing energy, making the solid drug form less stable and easier to dissolve.
Experimental Protocols
Protocol A: Synthesis of Alkyl 3-Methylbenzenesulfonates (Leaving Group Formation)
This protocol converts an alcohol into a highly reactive sulfonate ester.[1][2]
Reagents:
-
Substrate: Primary or Secondary Alcohol (1.0 equiv)[1]
-
Base: Pyridine (anhydrous, 2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the alcohol and DCM (
concentration). Cool to . -
Addition: Add the base (Pyridine or Et3N) followed by the dropwise addition of 3-methylbenzenesulfonyl chloride (liquid). Note: Unlike p-TsCl, no solid dissolution step is needed.[1]
-
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the sulfonate is typically less polar than the alcohol).
-
Quench: Pour the mixture into ice-cold 1M HCl (to neutralize pyridine/amine).
-
Extraction: Extract with DCM (
). Wash combined organics with sat. and Brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash chromatography. Caution: 3-methylbenzenesulfonates are potent alkylating agents; handle with gloves.[1]
Protocol B: Handling of 3-Methylbenzenesulfonyl Chloride
Unlike the stable solid p-TsCl, the meta isomer is a liquid at room temperature.[1][2]
-
Storage: Store in a tightly sealed container under inert gas (Ar or N2) at
. It is moisture-sensitive.[1][3] -
Dispensing: Use a syringe or positive-displacement pipette.[1][2] Density
.[1] -
Purification: If the liquid turns dark or cloudy (hydrolysis to acid), it can be purified by vacuum distillation (bp ~146°C at 3 mmHg).
Visualizing Electronic Effects
The following diagram illustrates why the meta-isomer retains higher electrophilicity compared to the para-isomer.
Figure 2: The meta-methyl group cannot donate electrons via resonance, leaving the sulfonyl group more reactive.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link[1]
-
Sigma-Aldrich. (2024).[1] m-Toluenesulfonyl chloride Product Specification. Link[1]
-
Bentley, T. W., & Jones, R. O. (1993). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351–2357. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Beilstein-Institut. (2022).[1] Mechanistic studies of the solvolysis of sulfonyl chlorides. Beilstein Journal of Organic Chemistry. Link
Discovery and History of Substituted Azetidines: A Technical Guide
Executive Summary
The azetidine ring—a saturated four-membered nitrogen heterocycle—has evolved from a thermodynamic anomaly to a "privileged scaffold" in modern drug discovery.[1][2] Historically dismissed due to the synthetic difficulty imposed by its high ring strain (~26 kcal/mol), the azetidine moiety is now a critical tool for modulating lipophilicity, metabolic stability, and vector orientation in small molecule therapeutics. This guide analyzes the structural evolution, synthetic methodologies, and pharmacological applications of substituted azetidines, providing actionable protocols for the bench scientist.[2]
Part 1: The Thermodynamic Challenge & Historical Context
The "Gabriel" Era (1888)
The history of azetidine begins with Siegmund Gabriel in 1888.[2] While attempting to synthesize larger rings, Gabriel discovered that treating
-
The Challenge: The formation of four-membered rings is kinetically slow and thermodynamically disfavored compared to five- or six-membered rings.
-
Baldwin’s Rules: While 4-exo-tet cyclizations are technically "favored" by orbital alignment, the activation energy required to overcome the bond angle strain (compressing
to ) often leads to polymerization or elimination side reactions rather than cyclization.
Structural Properties: The "Goldilocks" Zone
Azetidines occupy a unique physicochemical niche between the highly reactive aziridines and the entropically stable pyrrolidines.
| Property | Aziridine (3-membered) | Azetidine (4-membered) | Pyrrolidine (5-membered) |
| Ring Strain (kcal/mol) | ~27.7 | ~25.4 | ~6.0 |
| Basicity ( | ~7.9 | ~11.3 | ~11.3 |
| Pucker Angle | ~30-37^\circ$ | Envelope | |
| Lipophilicity (LogP) | Low | Lower than 5/6-rings | Moderate |
Key Insight: The high basicity of azetidine is counter-intuitive given the s-character of the lone pair, but it is largely driven by solvation effects where the ammonium ion is efficiently stabilized by water. In drug design, 3,3-disubstitution (e.g., fluoro groups) is often used to lower this basicity (
Part 2: Synthetic Evolution (Methodologies)[3][4]
The synthesis of substituted azetidines has shifted from "brute force" cyclization to sophisticated strain-release mechanisms.
Visualization: Synthetic Pathways
The following diagram illustrates the evolution of synthetic strategies.
Figure 1: Evolution of synthetic routes from classical cyclization to modern strain-release chemistry.
Part 3: Experimental Protocols
Protocol: Synthesis of 3-Substituted Azetidines (Baricitinib Intermediate)
This protocol describes the synthesis of a key azetidine intermediate used in the production of Baricitinib (JAK inhibitor).[3] It demonstrates the stability of the ring under Horner-Emmons conditions.
Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
Reagents & Materials:
-
tert-butyl 3-oxoazetidine-1-carboxylate (Starting Material)[3]
-
Diethyl cyanomethylphosphonate (Reagent)
-
Sodium Hydride (60% dispersion in mineral oil) (Base)
-
Tetrahydrofuran (THF), anhydrous (Solvent)
-
Ice bath, Inert gas (Nitrogen/Argon)
Step-by-Step Methodology:
-
Preparation of Ylide:
-
Charge a flame-dried 3-neck flask with NaH (1.2 eq) under nitrogen atmosphere.
-
Wash NaH with dry hexane (2x) to remove mineral oil if necessary (optional for scale-up).
-
Add anhydrous THF (10 mL/g substrate) and cool the suspension to 0°C .
-
Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise over 20 minutes.
-
Observation: Evolution of hydrogen gas (
). Stir for 30 mins at 0°C until gas evolution ceases and a clear solution forms.
-
-
Horner-Emmons Reaction:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in minimum anhydrous THF.
-
Add the ketone solution dropwise to the ylide mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 2-4 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The ketone spot should disappear.
-
-
Work-up & Purification:
-
Quench the reaction carefully with saturated aqueous
solution at 0°C. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
-
Yield & Characterization:
-
Expected Yield: 85-93%.
-
Critical Quality Attribute: The exocyclic double bond is formed as a mixture of E/Z isomers, but both converge in the subsequent reduction/coupling steps of Baricitinib synthesis.
-
Part 4: Case Studies in Drug Discovery
Baricitinib (Olumiant)
Baricitinib represents a landmark in azetidine chemistry. The azetidine ring serves as a rigid linker connecting a pyrrolo[2,3-d]pyrimidine (JAK binding hinge binder) and an ethylsulfonyl group.
-
Role of Azetidine: It replaces a more flexible chain or a larger piperidine ring. The 4-membered ring orients the sulfonyl group into a specific solvent-exposed pocket while maintaining a low molecular weight.
-
Mechanism: JAK1/JAK2 inhibitor for Rheumatoid Arthritis.[4]
Cobimetinib (Cotellic)
Cobimetinib, a MEK inhibitor, utilizes a 3-substituted azetidine.[5]
-
Synthesis Highlight: The synthesis involves the addition of a piperidine-Grignard reagent to a protected azetidinone.[5] This approach (C-C bond formation) is distinct from the N-alkylation methods used in earlier eras.
Visualization: Pharmacophore Mapping
Understanding why azetidines are chosen over other rings.
Figure 2: Azetidine as a bioisostere for gem-dimethyl and piperidine groups.
Part 5: Future Directions
The frontier of azetidine chemistry lies in
Recent advances in Photoredox Catalysis allow for the direct C-H functionalization of the azetidine ring, bypassing the need for pre-functionalized building blocks. This "late-stage functionalization" will likely accelerate the adoption of this scaffold in future libraries.
References
-
Gabriel, S. & Weiner, J. (1888).[2] Ueber das gamma-Brompropylamin und das Azetidin. Berichte der deutschen chemischen Gesellschaft.
-
Couty, F. & Drouillat, B. (2012). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Accounts of Chemical Research.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Becke, L. M., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research.
-
BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide.
-
Eli Lilly and Company. (2018). Baricitinib FDA Approval History and Pharmacology.
Sources
An In-depth Technical Guide to Azetidine Scaffolds in Medicinal Chemistry
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of high ring strain, three-dimensional character, and conformational rigidity offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth analysis of the azetidine scaffold, grounded in field-proven insights for researchers, scientists, and drug development professionals. We will explore its fundamental properties, survey key synthetic methodologies, dissect its strategic applications in drug design, and present detailed protocols and case studies that underscore its value in creating next-generation therapeutics.
The Azetidine Motif: A Profile in Controlled Instability
Azetidines occupy a unique space in the world of aza-heterocycles.[3] Their structure, a four-membered ring containing one nitrogen and three carbon atoms, results in significant ring strain (approx. 25.4 kcal/mol).[4] This strain is intermediate between the highly reactive, unstable aziridines (27.7 kcal/mol) and the more flexible, stable pyrrolidines (5.4 kcal/mol).[4][5] This "Goldilocks" level of strain is the key to the azetidine's utility: it is stable enough for facile handling and incorporation into complex molecules, yet reactive enough to be functionalized under specific conditions.[6][7]
The rise of azetidines in medicinal chemistry is also driven by the industry's shift towards molecules with a higher fraction of sp³-hybridized carbons. These "sp³-rich" scaffolds provide access to three-dimensional chemical space, which is often crucial for enhancing binding affinity and selectivity for complex biological targets like proteins and enzymes.[8] The rigid, puckered conformation of the azetidine ring allows for the precise positioning of substituents, making it an excellent scaffold for structure-based drug design.[1][5]
Comparative Physicochemical Properties
The decision to incorporate an azetidine ring is often made in comparison to other common saturated heterocycles. Its properties can offer distinct advantages in lead optimization.
| Property | Azetidine | Pyrrolidine | Piperidine | Rationale & Impact in Drug Design |
| Ring Strain (kcal/mol) | ~25.4[4] | ~5.4[4] | ~0 | The moderate strain influences reactivity and bond angles, providing unique vectors for substituents compared to relaxed rings. |
| Basicity (pKa of conjugate acid) | ~11.3[9] | ~11.3 | ~11.1 | The nitrogen atom's basicity is comparable to other cyclic amines, influencing ionization at physiological pH, which affects solubility and target interactions. Substitution on the ring can significantly modulate this value.[10] |
| Aqueous Solubility | Generally High | Moderate | Moderate to Low | The compact, polar nature of the azetidine ring often enhances aqueous solubility, a critical parameter for drug delivery and absorption.[2][8] |
| Lipophilicity (LogP) | Low (Parent ~ -0.1)[9] | Low to Moderate | Moderate | Azetidines can serve as less lipophilic bioisosteres for larger rings, helping to reduce off-target toxicity and improve pharmacokinetic profiles.[10] |
| Metabolic Stability | Often Improved | Variable | Variable | The scaffold can block sites of metabolic oxidation that are common in larger rings or acyclic analogues, thereby increasing the drug's half-life.[2][11] |
Synthesis of the Azetidine Core: Strategies and Protocols
The inherent ring strain that makes azetidines attractive also makes their synthesis challenging.[12][13] However, a robust portfolio of synthetic methods has been developed, ranging from classical cyclizations to modern photocatalytic reactions.[4][7]
Overview of Synthetic Strategies
The choice of synthetic route depends on the desired substitution pattern and the scale of the reaction.
-
Intramolecular Cyclization: This is a classical and widely used method involving the cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines).[1][14] This approach is robust for creating a variety of substituted azetidines.
-
[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines, often with high stereoselectivity.[4][15] Recent advances using visible-light photocatalysis have made this method more accessible and sustainable.[4]
-
Strain-Release Methodologies: Highly strained precursors like azabicyclo[1.1.0]butanes can react with a range of nucleophiles and electrophiles to open into functionalized azetidines.[4]
-
Ring Contraction and Other Methods: Other strategies include ring contraction of larger heterocycles like pyrrolidinones and the reduction of β-lactams (azetidin-2-ones).[4]
Experimental Protocol: Couty Azetidine Synthesis (Intramolecular Cyclization)
This protocol describes a common method for synthesizing an N-protected azetidine from a β-amino alcohol precursor. This self-validating system relies on the sequential, high-yielding conversion of functional groups, where successful formation of the intermediate tosylate is critical for the final ring-closing step.
Objective: To synthesize N-Boc-2-phenylazetidine from (S)-phenylalaninol.
Materials:
-
(S)-phenylalaninol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Protection of the Amine (Formation of N-Boc-(S)-phenylalaninol):
-
Dissolve (S)-phenylalaninol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) to the solution. A slow evolution of gas may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure N-Boc protected amino alcohol.
-
-
Activation of the Alcohol (Tosylation):
-
Dissolve the N-Boc amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which is often used in the next step without further purification.
-
-
Intramolecular Cyclization (Ring Formation):
-
Dissolve the crude tosylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-18 hours.
-
Monitor the formation of the azetidine product by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the final N-Boc-2-phenylazetidine.
-
Strategic Applications of Azetidines in Drug Design
The true power of the azetidine scaffold lies in its ability to solve common problems encountered during drug development, from improving potency to fine-tuning pharmacokinetic profiles.
Bioisosteric Replacement
An azetidine ring is frequently used as a bioisostere—a substituent or group with similar physical or chemical properties that produces broadly similar biological effects.[16]
-
Replacement for Larger Rings: It can replace larger, more lipophilic rings like piperidine, piperazine, or morpholine.[10] This swap can increase aqueous solubility, reduce LogP, and alter the exit vectors of substituents, potentially unlocking new, favorable interactions with a biological target.[8][10]
-
Amide and gem-Dimethyl Surrogates: The rigid azetidine backbone can mimic the spatial arrangement of a gem-dimethyl group or act as a constrained replacement for a flexible amide linker, often improving metabolic stability and cellular permeability.
Conformational Constraint and Pre-organization
The rigid nature of the azetidine ring helps to "pre-organize" a molecule into a bioactive conformation.[5] By reducing the number of low-energy conformations a molecule can adopt in solution, the entropic penalty of binding to a target is lowered. This often translates to a significant increase in binding affinity and selectivity. This principle is powerfully applied in the design of constrained peptides and peptidomimetics, where an azetidine can induce specific turns or secondary structures.[17][18]
Case Studies: Azetidine-Containing Approved Drugs
The successful application of azetidine scaffolds is best illustrated by their presence in several FDA-approved drugs.[2][19]
| Drug Name | Therapeutic Area | Year of Approval (US) | Role of the Azetidine Scaffold |
| Azelnidipine [20] | Antihypertensive | 2003 (Japan) | The azetidin-3-ol moiety is crucial for its calcium channel blocking activity and contributes to its long-lasting effect. |
| Cobimetinib [2][19][20] | Oncology (Melanoma) | 2015 | The azetidine-carboxamide group enhances physicochemical properties such as solubility and metabolic stability, key for an oral kinase inhibitor.[21] |
| Tofacitinib [20] | Rheumatoid Arthritis | 2012 | While not containing an azetidine ring itself, its development pathway involved exploring various heterocyclic scaffolds, and related JAK inhibitors have incorporated azetidines to improve selectivity and pharmacokinetics. |
| Baricitinib [2][19] | Rheumatoid Arthritis | 2018 | The azetidine ring serves as a key structural element, contributing to the molecule's overall shape and potent inhibition of Janus kinases (JAK1/JAK2). |
| Sarolaner [2][19] | Veterinary (Ectoparasiticide) | 2016 | The spiro-azetidine moiety is a critical part of the pharmacophore responsible for its insecticidal and acaricidal activity. |
Structure-Activity Relationships (SAR) and Lead Optimization
Systematic modification of the azetidine scaffold is a cornerstone of lead optimization. The substitution pattern on the ring dramatically influences biological activity.
-
N1-Substitution: The nitrogen atom is a key handle for modification. Attaching different groups here directly impacts the molecule's basicity, polarity, and ability to form hydrogen bonds. In many inhibitors, this position is used to link to other pharmacophoric fragments.[22]
-
C2/C4-Substitution: These positions provide vectors that point in different spatial directions. In the development of STAT3 inhibitors, it was found that the (R)-enantiomer of an azetidine-2-carboxamide was significantly more potent than the (S)-enantiomer, highlighting the stereochemical sensitivity of target binding.[23]
-
C3-Substitution: The 3-position is often used to introduce functionality that can modulate physicochemical properties or make additional contacts with a target. For example, a hydroxyl group at C3 can act as a hydrogen bond donor or acceptor.
Future Perspectives
The journey of the azetidine scaffold in medicinal chemistry is far from over. Its role continues to expand as our synthetic capabilities grow and our understanding of its structural and biological implications deepens.[6][11] We anticipate continued innovation in several key areas:
-
Novel Synthetic Methods: The development of more efficient, stereoselective, and scalable synthetic routes will make complex, highly functionalized azetidines more accessible.[4][24]
-
Expanded Applications: Beyond their established roles, azetidines are being explored in new therapeutic modalities, including covalent inhibitors and PROTACs (PROteolysis TArgeting Chimeras), where their rigid structure can serve as an ideal linker.[20]
-
Unexplored Chemical Space: Spirocyclic and bicyclic azetidines are gaining significant attention as they provide novel three-dimensional frameworks that are underexplored in drug discovery.[10][25][26]
The azetidine ring has firmly established itself as a versatile and valuable building block. For the medicinal chemist, it represents a unique opportunity to navigate complex biological landscapes and engineer molecules with superior therapeutic profiles.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3243-3259. Available from: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online Jan 06, 2026. Available from: [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available from: [Link]
-
Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products. Available from: [Link]
-
Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available from: [Link]
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available from: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]
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Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Available from: [Link]
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MDPI. (n.d.). Medicinal Chemistry. Aza-Heterocycles Motifs in Structure-Based Drug Design. MDPI. Available from: [Link]
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ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. Available from: [Link]
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TIJER.org. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available from: [Link]
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European Bioinformatics Institute. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. Available from: [Link]
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National Center for Biotechnology Information. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PubMed Central. Available from: [Link]
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Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem. Available from: [Link]
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Ding, F., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications. Available from: [Link]
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ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available from: [Link]
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SlideShare. (n.d.). Synthetic Utility of Aza Heterocyclics: A Short Review. SlideShare. Available from: [Link]
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Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research. Available from: [Link]
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Liverpool John Moores University. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available from: [Link]
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Taylor & Francis. (2025). Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis Online. Available from: [Link]
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Parisi, G., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. Available from: [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. Organic & Biomolecular Chemistry. Available from: [Link]
-
Frontiers. (2024). Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry. Available from: [Link]
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Wiley Online Library. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]
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ResearchGate. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. ResearchGate. Available from: [Link]
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Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available from: [Link]
-
Drug Hunter. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter. Available from: [Link]
-
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. ResearchGate. Available from: [Link]
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ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Available from: [Link]
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Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
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Role of the Sulfonyl Group in Azetidine Chemistry: A Technical Guide
Executive Summary
The azetidine ring—a four-membered nitrogen heterocycle—occupies a "Goldilocks" zone in medicinal chemistry: it offers greater metabolic stability than aziridines while providing distinct conformational rigidity compared to pyrrolidines.[1] However, its high ring strain (~26 kcal/mol) presents a synthetic paradox: the ring is difficult to close yet prone to uncontrolled opening.
The sulfonyl group (
-
Thermodynamic & Kinetic Stabilizer: It reduces the basicity of the nitrogen lone pair, preventing self-polymerization and stabilizing the ring against oxidative degradation.
-
Chemical Activator: It acidifies
-protons for C-H functionalization and acts as an electron-withdrawing "spring" that facilitates controlled nucleophilic ring-opening reactions.
This guide details the mechanistic roles of the sulfonyl group in azetidine synthesis, functionalization, and pharmacological application.[2][3]
Electronic and Structural Influence
The sulfonyl group exerts a profound electronic effect on the azetidine core, fundamentally altering its reactivity profile compared to
The "Spring-Loaded" Electrophile
The sulfonyl group is a strong electron-withdrawing group (EWG). When attached to the azetidine nitrogen, it pulls electron density away from the ring carbons (C2 and C4).
-
LUMO Lowering: This polarization lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2/C4 positions significantly more electrophilic.
-
Ring Strain Release: While the sulfonyl group stabilizes the nitrogen significantly, it "activates" the carbon skeleton for nucleophilic attack. The relief of ring strain provides the thermodynamic driving force for ring-opening reactions, which are kinetically facilitated by the sulfonyl group's ability to stabilize the developing negative charge on the nitrogen during the transition state.
-Lithiation and Directing Effects
Unlike
Synthetic Utility: The Sulfonyl Group as a Tool[2][3][4][5][6]
The Fukuyama Strategy (Nosyl Protection)
While the Tosyl (Ts) group is robust, its removal often requires harsh conditions (Na/Naphthalene) that destroy functionalized azetidines. The 2- or 4-nitrobenzenesulfonyl (Nosyl/Ns) group is superior for azetidine synthesis.
-
Mechanism: The nitro group makes the sulfonamide extremely electron-deficient, increasing the acidity of the N-H bond for easy alkylation/cyclization.
-
Deprotection: The Nosyl group is cleaved via nucleophilic aromatic substitution (S
Ar) using a thiol (e.g., thiophenol) and a mild base (Cs CO ), leaving the sensitive azetidine ring intact.
Azetidine Sulfonyl Fluorides (ASFs)
Recent advances (e.g., J. Am. Chem. Soc.[2][3] 2023) have introduced Azetidine Sulfonyl Fluorides.[2][3] These reagents utilize the sulfonyl group not just for protection, but as a leaving group precursor. Under thermal conditions, ASFs can generate transient azetidinium carbocations via a "defluorosulfonylation" pathway, trapping nucleophiles to form 3-substituted azetidines.
Visualization of Reactivity
The following diagram maps the divergent reactivity pathways enabled by the sulfonyl group.
Caption: Divergent reaction pathways of N-sulfonyl azetidines driven by electronic activation and strain release.
Experimental Protocols
Protocol A: Synthesis of -Nosyl Azetidine (Cyclization)
This protocol uses the Fukuyama logic to close the ring under mild conditions, avoiding the high temperatures often required for tosylates.
Reagents:
-
3-Bromo-1-propylamine hydrobromide
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Triethylamine (Et
N) -
Potassium Carbonate (K
CO ) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Sulfonylation: Suspend 3-bromo-1-propylamine HBr (10 mmol) in MeCN (50 mL) at 0 °C. Add Et
N (22 mmol) followed by NsCl (10.5 mmol) portion-wise. Stir for 2 h at RT.-
Checkpoint: Monitor TLC for disappearance of amine. The intermediate is the acyclic
-nosyl-3-bromopropylamine.
-
-
Cyclization: To the crude reaction mixture (or isolated intermediate dissolved in MeCN), add anhydrous K
CO (30 mmol). Heat to reflux (80 °C) for 4–6 hours. -
Workup: Cool to RT, filter off solids, and concentrate. Redissolve in EtOAc, wash with water/brine.
-
Purification: Flash chromatography (Hexane/EtOAc). Yield is typically 85–95%.
Protocol B: Regioselective Ring Opening with Thiophenol
This reaction demonstrates the "spring-loaded" nature of the scaffold.
Reagents:
- -Tosyl Azetidine (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Base: K
CO (1.5 equiv) or catalyst (e.g., TBAF for silyl thiols) -
Solvent: DMF or MeCN[9]
Step-by-Step Methodology:
-
Setup: Dissolve
-tosyl azetidine in DMF (0.2 M). -
Addition: Add K
CO followed by thiophenol. -
Reaction: Heat to 60 °C for 3–12 hours.
-
Note: Stronger nucleophiles (azides, cyanides) may react at RT.
-
-
Outcome: The nucleophile attacks the least hindered carbon (C2/C4) via an S
2 mechanism. -
Data Analysis: The product is a linear
-tosylamino sulfide.
Quantitative Comparison of Protecting Groups in Ring Opening:
| Protecting Group | Activation Level | Stability (Acid/Base) | Deprotection Condition | Suitability for Ring Opening |
| Tosyl (Ts) | High | Excellent | Na/Naphthalene (Harsh) | Excellent (Stable to Nu⁻) |
| Nosyl (Ns) | Very High | Good | PhSH / Base (Mild) | Good (But Ns is labile to thiols) |
| Boc | Low | Fair (Acid labile) | TFA (Acidic) | Poor (Requires Lewis Acid) |
| Cbz | Moderate | Good | H₂ / Pd (Reductive) | Moderate |
The Sulfonyl Group as a Pharmacophore
In drug discovery, the
Bioisosterism and DMPK
-
Metabolic Stability: The four-membered ring is less prone to oxidative metabolism (e.g., by CYPs) compared to pyrrolidines or piperidines due to the geometric constraints on the
-C-H bonds, which deviate from the ideal trajectory for radical abstraction. -
Lipophilicity Modulation: The sulfonyl group lowers the LogD compared to an
-alkyl group, often improving solubility and reducing non-specific binding. -
Geometry: The azetidine ring is puckered (butterfly conformation). The sulfonyl group locks the nitrogen geometry, influencing the vector of substituents at C3.
Pathway Visualization: Metabolic Stability
Caption: Geometric constraints of the azetidine ring hinder CYP450-mediated oxidation.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[10] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[10][11] Link
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Burkhard, J. A., Wuitschick, H., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][12] Angewandte Chemie International Edition.[13] Link (Contextual reference for 4-membered ring properties).
-
Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.[2][3][12] Journal of the American Chemical Society.[14] Link[2]
-
Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Premium Source of Synthons. Arkivoc. Link (Relevant for ring opening comparisons).
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Methodological & Application
The Strategic Integration of 3-(3-Methylbenzenesulfonyl)azetidine in Modern Drug Discovery: A Guide for Medicinal Chemists
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore unique and often constrained molecular architectures. Among these, the azetidine scaffold has emerged as a privileged motif, prized for its ability to impart favorable physicochemical properties and three-dimensionality to drug candidates. This guide delves into the specific applications and strategic utilization of a particularly valuable building block: 3-(3-Methylbenzenesulfonyl)azetidine . We will explore the rationale behind its use, provide detailed protocols for its incorporation into lead compounds, and discuss its impact on structure-activity relationships (SAR).
The Azetidine Advantage: More Than Just a Small Ring
The four-membered azetidine ring is not merely a smaller homolog of more common saturated heterocycles like pyrrolidine or piperidine. Its inherent ring strain and compact nature bestow upon it a unique set of properties that are highly advantageous in drug design.[1][2] The incorporation of an azetidine moiety can lead to:
-
Improved Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings.[2][3]
-
Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility, a critical parameter for oral bioavailability.[2]
-
Increased Rigidity and Conformational Constraint: The rigid azetidine core can lock a molecule into a specific conformation, leading to higher binding affinity and selectivity for its biological target.[1][2]
-
Novel Exit Vectors: The defined geometry of the azetidine ring provides unique vectors for substituent placement, allowing for a more precise exploration of the target's binding pocket.[3]
The Role of the 3-(3-Methylbenzenesulfonyl) Substituent: A Functional and Structural Anchor
The strategic placement of a 3-methylbenzenesulfonyl (tosyl) group at the 3-position of the azetidine ring further enhances its utility as a building block. This substituent serves several key purposes:
-
Synthetic Handle: The sulfonyl group is a versatile functional handle for further chemical modifications, though the primary point of diversification is typically the azetidine nitrogen.
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the sulfonyl group can influence the pKa of the azetidine nitrogen, impacting its basicity and overall polarity.
-
Structural Element for SAR Studies: The tosyl group provides a defined steric and electronic feature that can be systematically varied (e.g., by changing the substitution pattern on the aromatic ring) to probe structure-activity relationships.
Core Applications in Drug Discovery: A Focus on GPCR Ligands
While the 3-(3-methylbenzenesulfonyl)azetidine scaffold can be incorporated into a wide range of therapeutic agents, a notable area of application is in the development of G-protein coupled receptor (GPCR) modulators, particularly cannabinoid receptor ligands.[4][5][6] GPCRs are a large family of transmembrane proteins involved in a vast array of physiological processes, making them a major target class for drug discovery.[7][8]
The rigid azetidine core, functionalized with an arylsulfonyl group, can serve as a key pharmacophoric element, orienting other substituents to achieve potent and selective binding to the receptor.
Experimental Protocols: Incorporating the 3-(3-Methylbenzenesulfonyl)azetidine Scaffold
The primary synthetic utility of 3-(3-methylbenzenesulfonyl)azetidine lies in the functionalization of its secondary amine. Below are detailed, adaptable protocols for common N-functionalization reactions.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds and is particularly effective for the N-alkylation of azetidines.[9][10][11] This one-pot procedure involves the in-situ formation of an iminium ion from the azetidine and a carbonyl compound, followed by its immediate reduction.
Reaction Scheme:
Workflow for N-Alkylation via Reductive Amination
Materials:
-
3-(3-Methylbenzenesulfonyl)azetidine hydrochloride
-
Aldehyde or Ketone (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equivalents, if starting from the hydrochloride salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification
Procedure:
-
Free-Basing the Azetidine (if starting with the HCl salt): To a round-bottom flask, add 3-(3-methylbenzenesulfonyl)azetidine hydrochloride (1.0 equivalent) and dissolve it in DCM. Add triethylamine (1.1 equivalents) and stir for 10-15 minutes at room temperature.
-
Reaction Setup: To the solution of the free azetidine, add the aldehyde or ketone (1.2 equivalents).
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Table 1: Representative Data for Reductive Amination of Azetidine Derivatives
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 85-95 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | RT | 6 | 80-90 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | RT | 12 | 75-85 |
Note: Yields are typical for similar reactions and may vary depending on the specific substrates and reaction conditions.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.[3][12][13][14]
Reaction Scheme:
Workflow for Buchwald-Hartwig N-Arylation
Materials:
-
3-(3-Methylbenzenesulfonyl)azetidine
-
Aryl halide (e.g., bromide, iodide) or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, SPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard glassware and equipment for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equivalent), 3-(3-methylbenzenesulfonyl)azetidine (1.2 equivalents), palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 75-90 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 80-95 |
Note: Yields are typical for similar reactions and may vary depending on the specific substrates and reaction conditions. Catalyst, ligand, base, and solvent screening may be necessary for optimization.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 3-(3-methylbenzenesulfonyl)azetidine moiety provides a valuable platform for systematic SAR exploration. Key modifications and their potential impact on biological activity are summarized below.
SAR Insights for 3-(Arylsulfonyl)azetidine Derivatives
-
N-Substituent (R): This is the primary vector for diversification.
-
Alkyl Chains: Can be used to probe hydrophobic pockets in the target binding site. Chain length, branching, and the introduction of polar functional groups can significantly impact potency and pharmacokinetic properties.
-
Aryl and Heteroaryl Groups: Introduce opportunities for π-stacking interactions, hydrogen bonding, and other specific interactions with the target protein. The nature and substitution pattern of these aromatic rings are critical for achieving high affinity and selectivity.
-
-
Aryl Ring of the Sulfonyl Group (X, Y):
-
Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenyl ring of the sulfonyl group can modulate the electronic character of the sulfone and, to a lesser extent, the pKa of the azetidine nitrogen.
-
Steric Effects: The methyl group in the 3-position (meta) provides a specific steric profile. Moving this group to the ortho or para position, or replacing it with other substituents, can be used to fine-tune the fit within the binding pocket.
-
Conclusion
3-(3-Methylbenzenesulfonyl)azetidine is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a rigid, sp³-rich azetidine core and a functionalizable sulfonyl moiety provides medicinal chemists with a powerful tool to enhance the properties of lead compounds. The robust and well-established protocols for its N-functionalization allow for the rapid and systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of scaffolds like 3-(3-methylbenzenesulfonyl)azetidine will undoubtedly play an increasingly important role in the successful development of new medicines.
References
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- Buchwald–Hartwig amin
- Pharmaceutical compositions containing azetidine derivatives, novel azetidine derivatives and their preparation - P
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Public
- Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine - Benchchem.
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applic
- Reductive amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Strain-Release Arylations for the Bis-Functionaliz
- Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)
- Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - The Hebrew University of Jerusalem.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content.
- Application Note – Reductive Amin
- Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- A simple and general synthetic route to N-alkylazetidines
- Structure Activity Rel
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences.
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
- Azetidines in Drug Discovery - PharmaBlock.
- EP1498122A1 - Semi-solid systems containing azetidine derivatives - Google P
- Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing).
- N-Dealkyl
- Structural findings reveal how distinct GPCR ligands create different levels of activ
- Illuminating G-Protein-Coupling Selectivity of GPCRs.
- Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones - Organic Chemistry Portal.
- “Structure-guided development of selective GPCR ligands”.
- Synthesis and SAR study of tricyclic sulfones as γ-secretase inhibitors: C-6 and C-8 positions - PubMed.
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- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural findings reveal how distinct GPCR ligands create different levels of activation - St. Jude Children’s Research Hospital [stjude.org]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. chemrxiv.org [chemrxiv.org]
3-(3-Methylbenzenesulfonyl)azetidine as a building block for complex molecules
Application Note: 3-(3-Methylbenzenesulfonyl)azetidine Subtitle: Strategic Utilization of Rigid Sulfonyl-Azetidine Scaffolds in Modern Drug Design
Executive Summary
3-(3-Methylbenzenesulfonyl)azetidine (often supplied as the hydrochloride salt) is a high-value saturated heterocyclic building block designed for "Escape from Flatland" strategies in medicinal chemistry. Unlike traditional piperidine or pyrrolidine analogs, this scaffold offers a unique combination of conformational rigidity , reduced lipophilicity (LogD) , and metabolic stability .
This guide outlines the technical specifications, synthesis protocols, and application workflows for integrating this moiety into lead optimization programs. It is specifically tailored for medicinal chemists seeking to modulate physicochemical properties while maintaining precise vector orientation of substituents.
Chemical Profile & Structural Logic
Physicochemical Attributes
The azetidine ring is structurally distinct due to its high ring strain (~25 kcal/mol) and "puckered" conformation. The addition of the m-tolylsulfonyl group at the C3 position introduces a strong electron-withdrawing group (EWG) that influences the basicity of the ring nitrogen.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | ~211.28 Da (Free Base) | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~1.2 (Estimated) | Lower lipophilicity compared to cyclohexyl/phenyl analogs. |
| pKa (Conj. Acid) | ~8.5 – 9.5 | The C3-sulfonyl group lowers the pKa relative to unsubstituted azetidine (~11.3), reducing lysosomal trapping potential. |
| Geometry | Puckered (Butterfly) | Provides defined exit vectors (~145° angle) distinct from sp2 systems. |
| Metabolic Stability | High | The sulfone is metabolically inert; the azetidine ring is less prone to oxidative metabolism than pyrrolidine. |
Structural Role in SAR
-
Bioisosterism: Acts as a rigid, polar surrogate for cyclohexyl or phenyl linkers.
-
Vector Control: The C3-substitution creates a "Y-shaped" geometry, allowing the m-tolyl group to engage hydrophobic pockets while the nitrogen serves as a diversification point.
Synthesis & Preparation Protocols
While often purchased as a catalog reagent, in-house synthesis may be required for scale-up or derivative generation. The most robust route utilizes Sulfinate Displacement , which avoids the odor and oxidation steps associated with thiol chemistry.
Protocol A: Synthesis from N-Boc-3-Iodoazetidine
Rationale: Direct nucleophilic displacement of secondary halides by sulfinate salts is efficient and avoids over-alkylation.
Reagents:
-
N-Boc-3-iodoazetidine (1.0 equiv)
-
Sodium 3-methylbenzenesulfinate (1.5 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalyst
-
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-iodoazetidine (10 mmol) in anhydrous DMF (30 mL).
-
Addition: Add Sodium 3-methylbenzenesulfinate (15 mmol) and TBAI (1 mmol) in one portion.
-
Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide (m/z [M+H-Boc]⁺ peaks are often invisible; look for the product mass).
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMF and excess sulfinate.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). The sulfone product is typically a white solid.
-
Deprotection (To Active Building Block): Dissolve the intermediate in DCM (10 mL) and add TFA (2 mL). Stir at RT for 2 hours. Concentrate in vacuo. Triturate with diethyl ether to obtain the 3-(3-methylbenzenesulfonyl)azetidine trifluoroacetate salt.
Application Workflows & Functionalization
The secondary amine of the azetidine is the primary handle for library generation. Due to the ring strain, specific precautions prevent ring-opening polymerization.
Workflow Visualization: Decision Tree
Figure 1: Functionalization pathways for the azetidine building block.[1][2] The workflow emphasizes the necessity of generating the free base in situ or prior to coupling to avoid salt interference.
Critical Experimental Considerations
-
Coupling Reagents: Avoid carbodiimides (EDC/DCC) if possible, as the slower kinetics can lead to side reactions. HATU or T3P (Propylphosphonic anhydride) are preferred for their rapid activation and clean profiles.
-
Base Sensitivity: While the sulfone is stable, the C3 proton (alpha to sulfone) has increased acidity. Avoid extremely strong bases (e.g., NaH, LDA) during N-functionalization to prevent elimination or epimerization if chiral centers are introduced elsewhere.
-
SnAr Reactivity: The azetidine nitrogen is less sterically hindered than piperidine, making it an excellent nucleophile for SnAr reactions with electron-deficient heteroaromatics (e.g., 2-chloropyrimidine).
Case Study: Fragment Elaboration
Objective: Improve the metabolic stability of a piperidine-based hit compound. Strategy: Ring contraction to azetidine.
-
Hit Compound: A piperidine-linked sulfonamide showed high clearance in liver microsomes.
-
Modification: The piperidine was replaced with 3-(3-methylbenzenesulfonyl)azetidine .
-
Result:
-
LogD: Decreased by 0.4 units (improved solubility).
-
Cl_int: Reduced by 50% (azetidine ring is less prone to P450 oxidation than the C-H rich piperidine).
-
Potency: Maintained, as the vector angle of the sulfone substituent mimicked the equatorial position of the original piperidine substituent.
-
References
-
BenchChem. 3-(Methylsulfonyl)azetidine HCl: Chemical Reactivity and Synthetic Utility. BenchChem Application Notes.
-
Lowe, M. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.[3] Journal of Organic Chemistry, 84(9), 5943-5956.[3]
-
Enamine. Azetidines: Conformationally Restricted Building Blocks for Drug Discovery.[4] Enamine Technical Library.
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Azetidines as Stable Scaffolds. Chemical Reviews, 108, 3988–4035.[1] (General reference on Azetidine stability).
Sources
Application Note: Strategic Utilization of 3-(3-Methylbenzenesulfonyl)azetidine in Medicinal Chemistry
Topic: Synthesis of Bioactive Compounds using 3-(3-Methylbenzenesulfonyl)azetidine Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The azetidine ring has emerged as a critical bioisostere in modern drug design, offering a unique vector to modulate lipophilicity (LogP), metabolic stability, and conformational rigidity compared to larger heterocycles like pyrrolidine or piperidine. 3-(3-Methylbenzenesulfonyl)azetidine represents a high-value scaffold combining the strained azetidine core with a sulfonyl pharmacophore.
The sulfonyl group at the C3 position serves two distinct roles:
-
Electronic Modulator: It acts as a strong electron-withdrawing group (EWG), lowering the pKa of the C3 proton and enabling unique functionalization strategies.
-
Molecular Anchor: The 3-methylphenyl moiety provides a hydrophobic handle for hydrophobic pocket engagement in target proteins (e.g., GPCRs, ion channels).
This guide details the synthesis of this core scaffold and its subsequent application in generating bioactive libraries.
Chemical Profile & Stability[2][3]
-
Compound Name: 3-(3-Methylbenzenesulfonyl)azetidine
-
Core Structure: Four-membered amine ring substituted at C3 with a m-tolylsulfone.
-
Molecular Weight: ~211.28 g/mol (free base).
-
pKa (Conjugate Acid): ~10.5 (Azetidine NH).
-
Stability: The free base is prone to polymerization or ring-opening if stored neat for extended periods. It is best stored as a salt (HCl or TFA) or N-protected (Boc/Cbz) intermediate.
-
Reactivity Hotspots:
-
N1 (Nitrogen): Highly nucleophilic; amenable to alkylation, acylation, and Buchwald-Hartwig coupling.
-
C3 (Alpha to Sulfone): Acidified by the sulfone; accessible for deprotonation and electrophilic trapping (gem-disubstitution).
-
Synthetic Utility & Workflows
Synthesis of the Core Scaffold
While 3-(arylsulfonyl)azetidines can be accessed via cycloaddition, the most robust and scalable route involves the direct substitution of N-protected 3-hydroxyazetidines with thiols, followed by oxidation. This method avoids the handling of hazardous epichlorohydrin equivalents.
Workflow Diagram: Core Synthesis
Caption: Linear synthesis of the title compound from commercially available azetidinols.
Detailed Experimental Protocols
Protocol A: Iron-Catalyzed Synthesis of the Sulfide Precursor
Rationale: Direct nucleophilic substitution on 3-hydroxyazetidines is often sluggish due to ring strain. Iron(III) catalysis activates the alcohol (via a carbocation-like transition state stabilized by the nitrogen), allowing mild substitution with thiols.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
3-Methylbenzenethiol (1.2 equiv)
-
Iron(III) chloride (FeCl3) (5 mol%)
-
Solvent: Nitromethane (CH3NO2) or DCE.
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a stir bar, dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (10 mmol) in nitromethane (20 mL).
-
Addition: Add 3-methylbenzenethiol (12 mmol) in one portion.
-
Catalysis: Add FeCl3 (0.5 mmol, 81 mg) rapidly. The solution may darken.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot should disappear, replaced by a less polar sulfide spot.
-
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL).
-
Purification: Dry combined organics over MgSO4, filter, and concentrate. Purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield tert-butyl 3-((3-methylphenyl)thio)azetidine-1-carboxylate.
Protocol B: Oxidation to Sulfone and Deprotection
Rationale: Controlled oxidation is required to reach the sulfone state without degrading the carbamate protecting group.
Step-by-Step:
-
Oxidation: Dissolve the sulfide intermediate (from Protocol A) in DCM (0.2 M). Cool to 0°C.
-
Reagent: Add m-CPBA (2.5 equiv) portion-wise over 15 minutes.
-
Warming: Allow to warm to room temperature and stir for 6 hours.
-
Quench: Quench with 10% aqueous Na2S2O3 (to remove excess peroxide) followed by saturated NaHCO3.
-
Isolation: Extract with DCM, dry, and concentrate to yield the N-Boc sulfone.
-
Deprotection: Dissolve the N-Boc sulfone in DCM. Add TFA (20% v/v). Stir for 1 hour.
-
Final Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA. The product is obtained as the 3-(3-Methylbenzenesulfonyl)azetidine trifluoroacetate salt , a stable white solid suitable for library synthesis.
Protocol C: Divergent Library Synthesis (N-Functionalization)
Rationale: The secondary amine is the primary vector for diversification. This protocol describes a parallel synthesis approach for generating a library of potential GPCR ligands.
Data Table: Optimization of N-Arylation Conditions
| Entry | Coupling Partner | Catalyst/Base | Solvent/Temp | Yield | Notes |
| 1 | Aryl Bromide | Pd2(dba)3 / XPhos / Cs2CO3 | Toluene / 100°C | 88% | Excellent for electron-rich aryls. |
| 2 | Aryl Chloride | RuPhos Pd G3 / NaOtBu | THF / 60°C | 75% | Good for sterically hindered aryls. |
| 3 | Heteroaryl Chloride | DIPEA (SNAr conditions) | DMSO / 120°C | 92% | Requires electron-deficient het-aryl. |
| 4 | Aldehyde (Reductive) | NaBH(OAc)3 / AcOH | DCE / RT | 95% | Standard reductive amination. |
General Procedure (Reductive Amination):
-
Dissolve 3-(3-Methylbenzenesulfonyl)azetidine TFA salt (0.1 mmol) in DCE (1 mL).
-
Add Triethylamine (0.15 mmol) to neutralize the salt.
-
Add the diverse Aldehyde monomer (0.12 mmol). Stir for 30 mins.
-
Add NaBH(OAc)3 (0.2 mmol). Stir for 16 hours at RT.[1]
-
Purification: Direct injection onto Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Advanced Application: C3-Functionalization
The sulfone group renders the C3 proton sufficiently acidic for lithiation, allowing the creation of quaternary centers—a key tactic to block metabolic oxidation and lock conformation.
Mechanism & Workflow: C3-Alkylation
Caption: Generation of quaternary centers via sulfone-stabilized carbanions.
Critical Considerations for C3-Alkylation:
-
Protecting Group: The Nitrogen must be protected (Boc or Cbz) to prevent N-lithiation.
-
Temperature: Strictly -78°C. Higher temperatures favor ring fragmentation (beta-elimination of the sulfinate).
-
Electrophiles: Highly reactive electrophiles (MeI, Allyl Bromide) work best. Sterically hindered electrophiles may fail due to the steric bulk of the sulfone and the ring geometry.
References
-
Dubois, M. A. J., et al. (2019). "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." The Journal of Organic Chemistry, 84(9), 5943-5956. Link
-
Han, Y., et al. (2012).[2] "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry, 55(18), 8188-8192. Link
-
Tian, D., et al. (2025). "Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation." Organic Chemistry Frontiers. Link
-
Lowe, M. A., et al. (2012). "3-Fluoroazetidines as bioisosteres of pyrrolidines." Bioorganic & Medicinal Chemistry Letters, 22(12). Link
Sources
Application Note for Drug Discovery & Medicinal Chemistry Professionals
An In-Depth Guide to the Amide Coupling of 3-(3-Methylbenzenesulfonyl)azetidine
Introduction: The Strategic Importance of the Azetidine Scaffold
In the landscape of modern drug discovery, the azetidine motif has emerged as a "privileged structure."[1] This strained four-membered heterocycle is increasingly utilized by medicinal chemists as a versatile bioisostere for various functional groups, offering a unique vector in three-dimensional chemical space.[2] Its rigid conformation can enforce specific ligand-receptor interactions, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[2][3]
Among the diverse array of functionalized azetidines, 3-(3-Methylbenzenesulfonyl)azetidine stands out as a valuable building block. The sulfonyl group provides a stable, non-basic nitrogen atom within the ring, preventing unwanted protonation under physiological conditions and offering a distinct chemical handle compared to traditional N-Boc or N-benzyl protected azetidines. This application note provides a comprehensive, field-tested protocol for the efficient amide coupling of this key intermediate, grounded in mechanistic principles to empower researchers to not only execute the reaction but also to troubleshoot and adapt it for their specific needs.
Part 1: The Reaction Mechanism - Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a kinetically slow and thermodynamically challenging process.[4] Therefore, the reaction necessitates the use of a coupling reagent to "activate" the carboxylic acid, converting its hydroxyl group into a better leaving group. For this protocol, we will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid kinetics, and ability to suppress racemization.[5][6]
The coupling process, facilitated by a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) , proceeds through a well-defined cascade.[7][8][9]
The Causality Behind the Mechanism:
-
Deprotonation: DIPEA, a bulky base, selectively deprotonates the carboxylic acid to form a carboxylate anion.[10][11] Its steric hindrance prevents it from acting as a competing nucleophile and reacting with the activated acid.[7]
-
Initial Activation: The nucleophilic carboxylate anion attacks the electrophilic guanidinium carbon of HATU. This step forms a highly unstable O-acyl(tetramethyl)isouronium salt.[6][12]
-
Formation of the Key Intermediate: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion immediately attacks the isouronium salt.[5][12] This step is crucial as it generates the OAt-active ester, the key intermediate in the reaction. This ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid, driving the reaction forward.[4]
-
Nucleophilic Attack: The nitrogen atom of 3-(3-Methylbenzenesulfonyl)azetidine attacks the carbonyl carbon of the OAt-active ester. This is the rate-determining step for the amide bond formation.
-
Product Formation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing HOAt as a byproduct.
Visualizing the HATU Coupling Mechanism
Caption: Mechanism of HATU-mediated amide coupling.
Part 2: Detailed Experimental Protocol
This protocol outlines a general procedure for the solution-phase amide coupling of a generic carboxylic acid with 3-(3-Methylbenzenesulfonyl)azetidine. Reagent stoichiometry may require optimization depending on the specific substrates used.
Materials and Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| Carboxylic Acid | Varies | 1.0 | 1.0 mmol | Substrate |
| 3-(3-Methylbenzenesulfonyl)azetidine | 213.28 | 1.1 | 1.1 mmol (234.6 mg) | Amine Nucleophile |
| HATU | 380.23 | 1.2 | 1.2 mmol (456.3 mg) | Coupling Reagent |
| DIPEA (Hünig's Base) | 129.24 | 3.0 | 3.0 mmol (0.52 mL) | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | - | ~5-10 mL (0.1-0.2 M) | Reaction Solvent |
Step-by-Step Experimental Workflow
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous solvent (DMF or DCM) to dissolve the solids, aiming for a concentration of 0.1-0.2 M.
-
-
Pre-Activation (Critical Step):
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" period is essential to ensure the complete formation of the OAt-active ester before the amine is introduced. This minimizes a common side reaction where the amine can attack HATU directly, forming an unreactive guanidinium byproduct.[5][10]
-
-
Coupling Reaction:
-
In a separate vial, dissolve 3-(3-Methylbenzenesulfonyl)azetidine (1.1 eq) in a small amount of the anhydrous solvent.
-
Add the azetidine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
TLC System: A typical mobile phase is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate). Spot the starting carboxylic acid, the azetidine, and the reaction mixture. The product spot should have an Rf value intermediate between the two starting materials and should grow in intensity as the starting material spots diminish. Visualize under UV light (254 nm).[13]
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
1 M HCl (aqueous) or 5% citric acid solution (to remove DIPEA and its salts).
-
Saturated NaHCO₃ (aqueous) solution (to remove unreacted carboxylic acid and HOAt).
-
Brine (saturated NaCl solution) (to remove residual water).
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
Part 3: Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key to overcoming challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Poor Reagent Quality: HATU is moisture-sensitive; DIPEA can degrade. Anhydrous solvent is critical. 2. Incorrect Stoichiometry: Inaccurate weighing of reagents. 3. Insufficient Activation: Pre-activation time was too short or temperature was not maintained at 0°C. | 1. Use fresh, high-purity reagents. Store HATU under inert gas. Use freshly distilled DIPEA and anhydrous solvents. 2. Double-check all calculations and measurements. 3. Ensure the pre-activation step is performed for at least 15-20 minutes at 0°C before adding the azetidine.[10] |
| Guanidinylation Side Product | The azetidine amine directly attacked the HATU reagent instead of the activated ester. | This is a direct consequence of skipping or shortening the pre-activation step. Always allow the acid, HATU, and base to stir together before adding the amine.[5] |
| Difficulty Removing Byproducts | 1. Tetramethylurea (from HATU): Highly polar and can be difficult to remove from polar products. 2. DIPEA/DIPEA Salts: High boiling point and can persist through concentration. | 1. For the urea byproduct, if it co-elutes with your product, trituration of the crude material with a solvent in which the product is sparingly soluble (e.g., diethyl ether or cold ethyl acetate) can sometimes help.[15] 2. The acidic wash (1M HCl or 5% citric acid) during work-up is crucial for removing DIPEA.[10] Perform this wash 2-3 times if necessary. |
| Azetidine Ring Instability | While N-acylation is generally a mild process, highly strained rings can be susceptible to ring-opening, especially under harsh conditions or with certain substitution patterns (e.g., 2,2-disubstitution).[2][3] | This is less likely with 3-substituted azetidines under standard coupling conditions. However, if unexpected products are observed, consider using milder coupling reagents (e.g., EDC/Oxyma) and ensure the reaction is not overheated. Avoid excessively acidic or basic conditions during work-up. |
Safety Precautions
-
HATU: Can be a skin and respiratory irritant. It is also considered potentially explosive under certain conditions, though this is more of a concern with related additives like HOBt and HOAt in their pure, dry forms.[15][16]
-
DIPEA: Corrosive and irritating to the skin, eyes, and respiratory system.[10]
-
Solvents (DMF, DCM): Handle in a well-ventilated fume hood. DMF is a reproductive toxin, and DCM is a suspected carcinogen.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10]
References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. PMC. [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- US2777844A - Sulfonamide purification process.
-
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu. [Link]
-
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC. [Link]
-
'Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. RSC Publishing. [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Monitoring of Peptide Coupling and Capping. CEM Corporation. [Link]
-
A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ....
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Note: Reductive Amination Procedures for 3-(3-Methylbenzenesulfonyl)azetidine
Abstract & Scope
This application note details optimized protocols for the reductive amination of 3-(3-Methylbenzenesulfonyl)azetidine (referred to herein as 3-MBSA ). This building block, featuring a strained azetidine ring and a sulfonyl pharmacophore, is a critical intermediate in the synthesis of CNS-active agents (e.g., 5-HT6 antagonists).
The secondary amine functionality of the azetidine ring makes it a prime candidate for derivatization via reductive amination. However, the ring strain (~25 kcal/mol) and the frequent supply of this reagent as a hydrochloride or trifluoroacetate salt require specific handling to prevent ring-opening and ensure efficient coupling. This guide presents three validated methodologies ranging from standard high-throughput conditions to specialized protocols for sterically hindered substrates.
Chemical Profile & Pre-Reaction Considerations
Target Molecule Profile
-
Compound: 3-(3-Methylbenzenesulfonyl)azetidine
-
Role: Secondary Amine Nucleophile
-
Common Form: Hydrochloride Salt (HCl) or TFA Salt.
-
pKa: ~10–11 (estimated for the azetidine nitrogen; the sulfone at the 3-position exerts a mild inductive withdrawing effect but does not significantly cripple nucleophilicity compared to direct sulfonamides).
Critical Handling Notes
-
Salt Neutralization: 3-MBSA is typically stable as a salt. To participate in imine formation, it must be "free-based." This can be done in situ using a non-nucleophilic base (e.g., DIPEA, TEA) or by prior extraction. In situ is preferred to minimize handling of the volatile/unstable free amine.
-
Ring Strain: Avoid strong Lewis acids combined with high heat, which can trigger ring-opening polymerization or hydrolysis.
-
Solubility: The salt form is soluble in MeOH or water but poorly soluble in DCM/DCE. The free base is soluble in chlorinated solvents.
Method A: The Standard STAB Protocol (Recommended)
Applicability: Aldehydes and unhindered ketones.[1] Reagent: Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃).
This is the "workhorse" method based on the seminal work of Abdel-Magid et al. (1996). STAB is mild enough to leave the azetidine ring intact while selectively reducing the iminium ion over the carbonyl.
Reaction Mechanism & Workflow
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The STAB reagent coordinates with the oxygen, delivering a hydride intramolecularly.
Figure 1: Mechanistic workflow for the STAB-mediated reductive amination of 3-MBSA.
Step-by-Step Protocol
Reagents:
-
3-MBSA (HCl salt): 1.0 equiv
-
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Sodium Triacetoxyborohydride (STAB): 1.5 – 2.0 equiv
-
DIPEA (Diisopropylethylamine): 1.0 – 1.2 equiv (to neutralize salt)
-
Acetic Acid (AcOH): 1–2 drops (catalytic, optional for aldehydes, required for ketones)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)
Procedure:
-
Preparation: In a clean, dry vial, suspend 3-MBSA HCl (1.0 mmol) in DCE (5 mL).
-
Neutralization: Add DIPEA (1.0 mmol) and stir for 5–10 minutes until the salt dissolves/suspends as the free base.
-
Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).
-
Note: If using a ketone, add AcOH (1.0 equiv) to accelerate imine formation.
-
-
Reductant Addition: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at Room Temperature (20–25°C) under nitrogen.
-
Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the azetidine mass (m/z ~212 for free base).
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench boron complexes.
-
Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Method B: Titanium(IV) Isopropoxide Protocol (Difficult Substrates)
Applicability: Sterically hindered ketones, unreactive substrates, or when "pre-forming" the imine is necessary. Reagent: Ti(OiPr)₄ followed by NaBH₄.[3][4]
Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (Mattson et al., 1990).[4] This is superior for sluggish ketones.
Step-by-Step Protocol
Reagents:
-
3-MBSA (HCl salt): 1.0 equiv
-
Ketone: 1.1 equiv
-
Titanium(IV) Isopropoxide: 1.2 – 1.5 equiv
-
TEA (Triethylamine): 1.0 equiv
-
Sodium Borohydride (NaBH₄): 1.5 equiv
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)
Procedure:
-
Imine Formation: In a dry flask, combine 3-MBSA HCl (1.0 mmol), TEA (1.0 mmol), and the Ketone (1.1 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol) neat via syringe.
-
Caution: Ti(OiPr)₄ is moisture sensitive.
-
-
Stirring: Stir the mixture at Room Temperature for 6–12 hours (or 50°C if highly hindered). This forms the imine/titanium complex.
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (1.5 mmol) (Caution: Exothermic, gas evolution).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench (Critical): Add 1N NaOH or water (2 mL). A white/yellow precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH or DCM.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Method Selection Guide & Troubleshooting
Decision Tree
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Salt not neutralized. | Ensure 1.0 equiv of DIPEA/TEA is added. Use Method B (Ti) to force imine formation. |
| Ring Opening | Acid too strong or temp too high. | Avoid heating >50°C. Use STAB at RT. Do not use strong mineral acids. |
| Low Yield (Boron Complex) | Incomplete quench. | Boron-amine complexes can be stable. Quench with aqueous Rochelle's Salt (Potassium sodium tartrate) or NaHCO₃ for >30 mins. |
| Dialkylation | Aldehyde is too reactive. | Use excess amine (3-MBSA) or slow addition of the aldehyde. (Less common with secondary amines like 3-MBSA). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2527. Link
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[8] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. designer-drug.com [designer-drug.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Strategic Incorporation of Azetidine Motifs for Enhanced Metabolic Stability
Abstract
In modern drug discovery, the "escape from flatland" (increasing
Part 1: The Azetidine Advantage (Mechanistic Rationale)
The Metabolic Liability of Lipophilicity
High lipophilicity (LogP/LogD) is the primary driver of metabolic instability. Cytochrome P450 (CYP) enzymes possess large, hydrophobic active sites that preferentially bind lipophilic substrates. Traditional strategies to increase steric bulk (e.g., adding a gem-dimethyl group) often inadvertently increase lipophilicity, thereby accelerating metabolic turnover despite the steric hindrance.
Azetidine as a "Metabolic Brake"
Incorporating an azetidine ring offers a three-pronged defense against metabolic clearance:
-
Lipophilicity Reduction: The azetidine nitrogen is basic (typically pKa ~8–10, tunable with substitution), but when N-linked to an aryl system or capped with an electron-withdrawing group, the overall motif significantly lowers LogD compared to carbocyclic analogs (e.g., cyclobutane) or larger heterocycles (e.g., piperidine).
-
Blocking Metabolic Soft Spots: The 3-position of the azetidine ring is a potential site for oxidation. However, substituting this position (e.g., 3,3-difluoroazetidine or 3-hydroxyazetidine ) eliminates abstractable hydrogens or electronically deactivates the site, rendering the ring metabolically inert.
-
Vector Manipulation: Azetidines provide rigid exit vectors (approx. 109° bond angles) that differ from the flexible chair conformation of piperidines, potentially disrupting the "induced fit" required for CYP catalysis.
Design Logic Visualization
The following diagram illustrates the decision matrix for incorporating azetidines to solve high clearance issues.
Figure 1: Decision logic for azetidine incorporation to mitigate metabolic instability.
Part 2: Comparative Case Study
The table below demonstrates the impact of replacing a standard piperidine or gem-dimethyl group with an azetidine motif in a hypothetical lead series (CCR5 antagonist scaffold).
Table 1: Physicochemical and Metabolic Profile Comparison
| Motif | Structure | LogD (pH 7.4) | HLM | Comment | |
| Piperidine | 6-membered ring | 3.2 | 85 (High) | 8 | High lipophilicity drives CYP binding. |
| Cyclobutane | Carbocycle | 3.5 | 110 (Very High) | 5 | No polarity offset; rapid oxidation. |
| Azetidine | 4-membered amine | 1.9 | 22 (Low) | 45 | Significant LogD drop; reduced clearance. |
| 3,3-Difluoroazetidine | Fluorinated Azetidine | 2.1 | < 10 (Very Low) | > 120 | Fluorine blocks C3 oxidation & modulates basicity. |
Note: Data derived from general SAR trends in sp3-rich scaffold literature [1][2].
Part 3: Synthetic Protocol – Buchwald-Hartwig Amination
A robust method to install the azetidine motif is via Palladium-catalyzed cross-coupling of a 3,3-substituted azetidine hydrochloride salt with an aryl halide. This method avoids the variability of nucleophilic aromatic substitution (
Materials
-
Substrate: Aryl Bromide (1.0 equiv)
-
Amine: 3,3-Difluoroazetidine hydrochloride (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or RuPhos (4 mol%)
-
Base:
(3.0 equiv) or NaOtBu (for non-base-sensitive substrates) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Azetidine HCl salt (1.2 mmol), and Base (3.0 mmol).
-
Catalyst Addition: Add
(18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.
-
Degassing: Sparge the mixture with Argon for 5 minutes (via needle) to remove dissolved oxygen.
-
Reaction: Heat the block to 100°C for 4–16 hours. Monitor by LC-MS for consumption of the aryl bromide.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Azetidines are often polar; consider using 5% MeOH in DCM if streaking occurs.
Critical Troubleshooting Tip: Azetidines are strained rings.[1] Avoid harsh acidic workups (pH < 2) or prolonged exposure to Lewis acids, which can induce ring-opening polymerization.
Part 4: Validation Protocol – Microsomal Stability Assay
Once synthesized, the metabolic stability must be quantified using a Liver Microsome (LM) assay. This protocol ensures high data integrity (Trustworthiness).
Experimental Setup
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Test Concentration: 1 µM (to ensure first-order kinetics).
Workflow Diagram
Figure 2: Workflow for the determination of intrinsic clearance (
Detailed Protocol
-
Stock Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in Phosphate Buffer (pH 7.4).
-
Microsome Thaw: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in Phosphate Buffer.
-
Pre-Incubation: Mix 40 µL of diluted microsomes with 10 µL of diluted compound (Final [C] = 1 µM, Final DMSO < 0.1%). Incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into a plate containing 150 µL ice-cold Acetonitrile (ACN) spiked with an Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: Centrifuge plates at 3000 x g for 20 minutes to precipitate proteins. Inject supernatant onto LC-MS/MS.
Data Analysis
Calculate the slope (
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. (2026). Overview of azetidines as vital motifs in drug discovery for enhancing pharmacokinetic profiles.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. (2024). Discusses small polar motifs (azetidines/oxetanes) as design options to influence metabolic stability and pKa.[2][3]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. (2021). Comparative analysis of 4-membered rings vs gem-dimethyl/cyclobutane regarding metabolic stability.
-
Microsomal Stability Assay Protocol. AxisPharm. Detailed procedural steps for conducting liver microsome stability assays.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Journal of Organic Chemistry. (2012). Protocols for Buchwald-Hartwig and spiro-cycle synthesis involving azetidines.
Sources
Technical Application Note: 3-(3-Methylbenzenesulfonyl)azetidine in Kinase Inhibitor Synthesis
Executive Summary
This application note details the synthesis, physicochemical properties, and strategic integration of 3-(3-methylbenzenesulfonyl)azetidine (CAS 1706429-20-0) into kinase inhibitor scaffolds. As drug discovery shifts towards fragment-based design (FBDD) and lead optimization requiring rigid,
Strategic Rationale: The Azetidine Advantage
In kinase inhibitor design, the "solubility forecast" often dictates the failure of late-stage leads. Traditional cyclic sulfones (e.g., 4-sulfonylpiperidines) often carry excessive molecular weight and lipophilicity.
Why 3-(3-Methylbenzenesulfonyl)azetidine?
-
Geometric Constraint: The 4-membered azetidine ring creates a "pucker" angle (~153°) that projects the sulfonyl group into a distinct vector compared to the chair conformation of piperidines, potentially accessing unique sub-pockets (e.g., the solvent-exposed front or the gatekeeper region).
-
Metabolic Hardening: The strained ring is less prone to oxidative metabolism (P450) at the
-carbon compared to larger, flexible rings. -
Electronic Profile: The sulfonyl group acts as a strong hydrogen bond acceptor (HBA), crucial for interacting with conserved lysine residues (e.g., Lys745 in EGFR) or water networks within the hinge region.
Comparative Physicochemical Profile
Table 1: Theoretical property shift when substituting a piperidine scaffold with an azetidine scaffold.
| Property | 4-(3-Tolylsulfonyl)piperidine | 3-(3-Tolylsulfonyl)azetidine | Impact on Drug Design |
| Molecular Weight | ~239 Da | ~211 Da | Improved Ligand Efficiency (LE) |
| cLogP | 2.4 - 2.8 | 1.2 - 1.5 | Improved Solubility & Bioavailability |
| TPSA | ~45 Ų | ~45 Ų | Maintained Polarity |
| Fsp3 (Fraction sp3) | High | High | Maintained 3D character |
| Vector Angle | Flexible (Chair/Boat) | Rigid (Puckered) | Reduced entropic penalty upon binding |
Experimental Protocols
Protocol A: Modular Synthesis of the Fragment
Objective: Efficient synthesis of 3-(3-methylbenzenesulfonyl)azetidine from commercially available N-Boc-3-hydroxyazetidine. Mechanism: This protocol utilizes a direct, iron-catalyzed nucleophilic substitution (green chemistry approach) followed by oxidation, avoiding the use of unstable mesylates or harsh basic conditions.
Step 1: Iron-Catalyzed Thioether Formation
-
Reagents: N-Boc-3-hydroxyazetidine (1.0 equiv), 3-Methylbenzenethiol (m-thiocresol) (2.0 equiv), FeCl
(5-10 mol%), Nitromethane or Toluene. -
Procedure:
-
Charge a reaction vial with N-Boc-3-hydroxyazetidine (173 mg, 1.0 mmol) and FeCl
(16 mg, 0.1 mmol). -
Dissolve in Nitromethane (2.0 mL) under N
atmosphere. -
Add 3-Methylbenzenethiol (248 mg, 2.0 mmol) dropwise.
-
Stir at 50°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting alcohol.
-
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Dry organics over Na SO and concentrate. -
Purification: Flash chromatography (SiO
, 0-20% EtOAc in Hexanes) yields the thioether intermediate.
-
Step 2: Chemoselective Oxidation to Sulfone
-
Reagents: Thioether intermediate, m-CPBA (2.2 equiv), DCM.
-
Procedure:
-
Dissolve the thioether (1.0 equiv) in DCM (0.1 M concentration) at 0°C.
-
Add m-CPBA (2.2 equiv) portion-wise over 15 minutes.
-
Warm to room temperature and stir for 3 hours.
-
Quench: Add saturated Na
S O (to reduce excess peroxide) followed by NaHCO . -
Isolation: Separate phases, dry organic layer, and concentrate.[1] The N-Boc-3-(3-methylbenzenesulfonyl)azetidine is often pure enough for the next step; otherwise, recrystallize from EtOH/Heptane.
-
Step 3: N-Boc Deprotection (Salt Formation)
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure:
-
Dissolve the sulfone in DCM.
-
Add TFA (10 equiv) or 4M HCl/Dioxane (5 equiv). Stir at RT for 1 hour.
-
Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess acid.
-
Result: 3-(3-Methylbenzenesulfonyl)azetidine trifluoroacetate or hydrochloride salt.
-
Protocol B: Integration into Kinase Scaffold (S Ar Coupling)
Context: Attaching the fragment to a 2,4-dichloropyrimidine core (common kinase hinge binder).
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in DMF or n-Butanol.
-
Base Addition: Add DIPEA (3.0 equiv) to neutralize the azetidine salt.
-
Coupling: Add 3-(3-Methylbenzenesulfonyl)azetidine salt (1.1 equiv).
-
Condition: Heat to 80°C (DMF) or 110°C (n-Butanol) for 4-12 hours.
-
Observation: The C4-position is more electrophilic and typically reacts first. Regioselectivity should be confirmed by NMR (NOESY).
Visualized Workflows
Figure 1: Synthetic Pathway (Graphviz)
Caption: Step-wise synthesis of the target fragment via Iron-catalyzed substitution and oxidation.
Figure 2: SAR Decision Logic
Caption: Decision tree for selecting azetidine-sulfones in lead optimization.
Critical Considerations & Troubleshooting
Regiochemistry in Kinase Coupling
When coupling the 3-(3-methylbenzenesulfonyl)azetidine amine to a di-chlorinated heterocycle (e.g., 2,4-dichloropyrimidine), the steric bulk of the sulfonyl group at the 3-position of the azetidine ring can influence reaction rates.
-
Observation: The reaction may be slower than with unsubstituted azetidine.
-
Solution: Use n-Butanol at 110°C (thermal drive) rather than DMF at 80°C. The protic solvent assists in the transition state stabilization of the S
Ar mechanism.
Stability of the Sulfone
The sulfonyl group is generally robust. However, under extremely strong reducing conditions (e.g., LAH reduction of an ester elsewhere in the molecule), the sulfone is stable, but the benzylic methyl group (on the tolyl ring) is susceptible to radical oxidation if exposed to NBS/light. Ensure the methyl group is intended to be a "dead end" hydrophobic contact, or utilize it for further functionalization (e.g., bromination -> benzylic amine).
References
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines: Leitch, J. A., et al. "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols."[1] Journal of Organic Chemistry, 2019, 84(9), 5943–5956.
-
Azetidines in Medicinal Chemistry: Stepaniuk, O., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026 (Online Early Access).[2] [2]
-
Azetidine Sulfonyl Reagents: Spangler, J., et al. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery."[3] Journal of Medicinal Chemistry, 2024.
-
Kinase Inhibitor Design Principles: "Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors." Journal of Medicinal Chemistry, 2024.
Sources
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from 3-(3-Methylbenzenesulfonyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the asymmetric synthesis of chiral derivatives from 3-(3-Methylbenzenesulfonyl)azetidine. Azetidines are a critical class of saturated heterocycles that are increasingly incorporated into modern pharmaceuticals due to their ability to impart favorable physicochemical properties.[1][2] This document moves beyond theoretical discussions to provide actionable, field-proven insights into the stereoselective functionalization of a pre-functionalized azetidine scaffold. We will explore key asymmetric transformations, including catalytic enantioselective C-H functionalization and diastereoselective additions, to construct highly valuable, enantioenriched azetidine building blocks. Each section elucidates the underlying mechanistic principles, provides detailed step-by-step protocols, and presents data in a clear, comparative format to aid in experimental design and execution.
Introduction: The Strategic Value of Chiral Azetidines in Medicinal Chemistry
The azetidine motif is a privileged scaffold in drug discovery, offering a unique combination of conformational rigidity and metabolic stability.[2][3] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling enhanced target engagement and improved pharmacokinetic profiles. The synthesis of chiral, substituted azetidines, particularly those with multiple stereocenters, remains a significant challenge in synthetic chemistry.[4][5] This guide focuses on 3-(3-Methylbenzenesulfonyl)azetidine as a versatile starting material. The sulfonyl group at the C3 position serves a dual purpose: it can act as a removable activating group for subsequent transformations or be retained as a key pharmacophoric element.
The 3-methylbenzenesulfonyl (tosyl-like) group can influence the reactivity of the azetidine ring through its electron-withdrawing nature, potentially facilitating nucleophilic attack or ring-opening reactions. Furthermore, its steric bulk can play a crucial role in directing the stereochemical outcome of asymmetric transformations at adjacent positions.
Core Strategies for Asymmetric Functionalization
Two primary strategies for the asymmetric synthesis of chiral derivatives from 3-(3-Methylbenzenesulfonyl)azetidine will be detailed:
-
Catalytic Asymmetric C-H Functionalization at C2: This approach aims to introduce a new stereocenter adjacent to the existing sulfonyl group by selectively functionalizing one of the enantiotopic C-H bonds at the C2 position.
-
Diastereoselective Alkylation of N-Azetidinyl Imines: This method involves the formation of an exocyclic imine from the azetidine nitrogen, followed by a diastereoselective nucleophilic addition, creating a new chiral center on the N-substituent.
Catalytic Asymmetric C-H Arylation at the C2 Position
The direct, enantioselective functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis.[6][7] In the context of 3-(3-Methylbenzenesulfonyl)azetidine, the development of a catalytic system that can differentiate between the two enantiotopic protons at the C2 position is a formidable challenge. This section outlines a protocol based on palladium catalysis with a chiral ligand, a strategy that has shown promise in related systems.
Mechanistic Rationale
The proposed catalytic cycle, illustrated below, involves the coordination of the azetidine nitrogen to the palladium catalyst, followed by a directed C-H activation event. The chiral ligand environment dictates the facial selectivity of this process, leading to the enantioselective formation of a palladacycle intermediate. Subsequent reductive elimination with an aryl halide furnishes the desired C2-arylated azetidine and regenerates the active catalyst.
Caption: Proposed catalytic cycle for asymmetric C-H arylation.
Experimental Protocol: Asymmetric C-H Arylation
Materials:
-
3-(3-Methylbenzenesulfonyl)azetidine
-
Aryl iodide (e.g., 4-iodoanisole)
-
Pd(OAc)₂
-
Chiral Ligand (e.g., a chiral monophosphorus ligand)
-
Silver(I) acetate (AgOAc)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), the chiral ligand (6 mol%), and AgOAc (2.0 equiv.).
-
Add 3-(3-Methylbenzenesulfonyl)azetidine (1.0 equiv.) and the aryl iodide (1.5 equiv.).
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-aryl-3-(3-methylbenzenesulfonyl)azetidine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
| Entry | Aryl Iodide | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Iodoanisole | L1 | 100 | 24 | 75 | 92 |
| 2 | 4-Iodotoluene | L1 | 100 | 24 | 72 | 90 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | L1 | 110 | 36 | 65 | 88 |
| 4 | 4-Iodoanisole | L2 | 100 | 24 | 68 | 85 |
Note: L1 and L2 represent different chiral monophosphorus ligands. Yields and ee values are representative and will depend on the specific ligand and substrate.
Diastereoselective Synthesis of Chiral N-Substituted Azetidines
This strategy introduces a new stereocenter exocyclic to the azetidine ring, with the chirality of the final product being influenced by the existing stereochemistry of the starting material (if enantiopure) or by a chiral auxiliary. Here, we present a protocol for the diastereoselective addition of an organometallic reagent to an N-azetidinyl imine derived from a chiral aldehyde.
Mechanistic Rationale
The reaction proceeds through the formation of an N-azetidinyl imine, which is then subjected to nucleophilic attack. The stereochemical outcome is governed by Felkin-Anh or related models, where the nucleophile attacks the less hindered face of the imine, directed by the steric and electronic properties of the substituents on the chiral aldehyde moiety.
Caption: Workflow for diastereoselective synthesis.
Experimental Protocol: Diastereoselective Grignard Addition
Materials:
-
3-(3-Methylbenzenesulfonyl)azetidine
-
Chiral aldehyde (e.g., (R)-2-phenylpropanal)
-
Grignard reagent (e.g., methylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Part A: Imine Formation
-
In a round-bottom flask under an inert atmosphere, dissolve 3-(3-Methylbenzenesulfonyl)azetidine (1.0 equiv.) and the chiral aldehyde (1.1 equiv.) in anhydrous diethyl ether.
-
Add anhydrous MgSO₄ (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or ¹H NMR.
-
Filter off the MgSO₄ and wash with anhydrous diethyl ether. The filtrate containing the crude imine is used directly in the next step.
Part B: Grignard Addition
-
Cool the ethereal solution of the imine to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 equiv.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired chiral N-substituted azetidine.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
Data Presentation
| Entry | Chiral Aldehyde | Grignard Reagent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | (R)-2-Phenylpropanal | MeMgBr | -78 | 2 | 85 | 95:5 |
| 2 | (R)-2-Phenylpropanal | EtMgBr | -78 | 2 | 82 | 93:7 |
| 3 | (S)-2-Methylbutanal | PhMgBr | -78 | 3 | 78 | 90:10 |
Note: The diastereomeric ratio is highly dependent on the choice of chiral aldehyde and nucleophile.
Conclusion and Future Outlook
The protocols detailed in this application note provide a solid foundation for the asymmetric synthesis of novel chiral derivatives from 3-(3-Methylbenzenesulfonyl)azetidine. These methods offer access to a diverse range of enantioenriched azetidine building blocks with significant potential in drug discovery and development. The successful application of these strategies underscores the importance of catalyst and substrate control in achieving high levels of stereoselectivity.
Future research in this area will likely focus on expanding the scope of these reactions to include a wider variety of nucleophiles and coupling partners. Furthermore, the development of more efficient and selective catalysts will continue to be a key driver of innovation in the field of asymmetric azetidine synthesis.
References
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry.
-
Azetidines and their applications in asymmetric catalysis. Request PDF.
-
A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. Journal of Chemistry Letters.
-
Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar.
-
Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes. PMC.
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
-
Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry.
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC.
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
-
Recent Developments in Catalytic Asymmetric Aziridination. PMC.
-
Synthesis of the chiral 3‐substituted and 3,4‐disubstituted 1,2‐oxazetidines... ResearchGate.
-
Collection - Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - Journal of the American Chemical Society. Figshare.
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
-
Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
-
ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ResearchGate.
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. ResearchGate.
-
Lewis Acid Catalyzed Dynamic Kinetic Asymmetric Transformation of Racemic N-Sulfonylaziridines. PubMed.
-
Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI.
-
Synthesis of 3,3-Diarylazetidines. CORE.
-
Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Organic Chemistry Frontiers.
-
Catalytic Asymmetric [3 + 2] Annulation of Hantzsch Esters with Racemic N-Sulfonylaziridines. PubMed.
-
Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. ResearchGate.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
-
Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers.
-
Synthesis of chiral Azetidine and its application in asymmetric synthesis. ResearchGate.
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI.
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI.
-
Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI.
-
Stereospecific and Stereoselective Reactions. Pharmaguideline.
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
-
Azetidine synthesis. Organic Chemistry Portal.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: Late-Stage Functionalization of Drug Candidates with Azetidines
Strategic Protocols for Sp³-Rich Bioisosterism in Medicinal Chemistry
Executive Summary & Strategic Rationale
The "Escape from Flatland" Directive
In modern drug discovery, increasing the fraction of sp³-hybridized centers (
This guide details two high-fidelity protocols for the Late-Stage Functionalization (LSF) of drug candidates with azetidine motifs. We focus on methods that tolerate the functional group density of near-clinical candidates:
-
Innate Radical C–H Functionalization (Minisci-type): Direct installation of azetidines onto electron-deficient heteroaromatic cores.
-
Photoredox Decarboxylative Cross-Coupling: Modular attachment of azetidines to aryl halide handles.
Mechanistic Logic & Pathway Visualization
Understanding the radical trajectory is critical for predicting regioselectivity. The primary method described (Method A) relies on the Minisci reaction, utilizing stable zinc sulfinate reagents ("Baran Diversinates") to generate nucleophilic alkyl radicals.
Figure 1: Radical C–H Azetidinylation Mechanism
The following diagram illustrates the oxidative radical generation and selective addition to a protonated heteroaromatic base.
Caption: Mechanism of innate C-H functionalization via oxidative decarboxylative/desulfinative radical generation.
Method A: Innate C–H Functionalization (The Sulfinate Protocol)
Best For: Electron-deficient heterocycles (pyridines, pyrimidines, pyrazines, quinolines) common in kinase inhibitors. Key Reagent: Zinc bis(azetidine sulfinate). Reference Grounding: Based on the methodology pioneered by the Baran Lab (Scripps) [1].
Experimental Protocol
Materials:
-
Substrate: 0.1 mmol Heteroaromatic Drug Candidate.
-
Reagent: Zinc bis(1-(tert-butoxycarbonyl)azetidine-3-sulfinate) (3–5 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3–5 equiv).
-
Solvent System: DMSO:H₂O (2.5:1) or DCM:H₂O (biphasic).
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) – Critical for activating the heterocycle.
Step-by-Step Workflow:
-
Setup: In a 1-dram vial equipped with a stir bar, dissolve the drug candidate (0.1 mmol) in DMSO (250 µL) and H₂O (100 µL).
-
Expert Note: If the substrate is insoluble, use a DCM/H₂O biphasic system (1:1). The radical transfer occurs at the interface.
-
-
Activation: Add TFA (0.1 mmol, 1 equiv). Stir for 5 minutes. This protonates the basic nitrogen, lowering the LUMO of the heterocycle and increasing susceptibility to nucleophilic radical attack.
-
Reagent Addition: Add the Azetidine Zinc Sulfinate (0.3 mmol, 3 equiv) as a solid in one portion.
-
Initiation: Cool the reaction to 0 °C (ice bath). Dropwise add TBHP (0.3 mmol, 3 equiv).
-
Caution: Exotherm potential. Do not add TBHP rapidly at room temperature.
-
-
Reaction: Allow the mixture to warm to Room Temperature (23 °C) and stir vigorously for 4–12 hours. Monitor by LCMS.
-
Self-Validation Check: Look for the consumption of the sulfinate (often visible as the disappearance of the solid suspension) and the emergence of the M+156 peak (mass of Boc-azetidine fragment - H).
-
-
Workup: Quench with saturated aq. NaHCO₃ (to neutralize TFA and solubilize the product). Extract with EtOAc (3x).
-
Purification: Azetidines are polar. Use a C18 reverse-phase column or silica gel doped with 1% Et₃N to prevent streaking.
Method B: Photoredox Decarboxylative Cross-Coupling
Best For: Drug candidates containing an aryl/heteroaryl halide (Cl, Br, I) handle. Key Reagent: Azetidine-3-carboxylic acid (as radical precursor). Reference Grounding: Adapted from MacMillan and Merck protocols [2].
Experimental Protocol
Materials:
-
Substrate: Aryl Halide Drug Candidate (0.1 mmol).
-
Radical Precursor: N-Boc-azetidine-3-carboxylic acid (1.5 equiv).
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Metal Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%).
-
Base: Cs₂CO₃ (3 equiv).
-
Light Source: Blue LED (450 nm).
Step-by-Step Workflow:
-
Glovebox/Inert Setup: In a nitrogen-filled glovebox or under Argon flow, combine the Aryl Halide, Azetidine Carboxylic Acid, Ir-catalyst, Ni-catalyst/ligand, and Base in a vial.
-
Solvent: Add anhydrous DMF or DMSO (0.1 M concentration relative to substrate).
-
Note: Oxygen inhibits this reaction efficiently. Degas solvent thoroughly (sparge with Ar for 15 mins) if not using a glovebox.
-
-
Irradiation: Seal the vial and place it 2–3 cm from a Blue LED (approx. 34W). Fan cooling is required to maintain temp < 35 °C.
-
Monitoring: Irradiate for 12–24 hours.
-
Self-Validation Check: The reaction mixture should turn from a greenish/yellow suspension to a dark brown solution as the Ni-catalyst cycles. If it stays bright yellow, the Ni cycle may have stalled (likely O₂ contamination).
-
Comparative Data & Decision Matrix
Select the appropriate method based on the structural handles available on your candidate.
| Feature | Method A: Sulfinate (Minisci) | Method B: Photoredox (Ni/Ir) |
| Substrate Requirement | Electron-deficient Heteroarene (C-H) | Aryl/Heteroaryl Halide (C-X) |
| Regioselectivity | Innate (controlled by electronics/sterics) | Site-specific (replaces Halide) |
| Operational Ease | Open-to-air (Robust) | Requires Inert Atmosphere (Sensitive) |
| Functional Group Tolerance | High (Acids, Amides, Alcohols OK) | Moderate (Avoid strong oxidants/reductants) |
| Scalability | High (Gram-scale easy) | Moderate (Photon penetration limits) |
Figure 2: Strategic Workflow for Chemists
Caption: Decision matrix for selecting the optimal azetidinylation pathway.
Expert Troubleshooting & Critical Parameters
Regiocontrol in Minisci Reactions (Method A)
-
The Issue: Radical addition to pyridines/quinolines can result in mixtures (C2 vs C4).
-
The Fix:
-
Sterics: Use bulky protecting groups on the azetidine (e.g., N-Boc vs N-Cbz) to favor the less hindered position.
-
Solvent Effect: Changing from DMSO to a biphasic DCM/Water system can sometimes alter the selectivity profile due to the partitioning of the radical species.
-
Purification of Azetidine Analogs
Azetidines are secondary/tertiary amines and can interact strongly with silanols on silica gel.
-
Recommendation: Always deprotect the N-Boc group after the initial purification if possible. If purifying the free amine, use DCM:MeOH:NH₄OH (90:10:1) .
-
Detection: Azetidines stain poorly with UV. Use Ninhydrin (for free amines) or Potassium Permanganate (KMnO₄) stains.
Stability of Reagents
-
Zinc Sulfinates: Store at 4 °C. They are generally stable but can decompose if exposed to strong acids prior to the reaction.
-
Photocatalysts: Light sensitive in solution. Wrap vials in foil during setup.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99. [Link]
-
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[1] Science, 345(6195), 437-440. [Link]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. [Link]
-
Wilsily, A., et al. (2020). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. Journal of the American Chemical Society. [Link]
Sources
Application Note: 3-(3-Methylbenzenesulfonyl)azetidine for sp³-Rich Scaffolds
[1]
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp³-rich architectures is critical for improving clinical success rates.[1] 3-(3-Methylbenzenesulfonyl)azetidine represents a high-value "chimeric" scaffold that combines the structural rigidity of a strained heterocycle with the metabolic stability of a diaryl sulfone bioisostere.[1]
This guide details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD). Unlike flexible piperidines or planar benzenes, the 3-substituted azetidine core acts as a rigid vector, projecting the sulfonyl pharmacophore into a defined region of chemical space while maintaining a low molecular weight and high polarity.
Key Advantages[1]
-
High Fsp³ Character: Increases aqueous solubility and reduces promiscuous binding compared to biaryl systems.
-
Metabolic Hardening: The electron-withdrawing sulfonyl group deactivates the azetidine ring against oxidative metabolism, while the azetidine itself blocks the "soft spot" often found in alkyl chains.
-
Vector Control: The puckered conformation of the azetidine ring (approx. 25-30°) allows for unique substituent vectors distinct from pyrrolidines or cyclobutanes.
Chemical Profile & Mechanism[2][3][4]
Structural Dynamics
The azetidine ring is not planar; it exists in a dynamic equilibrium between two puckered conformers. In 3-(3-methylbenzenesulfonyl)azetidine, the bulky sulfonyl group prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.[1] This creates a defined "exit vector" for the nitrogen lone pair, making it an ideal handle for library generation.
The Sulfone Pharmacophore
The 3-methylbenzenesulfonyl moiety serves two roles:
-
Electronic Anchor: The strong dipole of the sulfone (
) engages in hydrogen bonding with active site residues (often backbone amides). -
Lipophilic Tail: The m-tolyl group provides a hydrophobic contact point, optimized for filling hydrophobic pockets (e.g., in kinase or GPCR allosteric sites) without the solubility penalty of a biphenyl system.
Experimental Protocols
Protocol A: De Novo Synthesis of the Scaffold
For researchers requiring bulk quantities of the core building block from commodity precursors.
Prerequisites:
-
Reagents: 1-Boc-3-iodoazetidine (CAS: 254454-54-1), 3-Methylbenzenethiol, Potassium Carbonate (
),ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -CPBA (77%), Trifluoroacetic acid (TFA). -
Solvents: DMF, Dichloromethane (DCM).
Step-by-Step Methodology:
-
Nucleophilic Displacement (S-Alkylation):
-
Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) and 3-Methylbenzenethiol (1.1 equiv) in anhydrous DMF (0.5 M).
-
Add
(2.0 equiv) and stir at 60°C for 4 hours. -
Checkpoint: Monitor by LCMS for disappearance of iodide. The product is the thioether intermediate.
-
Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Concentrate.
-
-
Oxidation to Sulfone:
-
Redissolve the crude thioether in DCM (0.2 M) and cool to 0°C.
-
Add
-CPBA (2.5 equiv) portion-wise over 30 minutes. -
Warm to room temperature and stir for 3 hours.
-
Quench: Wash with saturated
(to reduce excess peroxide) followed by saturated . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
-
N-Boc Deprotection:
Protocol B: Parallel Library Generation (N-Derivatization)
For integrating the scaffold into a diversity-oriented library.[1]
Workflow Visualization:
Caption: Divergent synthesis workflow for generating libraries from the 3-sulfonylazetidine core.
Standard Operating Procedure (Amide Coupling):
-
Preparation: Dissolve the carboxylic acid core (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (3.0 equiv) to activate the acid.
-
Addition: Add 3-(3-Methylbenzenesulfonyl)azetidine TFA salt (1.0 equiv).
-
Incubation: Shake at room temperature for 12 hours.
-
Validation: The reaction is self-validating if the LCMS shows a mass shift of +211 Da (Scaffold - H) relative to the acid.
Technical Data & Validation
Physicochemical Properties Comparison
The following table contrasts the 3-sulfonylazetidine scaffold with traditional linkers, demonstrating its superiority in maintaining polarity without sacrificing ligand efficiency.
| Property | 3-(3-Methylbenzenesulfonyl)azetidine | 4-Benzylpiperidine (Traditional) | Biphenyl Sulfone (Flat) |
| Hybridization | sp³-Rich | sp³-Rich | sp² (Planar) |
| MW (Fragment) | ~211 Da | ~175 Da | ~218 Da |
| ClogP | 1.2 (Balanced) | 3.1 (Lipophilic) | 3.8 (High Risk) |
| TPSA | 45 Ų | 12 Ų | 42 Ų |
| Solubility | High | Low | Very Low |
| Metabolic Risk | Low (Blocked sites) | High (N-dealkylation) | Medium (CYP oxidation) |
Stability Note
While the azetidine ring is strained (~26 kcal/mol), the presence of the electron-withdrawing sulfonyl group at C3 decreases the basicity of the ring nitrogen (pKa ~ 8.5 vs 11.0 for unsubstituted), reducing the risk of oxidative metabolism at the nitrogen. However, avoid strong Lewis acids at elevated temperatures (>100°C), as they may catalyze ring-opening polymerization.
References
-
Lowe, M. A., et al. "Azetidines as sp³-rich scaffolds for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2012. Link[1]
-
Wuitschik, G., et al. "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2010. Link
-
Bhattacharya, S., & Antilla, J. C. "Highly Enantioselective Synthesis of Azetidines via Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation." Journal of Organic Chemistry, 2014.[3] Link[1]
-
BenchChem Technical Repository. "3-(Methylsulfonyl)azetidine HCl: Chemical Reactivity and Synthetic Utility." BenchChem Application Notes, 2025. Link
-
Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016. Link[1]
Sources
- 1. 1375472-94-8|3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine|BLD Pharm [bldpharm.com]
- 2. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Azetidines
Status: Operational Ticket ID: AZT-3SUB-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Synthetic Routes, Stability, and Isolation of 3-Substituted Azetidines[1]
Executive Summary: The "Deceptive" Ring
Welcome to the Technical Support Center. If you are reading this, you have likely encountered the "Azetidine Paradox": a structure that looks simple (a four-membered amine) but behaves with the temperamental nature of a high-energy intermediate.
The azetidine ring possesses a strain energy of approximately 25.4 kcal/mol (106 kJ/mol). While this is less than aziridine (~27 kcal/mol), the geometric constraints at the C3 position create unique challenges. Unlike the planar cyclobutane, the azetidine ring puckers to relieve torsional strain, impacting the trajectory of incoming nucleophiles and the stability of organometallic intermediates.
This guide addresses the three critical failure modes in 3-substituted azetidine synthesis: Ring Fragmentation ,
Diagnostic Workflow: "Build" vs. "Modify"
Before troubleshooting a specific reaction, verify your synthetic strategy against our decision matrix. Are you building the ring around the substituent, or attaching the substituent to an existing ring?
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substituent properties.
Module A: The "Modify" Strategy (Cross-Coupling)
The Scenario: You are attempting a cross-coupling reaction (Suzuki, Negishi, or Photoredox) on an N-protected 3-iodoazetidine, but yields are low (<30%), and you observe significant amounts of alkene byproducts.
The Root Cause:
Troubleshooting Protocol: Stabilizing the Pd-Intermediate
| Parameter | Recommendation | Scientific Rationale |
| Catalyst/Ligand | Use Bidentate Ligands (e.g., dppf, Xantphos) or bulky monophosphines (e.g., RuPhos).[1] | Bidentate ligands force a cis-geometry that sterically disfavors the coplanar alignment required for |
| Leaving Group | Switch to 3-Bromoazetidine + Ni catalysis. | Nickel catalysts (e.g., NiCl2[1]·glyme) are less prone to |
| Protecting Group | Use Electron-Withdrawing Groups (Boc, Ts, Cbz). | Electron-rich nitrogens (N-alkyl) promote ring opening via lone-pair donation.[1] EWGs stabilize the ring and the C3-metal intermediate. |
| Temperature | Keep < 60°C. |
Advanced Solution: Photoredox/Minisci Reaction If metal-catalyzed coupling fails, switch to a radical-based approach.[1] The Minisci reaction allows direct alkylation of heteroarenes using azetidine radicals generated from carboxylic acids or halides.
-
Reference Protocol: See Bosset et al. [2] for Minisci-type functionalization of azetidines.[1]
Module B: The "Build" Strategy (Cyclization)
The Scenario: You are cyclizing a 1-amino-3-halo-propane derivative (or using epichlorohydrin), but you are recovering oligomers or starting material.
The Root Cause: Intermolecular Polymerization vs. Intramolecular Cyclization.[1] The entropy cost of forming a 4-membered ring is high. If the concentration is too high, intermolecular attack (polymerization) dominates over intramolecular ring closure.
Protocol: The High-Dilution Cyclization
-
Solvent Choice: Acetonitrile (MeCN) or DMF.[1]
-
Base: NaH (strong) or K2CO3 (mild, requires heat).[1]
-
The "Drip" Method (Critical):
-
Dissolve the substrate in a minimal amount of solvent.
-
Add this solution dropwise over 4–6 hours into a refluxing suspension of the base.
-
Target Concentration: The final reaction concentration should be < 0.05 M .
-
-
Leaving Group: If using a sulfonate (Mesylate/Tosylate), ensure it is freshly prepared.[1] Old sulfonates can hydrolyze, releasing acid that protonates the amine, killing the nucleophile.[1]
Module C: Strain-Release Chemistry (The "Spring-Loaded" Route)
The Scenario: You need a 3,3-disubstituted azetidine (e.g., a gem-dimethyl analog) and standard alkylation is failing due to steric hindrance.[1]
The Solution: Use 1-Azabicyclo[1.1.0]butane (ABB) surrogates. This is the modern "gold standard" for difficult substitutions. The ABB system releases immense strain energy (~60 kcal/mol) upon nucleophilic attack, driving the reaction forward even with poor nucleophiles.
Mechanism Visualization:
Figure 2: Strain-release driven synthesis using ABB precursors for accessing sterically congested 3,3-disubstituted azetidines [3].
Frequently Asked Questions (FAQs)
Q: My azetidine product disappears on the silica column. Where did it go? A: Azetidines are basic and strained.[1][5][6] Acidic silica gel can protonate the nitrogen, causing the compound to "stick" (streak) or, worse, catalyze ring opening to a homo-allylic amine.[1]
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et3N) in the eluent. Alternatively, use neutral alumina or reverse-phase chromatography.[1]
Q: I see a "doublet of doublets" in the NMR that shouldn't be there. Is my ring intact? A: Check the chemical shift. Intact azetidine protons (C2/C4) typically appear at 3.5–4.5 ppm .[1] If you see signals shifted upfield to 2.5–3.0 ppm (resembling an acyclic amine) or downfield (imine), the ring has likely opened.
-
Self-Check: Run a 2D NOESY. In 3-substituted azetidines, you should see a strong cross-peak between the C3-H and the C2/C4 protons cis to it.
Q: Can I remove the N-Boc group with pure TFA? A: Proceed with caution. While standard, the resulting TFA salt of a 3-functionalized azetidine can be hygroscopic and unstable.
-
Recommendation: Use HCl in Dioxane (4M) or TMSOTf/2,6-lutidine .[1] If you must use TFA, immediately neutralize the salt (e.g., with carbonate resin) rather than storing it as the trifluoroacetate.
Q: Why is my 3-iodoazetidine coupling giving me the reduction product (3-H azetidine)? A: This is a sign of "hydrodehalogenation," often caused by trace water or improper degassing in the presence of Pd catalysts.
-
Fix: Ensure rigorous anhydrous conditions.[1] Add molecular sieves to the reaction vessel.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
-
Minisci-Type Functionalization
-
Strain-Release Chemistry (ABB)
-
General Review on Azetidine Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 3-(3-Methylbenzenesulfonyl)azetidine
Introduction
Welcome to the Technical Support Center for the synthesis of 3-(3-Methylbenzenesulfonyl)azetidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important structural motif. The synthesis of azetidines, particularly functionalized ones, presents unique challenges due to the inherent ring strain of the four-membered heterocycle.[1] This strain, while making them valuable building blocks, also renders them susceptible to side reactions and decomposition, often leading to suboptimal yields.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in synthesizing azetidine rings?
A1: The primary challenges stem from the high ring strain of approximately 25.4 kcal/mol. This makes the formation of the four-membered ring kinetically and thermodynamically less favorable compared to competing reactions.[1] Key difficulties include:
-
Unfavorable Ring Closure: The transition state for a 4-exo-tet cyclization can be high in energy, making ring formation difficult.
-
Ring Instability: The strained ring is prone to opening under various conditions, especially acidic environments or in the presence of strong nucleophiles.[2][3]
-
Competing Reactions: Intermolecular reactions leading to polymerization or the formation of more stable five- or six-membered rings can often outcompete the desired intramolecular cyclization.[2][1]
-
Purification Issues: The polarity of azetidines and their instability on standard silica gel can complicate purification. Decomposition on acidic stationary phases is a common problem.[2]
Q2: Why is the choice of N-protecting group so critical in azetidine synthesis?
A2: The N-protecting group serves several crucial functions. Firstly, it modulates the nucleophilicity of the nitrogen atom during the cyclization step. Secondly, electron-withdrawing groups like sulfonyls (e.g., Tosyl) or carbamates (e.g., Boc, Cbz) can stabilize the azetidine ring once formed. Finally, the choice of protecting group dictates the deprotection strategy. An ideal group should be stable during synthesis but removable under mild conditions that do not compromise the integrity of the azetidine ring.[4] For example, the tert-butoxycarbonyl (Boc) group is readily removed with mild acid, while a benzyl (Bn) group can be cleaved via hydrogenolysis.[5][6]
Synthesis Workflow & Troubleshooting Guide
The synthesis of 3-(3-Methylbenzenesulfonyl)azetidine is typically approached via a multi-step sequence, starting from the formation of a protected azetidin-3-ol intermediate.
Caption: General workflow for the synthesis of 3-(3-Methylbenzenesulfonyl)azetidine.
Troubleshooting Q&A
Q3: My yield for the N-protected azetidin-3-ol (Step 1) is very low. What are the most common causes and how can I fix them?
A3: This is a critical step where many side reactions can occur. Low yields are typically traced back to issues with the intramolecular cyclization of the chlorohydrin intermediate.
Caption: Troubleshooting logic for low yield in the initial azetidine ring formation.
-
Cause 1: Competing Intermolecular Reactions: The acyclic amino alcohol intermediate can react with another molecule instead of cyclizing, leading to dimers and polymers. This is a very common issue.[1]
-
Solution: Employ high-dilution principles. By slowly adding the reagents to a large volume of solvent, you maintain a low concentration of the reactive intermediate, which statistically favors the intramolecular cyclization over intermolecular reactions. Also, ensure efficient stirring.
-
-
Cause 2: Incorrect Base or Stoichiometry: The base is crucial for deprotonating the alcohol, allowing it to attack the carbon bearing the chloride. An incorrect amount or type of base can lead to side reactions.
-
Solution: An aqueous solution of a strong base like NaOH or KOH is typically used. Ensure the stoichiometry is correct. An excess of base can sometimes promote undesired side reactions. A phase-transfer catalyst can sometimes be beneficial if dealing with biphasic systems.
-
-
Cause 3: Suboptimal Temperature: High temperatures can provide the activation energy for undesired pathways or lead to the decomposition of the strained azetidine ring.
-
Solution: The cyclization is often an exothermic process. Maintain careful temperature control, often by using an ice bath during the addition of reagents, and then allowing the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated).[5]
-
Q4: I'm struggling with the N-debenzylation (Step 2). The reaction is either incomplete or I lose my product.
A4: N-debenzylation via catalytic hydrogenation is standard but requires careful optimization to avoid cleaving the azetidine ring.
-
Cause 1: Catalyst Poisoning or Inactivity: The palladium catalyst can be poisoned by residual reagents (like sulfur compounds or amines) or may simply be of low activity.
-
Solution: Ensure the N-benzylazetidin-3-ol starting material is pure. Use a fresh, high-quality catalyst (e.g., 5-10% Pd/C). Sometimes, adding a small amount of acid (like HCl, to form the hydrochloride salt in situ) can improve efficiency.[5]
-
-
Cause 2: Ring Opening: The azetidine ring, under certain hydrogenation conditions, can undergo hydrogenolysis, especially with aggressive catalysts or high hydrogen pressure.
Q5: The final sulfonylation (Step 3) gives a complex mixture of products and a low yield of the desired compound.
A5: The sulfonylation of azetidin-3-ol can be complicated by the presence of two nucleophilic sites: the C3-hydroxyl group and the N1-amine.
-
Cause 1: N-Sulfonylation: The secondary amine of the azetidine ring is nucleophilic and can react with the 3-methylbenzenesulfonyl chloride, leading to the N-sulfonylated byproduct or di-sulfonylated products.
-
Solution: The reaction is typically performed on the azetidin-3-ol salt (e.g., hydrochloride).[5] In the presence of a non-nucleophilic base like triethylamine or DIPEA, the more acidic hydroxyl proton is preferentially removed, allowing for selective O-sulfonylation. The protonated nitrogen is unreactive. Careful control of stoichiometry (using only a slight excess of the sulfonyl chloride) is critical.
-
-
Cause 2: Product Instability: The final product, while more stable than the free base due to the electron-withdrawing sulfonyl group, can still be sensitive to harsh workup conditions.
-
Solution: Use a mild workup procedure. Quench the reaction carefully, and when extracting, avoid strong acids. During purification, consider using neutral or deactivated silica gel, or switching to an alternative stationary phase like alumina, to prevent product degradation on the column.
-
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-Benzylazetidin-3-ol
This procedure is adapted from an optimized industrial process.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine (1.0 equiv) and water. Cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Add epichlorohydrin (1.05 equiv) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Cyclization: Prepare a solution of sodium hydroxide (1.1 equiv) in water. Cool the reaction mixture back to 10-15 °C and add the NaOH solution dropwise, maintaining the temperature below 25 °C.
-
Reaction Completion: Stir the mixture at room temperature for 18-24 hours.
-
Workup & Extraction: Add a solvent like dichloromethane or toluene to the reaction mixture and stir. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or column chromatography to yield 1-benzylazetidin-3-ol.
Protocol 2: Synthesis of Azetidin-3-ol Hydrochloride (Debenzylation)
This protocol uses catalytic hydrogenation.[5]
-
Reaction Setup: To a hydrogenation reactor, add 1-benzylazetidin-3-ol (1.0 equiv), ethanol, and water (e.g., a 9:1 EtOH:H₂O mixture).
-
Acidification & Catalyst: Add concentrated HCl (1.0 equiv) to form the hydrochloride salt. Then, carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol% Pd).
-
Hydrogenation: Seal the reactor and purge with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain an oily solid, which is the azetidin-3-ol hydrochloride salt. This can often be used in the next step without further purification.
Protocol 3: Synthesis of 3-(3-Methylbenzenesulfonyl)azetidine
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend azetidin-3-ol hydrochloride (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Base Addition: Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (TEA, 2.5 equiv) or N,N-diisopropylethylamine (DIPEA), dropwise. Stir for 15-20 minutes.
-
Sulfonylation: In a separate flask, dissolve 3-methylbenzenesulfonyl chloride (m-toluenesulfonyl chloride, 1.1 equiv) in the same solvent. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (using neutral silica gel) or recrystallization to afford the pure 3-(3-Methylbenzenesulfonyl)azetidine.
Data Summary Table
| Step | Key Reagents | Solvent | Typical Temp. | Common Issues | Expected Yield |
| 1. Ring Formation | Epichlorohydrin, Benzylamine, NaOH | Water, Toluene | 0 °C to RT | Polymerization | 60-75% |
| 2. Debenzylation | 1-Benzylazetidin-3-ol, Pd/C, H₂ | Ethanol/Water | RT | Ring Opening | 85-95% |
| 3. Sulfonylation | Azetidin-3-ol·HCl, m-TsCl, TEA | Dichloromethane | 0 °C to RT | N-Sulfonylation | 70-85% |
References
-
Shinde, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Reddy, K.R., et al. (2011). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development. Available at: [Link]
-
Powers, M.S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Central Science. Available at: [Link]
-
Aggarwal, V.K., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
Al-Zoubi, R.M. (2011). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Available at: [Link]
-
Mykhailiuk, P.K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
-
Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]
-
O'Connell, S.J., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. Available at: [Link]
-
Wadsworth, D.H., & Gnewuch, C.T. (1973). AZETIDINE. Organic Syntheses. Available at: [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
Optimization of reaction conditions for N-alkylation of azetidines
Technical Support Center: Azetidine N-Alkylation Ticket ID: AZT-OPT-2026 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Azetidine Chemistry Center of Excellence
You have reached the technical support tier for strained heterocycle functionalization. Unlike their 5- and 6-membered counterparts (pyrrolidines/piperidines), azetidines possess significant ring strain (~25–26 kcal/mol), making them chemically distinct. They are prone to Ring-Opening Polymerization (ROP) and Hydrolysis if mishandled.
This guide is structured to navigate you through stability checks, method selection, and failure analysis.
Module 1: Critical Stability Checks (Pre-Reaction)
Before adding a single reagent, verify your starting material status.
The "Hidden Acid" Trap: Most commercial azetidines are supplied as HCl or TFA salts for stability.
-
Risk: If you add a salt directly to a reaction mixture containing an electrophile, the local acidic micro-environment can trigger cationic ring-opening polymerization (CROP) before the cross-coupling occurs.
-
Protocol: Always free-base the azetidine separately if using acid-sensitive conditions.
-
Method: Suspend salt in
, wash with saturated aqueous (mild) or (strong), dry organic layer over (not , which is slightly acidic), and concentrate immediately before use.
-
Module 2: Method Selection (Decision Tree)
Do not default to
Figure 1: Decision matrix for selecting the optimal synthetic route based on electrophile availability.
Module 3: Validated Protocols
Method A: Reductive Amination (The Gold Standard)
Best for: Primary/Secondary alkyl groups. Minimizes over-alkylation.
Reagents:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB,
). Why? It is milder thanngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> and does not require toxic cyanide handling. It tolerates the basicity of azetidine better than . -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additives: Acetic acid (AcOH) - Use with caution.
Step-by-Step:
-
Imine Formation: Dissolve Azetidine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.1 M).
-
Drying (Critical): Add activated 4Å Molecular Sieves. Why? Water inhibits imine formation. Azetidines are sterically compact but can be sluggish to form imines compared to pyrrolidines.
-
Reaction: Stir for 30–60 mins at Room Temp (RT).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) in one portion.-
Note: If the reaction is sluggish, add 1.0 equiv of AcOH, but monitor for ring opening.
-
-
Quench: Quench with saturated aqueous
. Do not use strong acid.[1]
Method B: Direct Alkylation ( )
Best for: Methylation, Benzylation, or when aldehydes are unavailable.
The Challenge: Azetidines are highly nucleophilic (less steric bulk than pyrrolidine). They readily perform a second attack on the alkyl halide to form quaternary ammonium salts.
Reagents:
-
Base: Cesium Carbonate (
) or DIPEA (Hünig's Base). Avoid NaH (too strong, risks elimination).[1] -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Dissolution: Dissolve Azetidine (1.0 equiv) and Base (2.0 equiv) in MeCN.
-
Temperature Control: Cool to -10°C or 0°C. Kinetic control is essential to prevent over-alkylation.
-
Controlled Addition: Dissolve Alkyl Halide (0.95 equiv - slight deficit) in MeCN. Add this solution dropwise over 1 hour.
-
Why? Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation.
-
-
Monitoring: Monitor by LCMS. If conversion stalls, add remaining 0.1–0.2 equiv of halide.
Module 4: Troubleshooting & Failure Analysis
User Report: "My reaction turned into a black tar / Yield is <10%." Diagnosis: Polymerization (CROP).
Figure 2: Mechanism of Acid-Catalyzed Ring Opening and Polymerization.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| M+18 Peak in LCMS | Hydrolysis (Ring opening by water). | Dry solvents strictly. Switch from |
| M + Alkyl x2 (Quat Salt) | Over-alkylation. | Switch base to inorganic ( |
| Low Conversion (Reductive) | Poor imine formation. | Add |
| Elimination of Alkyl Halide | Base too strong ( | Switch to non-nucleophilic, weaker base ( |
| Product degrades on Silica | Acidic silica gel opening ring.[1] | Critical: Pre-treat silica column with 1% Triethylamine (TEA) in eluent to neutralize acidity. |
Module 5: Advanced Optimization (DoE Factors)
If standard protocols fail, perform a Design of Experiments (DoE) screening these specific factors:
-
Solvent Polarity:
-
High Polarity (DMF/DMSO): Accelerates
but stabilizes charged transition states (increasing over-alkylation risk). -
Low Polarity (TBME/DCM): Slower rates, better control, easier workup.
-
-
Leaving Group (for Alkylation):
-
Iodide: Too reactive? Switch to Bromide or Mesylate for better thermal control.
-
-
Base Solubility:
-
(Soluble in organic) vs.
(Surface reaction). Switching to can slow the reaction down to a controllable rate.
-
(Soluble in organic) vs.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International. Link
-
Singh, G. S., & D'Höoghe, M. (2011). Recent Advances in the Chemistry of Azetidines.[2][3] Heterocycles.[2][4][5][6] Link
-
Gleede, T., et al. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization.[3][7] Polymer Chemistry.[8][9] Link
-
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis: Sodium Triacetoxyborohydride. Wiley. Link
-
Gaunt, M. J., et al. (2018).[10] Pd(II)-catalyzed γ-C–H amination of cyclic alkyl amines to highly substituted azetidines.[11] Nature Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Troubleshooting Low Yields in Azetidine Cyclization Reactions
Welcome to our dedicated technical support center for troubleshooting azetidine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these strained four-membered heterocycles. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents unique synthetic challenges, often leading to low yields and the formation of undesired byproducts.[1] This resource provides in-depth, experience-driven insights and actionable solutions to common problems encountered in the laboratory.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might be facing during your azetidine synthesis, offering potential causes and evidence-based solutions.
Problem: Low or No Yield of the Desired Azetidine Product
This is one of the most common challenges in azetidine synthesis. Several factors can contribute to poor yields in intramolecular cyclization reactions.
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Poor Leaving Group | The hydroxyl group of a γ-amino alcohol is a poor leaving group, making direct displacement by the amine nitrogen inefficient. The intramolecular SN2 reaction requires a leaving group that can be readily displaced. | Activate the hydroxyl group by converting it to a more effective leaving group such as a tosylate, mesylate, or by using reagents like N,N'-carbonyldiimidazole.[2][3][4] The Mitsunobu reaction is another powerful method for in-situ activation of the hydroxyl group.[5][6][7][8][9] |
| Competing Intermolecular Reactions | At higher concentrations, the reactive precursor molecules are more likely to react with each other (intermolecularly) to form polymers or other byproducts, rather than undergoing the desired intramolecular cyclization.[10] | Perform the reaction under high-dilution conditions (e.g., a concentration of 0.01 M or lower) to favor the intramolecular pathway.[2] This increases the probability of the reactive ends of the same molecule finding each other. |
| Unfavorable Precursor Conformation | For the ring to close, the acyclic precursor must adopt a conformation where the nucleophilic nitrogen and the electrophilic carbon are in close proximity. Steric hindrance near the reacting centers can disfavor this conformation. | Modify the substrate to reduce steric bulk around the reacting centers.[2] Consider computational modeling to assess the conformational preferences of your precursor. |
| Inappropriate Base Strength | The chosen base must be strong enough to deprotonate the amine, generating the nucleophile for the cyclization. However, a base that is too strong or sterically hindered can promote elimination reactions (E2 pathway), especially with secondary or tertiary leaving groups, leading to unsaturated byproducts. | Screen a variety of bases. For example, sodium hydride (NaH) is often effective.[2] For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more suitable.[2] |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes promote side reactions like elimination or decomposition of the strained azetidine ring. | It is generally advisable to start at a lower temperature (e.g., 0 °C to room temperature) and slowly increase it if the reaction is not proceeding. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that favors cyclization over side reactions. |
Problem: Formation of a Pyrrolidine Byproduct
The formation of a five-membered pyrrolidine ring can sometimes compete with the desired four-membered azetidine formation, particularly in certain reaction types like selenium-induced cyclization of homoallylamines.[10]
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Violation of Baldwin's Rules | Intramolecular cyclizations are governed by stereoelectronic principles known as Baldwin's Rules.[11][12][13] While a 4-exo-tet cyclization to form an azetidine is generally favored, under certain conditions, a competing 5-endo-tet cyclization (disfavored) or other pathways leading to a five-membered ring might occur.[11][12][13] | Carefully analyze the geometry of your precursor and the reaction mechanism. Ensure the reaction conditions favor the 4-exo-tet pathway. In some cases, changing the activating reagent or solvent can influence the regioselectivity of the cyclization.[10] |
| Rearrangement Reactions | In some cases, the initially formed azetidine or a reaction intermediate might undergo rearrangement to a more stable five-membered ring. | Investigate the reaction mechanism to identify potential rearrangement pathways. Adjusting the reaction conditions, such as temperature or the choice of catalyst, may help to suppress these rearrangements. |
Problem: Significant Amounts of Ring-Opened Byproducts
The high ring strain of azetidines makes them susceptible to nucleophilic attack and ring-opening, especially under acidic or strongly nucleophilic conditions.[1][2][14][15]
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Acidic Conditions | Azetidines can undergo acid-mediated ring-opening, particularly if the nitrogen is not protected.[1][14] | Maintain neutral or slightly basic conditions during the reaction workup and purification.[2] Avoid strong acids unless a ring-opening is the desired subsequent step. |
| Nucleophilic Attack | The strained azetidine ring is an electrophilic species and can be attacked by nucleophiles present in the reaction mixture or during purification.[2] | During workup and purification, avoid strong nucleophiles. If a subsequent reaction requires a nucleophile, consider strategies where the azetidine ring is intentionally opened as part of the synthetic route.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of azetidines generally challenging?
The primary difficulty in synthesizing azetidines stems from the significant ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This makes the azetidine ring more reactive and less stable than larger heterocycles like pyrrolidines.[1][16] Consequently, the formation of the four-membered ring can be kinetically and thermodynamically disfavored compared to other potential reactions, such as intermolecular polymerization or the formation of larger, more stable rings.[10][16]
Q2: What is the role of a protecting group on the nitrogen atom in azetidine synthesis?
Protecting the nitrogen atom can serve several crucial functions:
-
Enhanced Stability: Electron-withdrawing protecting groups, such as tosyl (Ts) or tert-butoxycarbonyl (Boc), can stabilize the azetidine ring by reducing the nucleophilicity of the nitrogen atom, making it less prone to protonation and subsequent ring-opening.[2][17]
-
Modulation of Reactivity: The choice of protecting group can influence the reactivity of the azetidine ring and can be used to direct subsequent functionalization.[2]
-
Improved Handling and Purification: Protected azetidines are often less polar and more crystalline than their unprotected counterparts, which can facilitate purification by chromatography or recrystallization.
Q3: My azetidine product seems to be decomposing on the silica gel column. What can I do?
Azetidines, particularly those that are not N-protected, can be sensitive to the acidic nature of standard silica gel, leading to decomposition or ring-opening.[2]
-
Solution 1: Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. This is done by preparing the silica gel slurry in a solvent containing a small amount of triethylamine (e.g., 1-2%).
-
Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Solution 3: Alternative Purification Methods: If the azetidine is sufficiently volatile, distillation under reduced pressure can be an effective purification method.[2]
Q4: How can I control the stereochemistry during azetidine synthesis?
Achieving the desired stereochemistry can be challenging and often results in a mixture of isomers.[2] The stereochemical outcome is highly dependent on the chosen synthetic route and the substrate. For intramolecular cyclizations involving an SN2 reaction, the stereochemistry at the electrophilic carbon will be inverted. When starting with chiral precursors, it is crucial to understand the stereochemical course of each reaction step to predict the final product's stereochemistry. Chiral catalysts and auxiliaries can also be employed to achieve enantioselective azetidine synthesis.
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol (via Mesylation)
This protocol describes the conversion of a γ-amino alcohol to an azetidine by first activating the hydroxyl group as a mesylate, followed by base-induced ring closure.
-
Dissolve the γ-amino alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the mesylation is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents), to induce the ring closure.
-
Stir the reaction at room temperature until the formation of the azetidine is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel that has been pre-treated with triethylamine.[2]
Protocol 2: General Procedure for Mitsunobu-based Azetidine Synthesis from a γ-Amino Alcohol
The Mitsunobu reaction allows for the one-pot conversion of a γ-amino alcohol to an azetidine, often with inversion of stereochemistry at the alcohol carbon. This procedure is a modification of the standard Mitsunobu reaction, optimized for hindered alcohols.[5]
-
Dissolve the γ-amino alcohol (1.0 equivalent), a suitable N-nucleophile (e.g., phthalimide, if the starting amine is primary and needs protection, or if using a pre-formed N-protected amino alcohol, the internal amine acts as the nucleophile), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution. The order of addition is crucial.[9]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as indicated by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
Caption: Troubleshooting workflow for low azetidine yield.
Caption: General mechanism for intramolecular azetidine formation.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
RSC Publishing. (2021, March 25). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]
-
Grokipedia. (n.d.). Baldwin's rules. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Baldwin's rules. Retrieved from [Link]
-
LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved from [Link]
-
ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. Retrieved from [Link]
-
ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
-
MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]
-
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
PubMed. (2006, May 26). carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. Retrieved from [Link]
-
PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
PMC. (2025, July 17). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 27). 2.1: Baldwin's Rule for Ring Closure Reactions. Retrieved from [Link]
-
Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). azetidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Retrieved from [Link]
-
Scribd. (n.d.). Anti-Baldwin Cyclizations Explained | PDF | Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions. Retrieved from [Link]
-
ACS Publications - ACS.org. (2006, April 22). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles | The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, November 1). Baldwin's rules. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
-
ResearchGate. (2025, August 6). N , N '-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles | Request PDF. Retrieved from [Link]
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Technical Support Center: Managing Ring Strain in the Functionalization of 3-(3-Methylbenzenesulfonyl)azetidine
Introduction
3-(3-Methylbenzenesulfonyl)azetidine, a derivative of N-tosylazetidine, is a pivotal building block in medicinal chemistry and drug discovery. The four-membered azetidine ring is a "privileged motif" that can enhance metabolic stability, solubility, and target selectivity when incorporated into larger molecules.[1] However, the utility of this scaffold is intrinsically linked to the challenge of managing its significant ring strain (approx. 25.4 kcal/mol).[2][3] This inherent strain governs the reactivity of the molecule, creating a delicate balance between reactions that preserve the ring and those that leverage the strain for controlled ring-opening.[4]
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of functionalizing this valuable intermediate. We will explore the causality behind common experimental outcomes and provide field-proven strategies for achieving desired chemical transformations.
Section 1: Ring-Preserving Functionalization at the Nitrogen Atom
Reactions at the azetidine nitrogen are often the most direct way to elaborate the scaffold without disrupting the core ring structure. The electron-withdrawing nature of the tosyl group acidifies the N-H proton, facilitating its removal and subsequent reaction with electrophiles.[5]
Frequently Asked Questions (FAQs)
Q1: Why is N-functionalization the preferred initial strategy for modifying 3-(3-Methylbenzenesulfonyl)azetidine?
A1: N-functionalization is typically preferred because it is a chemically robust and predictable transformation. The reaction occurs away from the strained C-C and C-N bonds of the ring, minimizing the risk of unintended ring-opening side reactions. The tosyl group activates the N-H bond for deprotonation under relatively mild basic conditions, making it an ideal handle for introducing a wide variety of substituents via alkylation, arylation, or acylation.
Q2: What are the standard conditions for N-alkylation of this azetidine derivative?
A2: Standard N-alkylation is an SN2 reaction involving the deprotonated azetidine nitrogen and an alkyl halide or sulfonate.[6] A typical protocol involves a polar aprotic solvent to dissolve the reagents and a suitable base to deprotonate the nitrogen. The choice of base and solvent is critical for success.
Troubleshooting Guide: N-Functionalization
Problem: Low or no conversion during N-alkylation with an alkyl halide (e.g., benzyl bromide).
-
Possible Cause 1: Inadequate Base Strength. The pKa of the N-H on a tosyl-activated azetidine is acidic enough for many bases, but an insufficiently strong base will result in a low concentration of the nucleophilic anion, stalling the reaction.
-
Troubleshooting Steps:
-
Assess Base Strength: If using a weak base like triethylamine (TEA), consider switching to a stronger, non-nucleophilic base.
-
Employ Carbonate Bases: Potassium carbonate (K₂CO₃) is a highly effective and common choice for this transformation. It is strong enough to ensure deprotonation but generally does not promote side reactions. Cesium carbonate (Cs₂CO₃) can offer enhanced solubility and reactivity in some organic solvents.
-
Consider Hydride Bases: For very unreactive electrophiles, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and careful handling.
-
| Base | Solvent | Typical Temperature | Comments & Cautions |
| Triethylamine (TEA) | DCM, CH₃CN | Room Temp. to Reflux | May be too weak for complete deprotonation. |
| K₂CO₃, Cs₂CO₃ | DMF, CH₃CN, Acetone | Room Temp. to 80 °C | Excellent general-purpose choice. Ensure base is finely powdered for better reactivity. |
| NaH | THF, DMF (anhydrous) | 0 °C to Room Temp. | Highly effective but requires inert atmosphere and careful quenching. |
| DBU | CH₃CN, THF | Room Temp. | Strong, non-nucleophilic organic base. |
-
Possible Cause 2: Poor Solvent Choice. The solvent must adequately dissolve the azetidine salt and facilitate the SN2 reaction.
-
Troubleshooting Steps:
-
Switch to Polar Aprotic Solvents: Solvents like DMF, acetonitrile (CH₃CN), or acetone are generally superior to less polar options like dichloromethane (DCM) or THF for these alkylations as they better solvate the ionic intermediates.
-
Ensure Anhydrous Conditions: For hydride bases, the presence of water will quench the base and inhibit the reaction. Use freshly distilled solvents.
-
Problem: My Buchwald-Hartwig N-arylation reaction is failing.
-
Possible Cause: Incorrect Catalyst, Ligand, or Base Combination. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is highly sensitive to the specific combination of palladium source, phosphine ligand, and base.[7]
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, bulky, electron-rich "Buchwald ligands" (e.g., BrettPhos, CPhos) are often necessary.[8] For less demanding substrates, bidentate ligands like BINAP or DPPF may suffice.[7]
-
Base Compatibility: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. However, some sensitive substrates may require milder carbonate or phosphate bases.
-
Use a Pre-catalyst: To ensure the formation of the active Pd(0) species, consider using a commercially available palladium pre-catalyst (e.g., a G4 Buchwald precatalyst), which can improve reproducibility.[9]
-
Section 2: Managing C3-Functionalization and Ring-Opening Reactions
Functionalization involving the carbon atoms of the azetidine ring directly engages with the molecule's ring strain. The N-tosyl group activates the ring, making the C3 position susceptible to nucleophilic attack.[10][11] This can lead to either direct substitution or, more commonly, ring-opening, which relieves the inherent strain.[12][13]
Frequently Asked Questions (FAQs)
Q1: What determines whether a nucleophile will cause C3-substitution versus ring-opening?
A1: The outcome is primarily dictated by the nature of the nucleophile, the stability of the intermediates, and the reaction conditions. The N-tosyl group activates the ring, and Lewis acid catalysis can further enhance this activation.[10] The reaction proceeds via an SN2-type mechanism. Strong, hard nucleophiles may favor substitution under certain conditions, but most nucleophiles, particularly when catalyzed by a Lewis acid, will lead to a regioselective ring-opening to yield 3,3-disubstituted propylamine derivatives.[10][11] This pathway is often thermodynamically favored as it releases the ~25.4 kcal/mol of ring strain.[2]
Q2: How does Lewis acid catalysis promote the ring-opening of N-tosylazetidines?
A2: A Lewis acid, such as Yb(OTf)₃, coordinates to the azetidine nitrogen.[10] This coordination further polarizes the C-N bonds, making the ring carbons more electrophilic and highly susceptible to nucleophilic attack. This activation facilitates the SN2-type ring-opening even with relatively weak nucleophiles like electron-rich arenes.[10]
Troubleshooting Guide: Ring-Opening Reactions
Problem: My reaction yields a complex mixture of products instead of the desired ring-opened product.
-
Possible Cause 1: Lack of Regioselectivity. While ring-opening is generally regioselective, attacking the C3 position, certain substrates or harsh conditions could lead to less selective pathways.
-
Troubleshooting Steps:
-
Introduce Lewis Acid Catalysis: Employing a Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) can significantly enhance the rate and regioselectivity of the ring-opening reaction, often allowing it to proceed under mild conditions (room temperature).[10]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below.
-
Screen Nucleophiles: The choice of nucleophile is paramount. Electron-rich arenes and heteroarenes have been shown to be effective nucleophiles in Lewis acid-catalyzed ring-opening reactions.[11]
-
Problem: The reaction is sluggish and requires high temperatures, leading to decomposition.
-
Possible Cause: Insufficient Activation of the Azetidine Ring. Without proper activation, the azetidine ring may not be electrophilic enough to react with the chosen nucleophile under mild conditions.[14]
-
Troubleshooting Steps:
-
Optimize Lewis Acid Loading: Start with a catalytic amount (e.g., 10 mol%) of the Lewis acid.[10] If the reaction is still slow, the loading can be increased, but be mindful of potential side reactions.
-
Solvent Choice: Ensure the solvent can dissolve all components and does not coordinate too strongly with the Lewis acid. Dichloromethane or similar non-coordinating solvents are often a good choice.
-
Workflow for Optimizing Ring-Opening vs. Substitution
The following diagram illustrates the decision-making process when targeting functionalization at the C3 position.
Caption: Troubleshooting workflow for C3 functionalization.
Section 3: Post-Functionalization Deprotection
After successful functionalization, removal of the 3-methylbenzenesulfonyl (tosyl) group is often the final step to liberate the free amine. This step can be challenging, as the conditions required for deprotection can sometimes lead to cleavage of the still-strained azetidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the tosyl group from an azetidine?
A1: Reductive cleavage is the most common strategy. Classical methods like dissolving metal reductions (sodium in liquid ammonia) are effective but can be harsh.[15] Milder and more modern methods are generally preferred to preserve the integrity of the azetidine ring. These include using magnesium in methanol or samarium(II) iodide.[16] Acidic hydrolysis is generally not recommended as it can catalyze ring-opening.[14]
Troubleshooting Guide: Deprotection
Problem: The deprotection reaction is cleaving the azetidine ring, leading to low yields of the desired product.
-
Possible Cause: Reaction Conditions are too Harsh. Strong acids or aggressive reducing conditions can easily open the strained four-membered ring.[14]
-
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use methods like HBr in acetic acid, as protonation of the azetidine nitrogen will make the ring highly susceptible to nucleophilic attack and cleavage.[14]
-
Use a Milder Reductive Method: The Magnesium/Methanol method is a reliable and mild choice for N-tosyl deprotection.[16] It operates under neutral conditions and at room temperature, minimizing the risk of ring cleavage.
-
Control Temperature: If using a dissolving metal reduction, maintain a very low temperature (e.g., -78 °C) to improve selectivity and prevent over-reduction or ring cleavage.
-
Protocol: N-Tosyl Deprotection using Magnesium/Methanol
This protocol is adapted from standard procedures for tosyl group removal.[16]
-
Setup: To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol, add the N-tosyl azetidine derivative (1.0 equivalent) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 2 to 6 hours.
-
Quench: Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Filter the resulting suspension through a pad of Celite® to remove magnesium salts, washing the pad with additional methanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the methanol. Extract the remaining aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods.
References
-
Ghorai, M. K., Goswami, G., Chauhan, N., Mal, A., Das, S., & Das, M. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega, 3(12), 17562–17572. [Link]
-
Couturier, C., et al. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]
-
Bar-Ilan University. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. Bar-Ilan University Research Portal. [Link]
-
PubMed. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. National Library of Medicine. [Link]
-
Smith, A. B., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(10), 991-1004. [Link]
-
König, B., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. The Journal of Organic Chemistry. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]
-
Hoogenboom, R., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(20), 2503-2514. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Sciencemadness Discussion Board. [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 18, 2026, from [Link]
-
Aggarwal, V. K., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. [Link]
-
Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]
-
Sharpless, K. B., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
IntechOpen. (2020). Azetidine Synthesis. IntechOpen. [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
-
Hosoya, T., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (n.d.). Azetidine. Organic Syntheses Procedure. [Link]
-
van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]
-
ResearchGate. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(44), 8229-8231. [Link]
-
ResearchGate. (2025). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. Request PDF. [Link]
-
Wang, Y., et al. (2005). A study of the alkylation and acylation of N-acylthiazolidinethione. Journal of the Chinese Chemical Society, 52(1), 127-132. [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Technical Support Center: Azetidine Deprotection Protocols
Topic: Reductive Cleavage of N-Tosyl Azetidines
Status: Operational | Tier: Advanced Chemical Synthesis
Executive Summary: The "Stability vs. Strain" Paradox
User Query: "Why is removing the tosyl group from my azetidine resulting in ring-opening or polymerization?"
The Technical Reality: You are fighting two opposing forces. The p-toluenesulfonyl (Tosyl/Ts) group is an exceptionally stable sulfonamide, requiring high energy to cleave the S-N bond. Conversely, the azetidine ring possesses significant angle strain (~26 kcal/mol).
Standard acidic deprotection methods (e.g., HBr/AcOH) often fail because the ring carbons are susceptible to nucleophilic attack, leading to ring-opening (formation of
Module 1: The Gold Standard (Sodium Naphthalenide)
Method: Reductive cleavage using Sodium Naphthalenide (
The Protocol (Self-Validating)
This protocol relies on a visual indicator.[1] The radical anion of naphthalene is deep dark green. If this color fades, the reagent is consumed or destroyed.
-
Reagent Prep: In a flame-dried flask under Argon, add Naphthalene (1.2 eq) and Sodium metal (1.2 eq) to dry THF. Stir for 2 hours.
-
Validation: Solution must turn deep dark green. If it stays colorless or turns brown, your THF is wet or oxygen is present. Stop here.
-
-
Execution: Cool your substrate (N-Ts azetidine) in THF to -78°C .
-
Addition: Cannulate the dark green Na/Naph solution dropwise into the substrate solution.
-
Endpoint: Persistance of the green color for >15 minutes indicates the electrophile (Tosyl group) is fully consumed.
-
-
Quench: Add excess saturated
or MeOH at -78°C before warming. Crucial: Warming before quenching promotes side reactions.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Yield < 20% | Moisture in solvent killed the radical anion. | Distill THF over Na/Benzophenone immediately before use. |
| Ring Opening | Temperature too high during addition or quench. | Maintain -78°C strictly. Do not allow to warm until fully quenched. |
| Polymerization | Free amine reacted with itself during workup. | Isolate as a salt (HCl or Oxalate) immediately, or Boc-protect in situ. |
Mechanistic Visualization (SET Pathway)
The following diagram illustrates the Single Electron Transfer mechanism. Note that the S-N bond cleavage is driven by the formation of the stable sulfinate anion.
Figure 1: The reductive cleavage pathway driven by Single Electron Transfer (SET).
Module 2: The Scalable Alternative (Mg/MeOH)
Method: Magnesium turnings in anhydrous Methanol.[1] Best For: Large scale, process chemistry, substrates sensitive to strong bases.
The Protocol (Sonication Enhanced)
Magnesium acts as a surface-mediated electron donor. The formation of magnesium methoxide can passivate the metal surface, stalling the reaction.
-
Activation: Flame dry Mg turnings (5-10 eq) under Argon. Add a crystal of
and heat until purple vapor appears to etch the surface. -
Solvent: Add anhydrous MeOH.
-
Reaction: Add substrate.[1][2][3][4]
-
Tip:Sonication is far superior to stirring for this reaction. It mechanically cleans the Mg surface, preventing passivation.
-
-
Workup: Pour into ice-cold
. Extract with .
FAQ: Why is my reaction stalled?
Q: I've added 20 equivalents of Mg, but the starting material is untouched. A: You likely have "dead" magnesium.
-
Mechanical Activation: Use a mortar and pestle to flatten/crush turnings immediately before use to expose fresh surface area.
-
Concentration: This reaction is concentration-dependent. Run it as concentrated as possible (0.5M - 1.0M).
-
Catalysis: Add catalytic amounts of
to the methanol to help solubilize the magnesium salts.
Module 3: Critical Failure Mode (Ring Opening)
Issue: The azetidine ring opens to form a linear chain (e.g., 3-aminopropyl tosylate derivatives).
The Danger Zone
Ring opening occurs when the nitrogen becomes protonated (or complexed) before the tosyl group leaves, making the C2/C4 carbons highly electrophilic.
Avoid These Conditions:
-
HBr / Acetic Acid: Classic for sulfonamides, fatal for azetidines.
-
High Temperature: >0°C during the initial reduction phase.[1]
-
Nucleophilic Solvents: Water or alcohols during the reduction (unless using Mg/MeOH where the mechanism is surface-bound).
Decision Matrix: Selecting the Right Method
Figure 2: Method selection based on substrate sensitivity.
Module 4: Comparative Data & Purification
Method Comparison Table
| Feature | Na / Naphthalenide | Mg / MeOH | SmI2 (Samarium Iodide) |
| Mechanism | Homogeneous SET | Heterogeneous SET | Homogeneous SET |
| Reaction Time | < 30 mins | 2 - 12 hours | Instant |
| Temp | -78°C | 25°C - 50°C | 0°C - 25°C |
| Scalability | Low (Cryogenic) | High | Low (Cost) |
| Azetidine Risk | Low (if quenched cold) | Low | Very Low |
| Key Ref | J. Org.[1][5][6] Chem. 2004 [1] | Tetrahedron Lett. 1994 [2] | J. Org.[7] Chem. 1993 [3] |
Purification of the Free Amine
Problem: Free azetidines are volatile, water-soluble, and prone to polymerization. Solution: Do not isolate the free base if possible.
-
In-situ Protection: Add
directly to the quenched reaction mixture. Isolate the N-Boc azetidine (stable, lipophilic). -
Salt Formation: Extract into ether, bubble dry HCl gas. Filter the Azetidine·HCl salt.[1]
References
-
Alonso, D. A., & Andersson, P. G. (1998).[3] Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9461. (Note: While focused on Aziridines, this establishes the Na/Naph protocol parameters applicable to Azetidines).
-
Pak, C. S., et al. (2004).[5][8] Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[1][5] Current Organic Chemistry, 8(13), 1263-1287.[5][8]
-
Vedejs, E., & Lin, S. (1994). Sulfonamide cleavage with SmI2. The Journal of Organic Chemistry, 59(7), 1602–1603.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for general deprotection conditions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing Solvent Systems for Purification of Polar Azetidines
Welcome to the technical support center for the purification of polar azetidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust methodologies for obtaining highly pure azetidine compounds. As strained, polar, nitrogen-containing heterocycles, azetidines present unique purification challenges that require careful optimization of both the stationary and mobile phases.[1]
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during the chromatographic purification of polar azetidines in a question-and-answer format.
Q1: My polar azetidine is streaking badly or not moving from the baseline on a standard silica gel TLC plate, even with highly polar solvents like 10% MeOH/DCM. What's happening and what should I do?
A1: This is a classic problem when dealing with basic compounds like azetidines on standard silica gel.
-
The Cause (Expertise & Experience): Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2] The basic nitrogen atom of your polar azetidine interacts strongly with these acidic sites via an acid-base interaction. This strong, often irreversible, binding leads to significant streaking (tailing) or complete retention of your compound at the origin (baseline).[3][4] In some cases, this strong interaction can even cause the degradation of sensitive azetidine rings.[5]
-
The Solution (Authoritative Grounding): The key is to mitigate the interaction between the basic analyte and the acidic stationary phase. This can be achieved in two primary ways: modifying the mobile phase or changing the stationary phase.
Strategy 1: Mobile Phase Modification (Adding a Basic Modifier)
Adding a small amount of a volatile base to your eluent system is the most common and effective first step.[3][6] This base will compete with your azetidine for the acidic sites on the silica, effectively "deactivating" the column and allowing your compound to elute properly.[6]
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.5-2% (v/v) to your eluent (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[7][8]
-
Ammonium Hydroxide (NH₄OH): Prepare a stock solution of 5-10% NH₄OH in Methanol. Then, use 1-10% of this stock solution in Dichloromethane (DCM) for very polar compounds.[9][10] This is often referred to as a "Manson" system and is highly effective for stubborn amines.[7][10]
-
Strategy 2: Changing the Stationary Phase
If mobile phase modifiers are insufficient or undesirable (e.g., difficult to remove from the final product), switching to a different stationary phase is the next logical step.[5]
-
Recommended Stationary Phases:
-
Amine-functionalized Silica (NH₂-Silica): This is an excellent choice as the surface is already basic, which repels basic compounds and prevents strong adsorption.[3][11] This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[4][11]
-
Alumina (Neutral or Basic): Alumina is another effective alternative to silica for purifying amines.[7][8] Ensure you are using neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Reversed-Phase Silica (C18): For highly polar, water-soluble azetidines, reversed-phase chromatography may be more suitable. In this technique, the most polar compounds elute first.[7]
-
-
Q2: I've successfully moved my azetidine off the baseline using a basic modifier, but now I have poor separation between my product and a closely-related impurity. How can I improve the resolution?
A2: Optimizing selectivity is key. This involves fine-tuning the solvent system and potentially exploring different chromatography modes.
-
The Cause (Expertise & Experience): The addition of a strong base like TEA or ammonia dramatically changes the chromatography by reducing the retention of all basic compounds.[3] While this solves the streaking issue, it can cause compounds of similar polarity to co-elute. You need to re-introduce selectivity into your system.
-
The Solution (Authoritative Grounding):
Strategy 1: Fine-Tune Your Solvent System
-
Reduce Polarity: After adding a basic modifier, your compound will likely have a much higher Rf. You may need to significantly decrease the polarity of your eluent system (e.g., go from 10% MeOH/DCM to 2% MeOH/DCM) to bring the Rf back into the optimal range of 0.2-0.4 for column chromatography.[12]
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents in your binary system. Solvents are grouped into different selectivity classes based on their proton donor, proton acceptor, and dipole characteristics. Switching from a system like Dichloromethane/Methanol to Ethyl Acetate/Hexane (with TEA) can dramatically alter the elution order and improve separation.[13]
Strategy 2: Explore HILIC
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for purifying very polar compounds that are poorly retained in reversed-phase but too strongly retained in normal-phase.[14] HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[14][15] This can provide unique selectivity for polar azetidines.[14]
-
Experimental Protocols & Data
Protocol 1: Deactivating a Silica Gel Column
This protocol describes the pre-treatment of a standard silica gel column to minimize analyte tailing and degradation.
-
Column Packing: Dry or slurry pack your silica gel column as you normally would using your initial, non-polar solvent (e.g., hexane).
-
Deactivation Flush: Prepare a solvent mixture identical to your starting elution solvent but with the addition of 1-2% triethylamine (TEA).[12]
-
Equilibration: Flush the packed column with 3-5 column volumes of this deactivating solvent mixture. This ensures that the acidic silanol sites throughout the column are neutralized before the sample is loaded.[6]
-
Re-equilibration: Flush the column with 2-3 column volumes of the initial elution solvent (this time without the TEA) to remove excess, unbound base.[12]
-
Loading and Elution: Load your sample and begin the chromatography using your pre-determined solvent system containing the basic modifier.
Table 1: Comparison of Common Solvent Systems for Polar Azetidine Purification
| Solvent System (v/v) | Modifier | Stationary Phase | Application Notes |
| 5-20% Methanol / Dichloromethane | 1-2% NH₄OH (from 7N solution in MeOH) | Silica Gel | Excellent for very polar, basic compounds that do not move in other systems. The modifier is volatile and easily removed.[7][10][16] |
| 10-100% Ethyl Acetate / Hexanes | 0.5-2% Triethylamine (TEA) | Silica Gel | A standard, versatile system. The TEA neutralizes the silica, preventing streaking. Good for moderately polar azetidines.[6][7] |
| 10-50% Ethyl Acetate / Hexanes | None | Amine (NH₂) Silica | Ideal system when basic modifiers must be avoided. The stationary phase itself prevents strong acid-base interactions.[3][11] |
| 5-95% Water / Acetonitrile | 0.1% Formic Acid or Ammonium Hydroxide | C18 (Reversed-Phase) | For highly polar, water-soluble azetidines. The modifier is used to ensure good peak shape.[13] |
| 5-20% Water / Acetonitrile | 10mM Ammonium Formate/Acetate | Silica or Amine (HILIC Mode) | Provides alternative selectivity for compounds that are difficult to separate by normal or reversed-phase chromatography.[14][17] |
Visualizing the Workflow
A systematic approach is crucial for developing a successful purification method. The following diagram outlines a logical workflow for troubleshooting and optimization.
Caption: Workflow for selecting and optimizing a purification method.
Frequently Asked Questions (FAQs)
Q: Can I use recrystallization for polar azetidines? A: Yes, recrystallization can be an excellent and scalable purification method if your azetidine is a solid. The key is finding a suitable solvent or solvent system where your compound is highly soluble when hot but poorly soluble when cold.[18] Given their polarity, good starting solvents to screen include isopropanol, ethanol, acetone, or mixtures like ethyl acetate/hexane. The adage "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[19]
Q: My azetidine seems to be decomposing on the column even with a basic modifier. What are my options? A: If you suspect decomposition, minimize the time your compound spends on the stationary phase.[9]
-
Use a Faster Flow Rate: Increase the head pressure to push the solvent through more quickly.
-
Use a Shorter, Wider Column: This reduces the path length and time on the column.
-
Switch to a Milder Stationary Phase: If deactivated silica is still too harsh, try neutral alumina or Florisil.[5][8]
-
Protecting Groups: Consider temporarily protecting the azetidine nitrogen with a group like Boc (tert-butoxycarbonyl).[8] The protected compound will be less basic and less polar, making it much easier to purify on standard silica gel.[8]
Q: How do I remove triethylamine (TEA) from my final product? A: TEA is volatile (boiling point ~89 °C) and can often be removed under high vacuum. If residual amounts remain, you can dissolve the product in a solvent like DCM or ether and wash with a very dilute, weak acid (like 1% aqueous HCl) or just water, but be cautious as this can cause your polar product to partition into the aqueous layer. A better method is often to co-evaporate the product with a higher boiling point solvent like toluene, which helps azeotropically remove the TEA.
References
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
-
Various Authors. (2022, July 16). Alternative stationary phases. Reddit. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Various Authors. (2022, September 24). Chromotography with free amines? Reddit. Retrieved from [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Bickler, B. (2014). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Toth, G. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
Baumann, J. B. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
ACS Publications. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
Labex. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
BioPharm International. (2020, August 2). Chromatographic Science Clarifies Separation Challenges. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
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- 15. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Characterization of 3-(3-Methylbenzenesulfonyl)azetidine Derivatives
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1][2] Their significance stems from a unique combination of physicochemical and pharmacokinetic properties conferred by their strained four-membered ring system.[2] This structure imparts a high degree of sp3 character and conformational rigidity, which can lead to improved solubility, enhanced metabolic stability, and better pharmacokinetic profiles when incorporated into drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its value in creating next-generation therapeutics.[1]
Within this class, 3-substituted azetidines are particularly valuable as scaffolds. The substituent at the 3-position provides a well-defined vector for introducing pharmacophoric elements to interact with biological targets.[3] The 3-arylsulfonyl moiety, specifically, is a versatile functional group. The sulfonyl group can act as a hydrogen bond acceptor and its attached aryl ring can engage in various interactions, including pi-stacking. The 3-methylbenzenesulfonyl group, the focus of this guide, introduces an additional methyl substituent on the aryl ring, which can be used to fine-tune steric and electronic properties, potentially enhancing target selectivity or altering metabolic pathways compared to its unsubstituted counterpart.
Given the synthetic challenges and the profound impact of stereochemistry and purity on biological activity, a robust and multi-faceted characterization strategy is not merely a procedural step but a foundational pillar of any research program involving these derivatives. This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously characterize 3-(3-methylbenzenesulfonyl)azetidine derivatives, explaining the causality behind experimental choices and providing validated protocols for researchers in the field.
The Imperative of a Multi-Technique Characterization Workflow
The characterization of a novel chemical entity is a process of evidence accumulation. No single technique can provide a complete picture. A logical, multi-layered approach is required to confirm the structure, purity, and key properties of a synthesized 3-(3-methylbenzenesulfonyl)azetidine derivative. This workflow ensures that the compound taken into further biological screening is precisely the molecule it is intended to be.
Caption: Overall workflow for the characterization of a new chemical entity.
Core Characterization Techniques: A Comparative Analysis
To illustrate the characterization process, we will consider a hypothetical target molecule, 1-tert-butoxycarbonyl-3-(3-methylbenzenesulfonyl)azetidine (Compound A) , and compare its expected analytical data with a close analog, 1-tert-butoxycarbonyl-3-(benzenesulfonyl)azetidine (Compound B) . This comparison highlights how subtle structural changes manifest in the analytical data.
| Property/Technique | Compound A (3-Methylbenzenesulfonyl) | Compound B (Benzenesulfonyl) | Rationale for Difference |
| Molecular Formula | C₁₅H₂₁NO₄S | C₁₄H₁₉NO₄S | Addition of one CH₂ group. |
| Exact Mass | 311.1191 | 297.1035 | Mass difference of 14.0156 Da (CH₂). |
| Predicted cLogP | ~2.5 | ~2.1 | The methyl group increases lipophilicity. |
| ¹H NMR (Aromatic) | 3 distinct signals (multiplets/singlets) | 2 distinct signals (multiplets) | The methyl group breaks the symmetry of the phenyl ring, leading to a more complex splitting pattern. |
| ¹H NMR (Alkyl) | Singlet ~2.4 ppm | Absent | Presence of the unique methyl group on the tosyl moiety. |
| ¹³C NMR (Aromatic) | 6 aromatic carbon signals | 4 aromatic carbon signals | Loss of symmetry in Compound A results in more unique carbon environments. |
| FT-IR (S=O Stretch) | ~1345, 1160 cm⁻¹ | ~1345, 1160 cm⁻¹ | Largely unaffected by the methyl group; characteristic of the sulfonyl group. |
Table 1: Comparative analysis of expected physicochemical and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds. For azetidine derivatives, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for unambiguous assignment.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. In our target molecule, we expect to see characteristic signals for the azetidine ring protons (typically 3.5-4.5 ppm), the Boc protecting group (~1.4 ppm), the aromatic protons of the benzenesulfonyl group (7.5-8.0 ppm), and the unique methyl group of the "m-tolyl" moiety (~2.4 ppm).
-
¹³C NMR: Reveals the number and type of carbon atoms. The strained azetidine ring carbons appear at a characteristic chemical shift, and the carbonyl of the Boc group is also easily identifiable (~155 ppm).
-
Trustworthiness through 2D NMR: While 1D spectra are informative, 2D experiments like COSY (Correlated Spectroscopy) validate proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) links protons directly to the carbons they are attached to. This provides a self-validating system for structural assignment, leaving no ambiguity.[4][5][6]
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of a compound.
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions. HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of an elemental composition that is unique to the target molecule. For Compound A, an observed m/z of 312.1264 for the [M+H]⁺ ion would confirm the formula C₁₅H₂₁NO₄S.
-
Tandem MS (MS/MS): Fragmentation analysis can further confirm the structure. The bond between the azetidine ring and the sulfonyl group is a likely point of fragmentation, and observing fragments corresponding to the 3-methylbenzenesulfonyl cation and the Boc-azetidine cation would provide strong evidence for the proposed connectivity.
Chromatographic Techniques for Purity Assessment
A pure compound is essential for reliable biological data. Chromatography separates the target compound from impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for quantifying purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA) is typically used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative method used to monitor the progress of a reaction and determine appropriate conditions for column chromatography purification. The retention factor (Rf) is a characteristic property of a compound in a given solvent system.
Caption: Relationship between analytical techniques and the information they provide.
Detailed Experimental Protocols
The following protocols are presented as a self-validating system, where the results from one procedure inform and are confirmed by the next.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified azetidine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons. The choice of solvent depends on the sample's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition includes 16-64 scans.
-
Rationale: This provides the primary structural information and a quick assessment of purity.
-
Acquire a ¹³C NMR spectrum. This typically requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Acquire 2D spectra (COSY and HSQC) to confirm assignments.
-
Rationale: These 2D experiments are crucial for complex molecules, confirming which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), thereby validating the 1D assignments.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Assign all proton and carbon signals, using the 2D data to confirm connectivity. Compare the observed chemical shifts, coupling constants, and integration values with the expected structure.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Rationale: High concentrations can cause signal suppression and saturate the detector. The solvent should be volatile and compatible with the ionization source.
-
-
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquire data in positive ion mode to detect the [M+H]⁺ or [M+Na]⁺ adducts.
-
Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion. TOF analyzers provide high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion adduct (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass.
-
Compare the measured mass with the theoretical mass calculated for the expected molecular formula. A mass error of <5 ppm is considered confirmation.
-
Rationale: This provides unambiguous confirmation of the elemental formula, a critical piece of data for a new compound.
-
Protocol 3: HPLC Purity Analysis
-
Method Development:
-
Select a suitable column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Develop a gradient elution method. A typical starting point is a linear gradient from 10% to 95% acetonitrile in water (with 0.1% formic acid) over 5-10 minutes.
-
Rationale: A gradient is necessary to ensure that both polar and non-polar impurities are eluted from the column and detected. Formic acid is added to improve peak shape by protonating acidic sites on the stationary phase and the analyte.
-
-
Sample Analysis:
-
Prepare a sample solution at a concentration of ~1 mg/mL in the mobile phase.
-
Inject a small volume (1-5 µL) onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Interpretation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Rationale: This method assumes that all components have a similar response factor at the chosen wavelength. For regulatory filings, a relative response factor may need to be determined. A purity level of >95% is typically required for compounds proceeding to biological assays.
-
Conclusion
The characterization of 3-(3-methylbenzenesulfonyl)azetidine derivatives requires a systematic and orthogonal analytical approach. By combining the detailed structural insights from NMR spectroscopy, the definitive formula confirmation from HRMS, and the quantitative purity assessment from HPLC, researchers can have high confidence in the identity and quality of their synthesized compounds. The subtle differences observed when comparing derivatives, such as the addition of a single methyl group, underscore the sensitivity and necessity of these techniques. Following robust, self-validating protocols is paramount to ensuring the integrity of scientific data and accelerating the drug discovery process.
References
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- Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. (2025).
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The Evolving Landscape of 3-Sulfonyl Azetidines: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional geometry offer unique opportunities to modulate the physicochemical and pharmacological properties of drug candidates, often leading to improved potency, selectivity, and metabolic stability.[1] Among the various substitutions on the azetidine ring, the introduction of a sulfonyl group at the 3-position presents a compelling strategy for creating novel therapeutic agents. The potent electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the azetidine ring, enhancing its utility as a pharmacophore and providing a versatile handle for further molecular elaboration.[2]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-sulfonyl azetidines, with a particular focus on their potential as enzyme inhibitors. We will delve into the synthetic strategies for accessing these compounds, explore their interactions with biological targets, and present available experimental data to elucidate the key structural features that govern their activity.
The Strategic Importance of the 3-Sulfonyl Azetidine Moiety
The incorporation of a 3-sulfonyl azetidine scaffold into a molecule can confer several advantageous properties:
-
Modulation of Physicochemical Properties: The sulfonyl group is a strong hydrogen bond acceptor and can influence the polarity and solubility of a compound, which are critical for oral bioavailability and distribution.[3]
-
Enhanced Target Engagement: The rigid azetidine ring can position the sulfonyl group and other substituents in a well-defined orientation, facilitating optimal interactions with the target protein.
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to an improved pharmacokinetic profile.[1]
-
Versatile Synthetic Handle: The sulfonyl group can serve as a linchpin for further chemical modifications, allowing for the exploration of a wider chemical space during lead optimization.[2]
Comparative Analysis of 3-Sulfonyl Azetidines as STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, differentiation, and survival. Its aberrant activation is implicated in various cancers, making it an attractive target for therapeutic intervention. Several studies have explored azetidine-based compounds as STAT3 inhibitors, providing valuable insights into their SAR. While comprehensive SAR studies specifically on 3-sulfonyl azetidines are still emerging, we can extrapolate key trends from related azetidine-2-carboxamide analogs that have shown significant promise.
A series of (R)-azetidine-2-carboxamide analogues have been identified as potent STAT3 inhibitors with sub-micromolar potencies.[4][5] The general structure of these inhibitors consists of a central azetidine core with substitutions at the N1 and C2 positions.
Table 1: Structure-Activity Relationship of Azetidine-2-Carboxamide Analogs as STAT3 Inhibitors [4][5]
| Compound | R1 (N1-substituent) | R2 (C2-substituent) | EMSA IC50 (µM) |
| 5a | 2-hydroxy-5-nitrobenzoyl | 4-(phenoxymethyl)benzyl | 0.55 |
| 5o | 2-hydroxy-5-nitrobenzoyl | 4-((3-fluorophenoxy)methyl)benzyl | 0.38 |
| 8i | 2-hydroxy-5-nitrobenzoyl | 4-((4-fluorophenoxy)methyl)benzyl | 0.34 |
| 7e | 2-hydroxy-5-nitrobenzoyl | 4-((2,4-difluorophenoxy)methyl)benzyl | >10 |
| 7f | 2-hydroxy-5-nitrobenzoyl | 4-((2,6-difluorophenoxy)methyl)benzyl | >10 |
| 7g | 2-hydroxy-5-nitrobenzoyl | 4-((3,4-difluorophenoxy)methyl)benzyl | >10 |
| 9k | 2-hydroxy-5-nitrobenzoyl | 4-((3,5-difluorophenoxy)methyl)benzyl | >10 |
Data extracted from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors"[4][5]
Key SAR Insights from Azetidine-2-Carboxamide Analogs:
-
N1-Substituent: A substituted benzoyl group at the N1 position appears to be crucial for activity. The 2-hydroxy-5-nitrobenzoyl group is a common feature in the most potent compounds.
-
C2-Substituent: The nature of the substituent at the C2 position significantly impacts potency. A benzyl group with a phenoxymethyl or substituted phenoxymethyl moiety at the 4-position is generally favored.
-
Stereochemistry: The (R)-configuration at the C2 position of the azetidine ring is consistently more potent than the (S)-enantiomer.[5]
-
Fluorine Substitution on the Phenoxy Ring: While single fluorine substitutions on the phenoxy ring at the meta or para position are well-tolerated and can even enhance potency (e.g., compounds 5o and 8i ), di-substitution often leads to a significant loss of activity (e.g., compounds 7e , 7f , 7g , and 9k ).[4][5] This suggests that the electronic and steric properties of this region are finely tuned for optimal binding.
While these findings are for azetidine-2-carboxamides, they provide a valuable framework for the design of 3-sulfonyl azetidine-based STAT3 inhibitors. The introduction of a sulfonyl group at the 3-position could offer an additional vector for interaction with the target protein and allow for further optimization of the pharmacokinetic properties.
Experimental Protocols
Synthesis of 3-Sulfonyl Azetidines
A general and robust method for the synthesis of 3-sulfonyl azetidines involves the oxidation of the corresponding 3-sulfanyl azetidines. The 3-sulfanyl azetidines can be prepared via a mild iron-catalyzed thiol alkylation of readily available azetidin-3-ols.[6]
Step 1: Synthesis of 3-Aryl-3-Sulfanyl Azetidines
-
To a solution of N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv) and the desired thiol (1.2 equiv) in dichloromethane (0.2 M) is added anhydrous FeCl3 (10 mol%).
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous NaHCO3 solution and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-3-sulfanyl azetidine.
Step 2: Oxidation to 3-Aryl-3-Sulfonyl Azetidines
-
To a solution of the 3-aryl-3-sulfanyl azetidine (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (2.2 equiv) portionwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of Na2S2O3 and the mixture is stirred for 15 minutes.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 3-aryl-3-sulfonyl azetidine.
Biological Assays for STAT3 Inhibition
1. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of STAT3 to its DNA consensus sequence.
-
Prepare nuclear extracts from cancer cells with constitutively active STAT3.
-
Synthesize and label a double-stranded DNA oligonucleotide probe containing the STAT3 binding site with [γ-32P]ATP.
-
Incubate the nuclear extract with the labeled probe in the presence and absence of the test compounds at various concentrations for 20-30 minutes at room temperature in a binding buffer.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of STAT3-DNA binding.
2. STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treat the transfected cells with the test compounds for a specified period.
-
Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), if necessary.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. A reduction in the normalized luciferase activity indicates inhibition of STAT3 transcriptional activity.
3. Western Blot Analysis for STAT3 Phosphorylation
This assay determines the effect of the compounds on the phosphorylation of STAT3 at Tyr705, which is essential for its activation.
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 phosphorylation.
Visualizing the Landscape
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and points of inhibition.
General Synthetic Workflow for 3-Sulfonyl Azetidines
Caption: General synthetic route to 3-sulfonyl azetidines.
Conclusion and Future Directions
The 3-sulfonyl azetidine scaffold holds significant promise for the development of novel therapeutic agents. While comprehensive SAR studies are still in their early stages, the available data on related azetidine derivatives, particularly as STAT3 inhibitors, provide a strong foundation for future research. The unique electronic and steric properties of the 3-sulfonyl azetidine moiety offer exciting opportunities for fine-tuning the pharmacological profile of drug candidates.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of focused libraries of 3-sulfonyl azetidines with diverse substituents on both the sulfonyl group and the azetidine ring are crucial for establishing clear SAR trends.
-
Exploration of Diverse Biological Targets: While STAT3 is a promising target, the utility of 3-sulfonyl azetidines should be explored against other enzyme families, such as kinases and proteases.
-
In-depth Pharmacokinetic and Toxicological Profiling: Promising lead compounds need to be thoroughly characterized for their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles to assess their drug-likeness.
By leveraging the insights from existing research and embracing a systematic approach to drug design and discovery, the full therapeutic potential of 3-sulfonyl azetidines can be unlocked, paving the way for the development of next-generation medicines.
References
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Bull, J. A., & Carreira, E. M. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]
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Gu, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15914–15934. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
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Popa, M., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4349–4367. [Link]
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Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155–1161. [Link]
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Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
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Bhasin, D., et al. (2008). Design, synthesis, and studies of small molecule STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 391–395. [Link]
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Houghtaling, J., et al. (2005). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 5(16), 1673–1683. [Link]
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Turkson, J., et al. (2018). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Oncogene, 37(23), 3079–3094. [Link]
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BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway) Catalog #: 79730. Retrieved from [Link]
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BPS Bioscience. (n.d.). STAT3 Luciferase Reporter Lentivirus - Data Sheet. Retrieved from [Link]
-
QIAGEN. (n.d.). Cignal Reporter Assay Kit STAT3 Reporter Assay Kit. Retrieved from [Link]
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INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. [Link]
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Gu, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15914–15934. [Link]
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Turkson, J., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1025–1030. [Link]
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Hellmuth, K., et al. (2012). Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes. Biochemical Journal, 445(3), 385–397. [Link]
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Fletcher, S., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(47), 78000–78013. [Link]
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Hellmuth, K., et al. (2008). Detection of activated STAT species using electrophoretic mobility shift assay (EMSA) and potential pitfalls arising from the use of detergents. Methods in Molecular Biology, 457, 173–193. [Link]
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LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Retrieved from [Link]
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He, Y., et al. (2018). Beginner's guide to investigating protein: DNA interactions using electrophoretic mobility shift assays (EMSAs). The Biochemist. [Link]
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Mayo Clinic Laboratories. (n.d.). Overview: Phosphorylated STAT3 at Tyrosine 705 (pSTAT3-Y705), Technical Component Only. Retrieved from [Link]
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Lee, H., et al. (2023). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 89, 129321. [Link]
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Lee, H., et al. (2019). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm, 10(7), 1187–1195. [Link]
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Cai, W., et al. (2023). Identification of STAT3 phosphorylation inhibitors using generative deep learning, virtual screening, molecular dynamics simulations, and biological evaluation for non-small cell lung cancer therapy. Journal of Translational Medicine, 21(1), 773. [Link]
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Zhang, X., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 28(14), 5369. [Link]
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Kim, H. Y., et al. (2023). ex vivo STAT3 phosphorylation in circulating immune cells: a novel biomarker for early cancer diagnosis and response to anti‐PD‐1 therapy. Cancer Science, 114(11), 4539–4549. [Link]
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Hellmuth, K., et al. (2011). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. Current Protocols in Molecular Biology, 95(1), 12.2.1-12.2.10. [Link]
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INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
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Muñoz-García, J. C., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(16), 8569. [Link]
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Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
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Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2641–2659. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2). [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553–558. [Link]
-
Lemoine, H., et al. (2020). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Omega, 5(29), 18275–18287. [Link]
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Nishikawa, H., et al. (1990). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin, 38(1), 53–62. [Link]
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Supuran, C. T., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1589. [Link]
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Strategic Synthesis of Substituted Azetidines: A Comparative Technical Guide
Executive Summary: The Azetidine Renaissance
The azetidine ring has transitioned from a synthetic curiosity to a "privileged scaffold" in modern drug discovery. As a conformationally restricted analogue of pyrrolidine and piperidine, it offers a unique vector to modulate lipophilicity (
However, the high ring strain (~26 kcal/mol) makes substituted azetidines difficult to access via intuitive disconnections. This guide objectively compares three distinct synthetic paradigms:
-
Classical Intramolecular Cyclization: The workhorse for simple N-substitution.
-
Strain-Release Functionalization (ABB Route): The modern standard for 3-substituted libraries.
-
Ring Expansion: The stereoselective route for complex chiral cores.
Comparative Analysis of Synthetic Routes
Method A: Classical Intramolecular Nucleophilic Substitution
Mechanism: 4-exo-tet Cyclization
This remains the most common route for simple azetidines. It relies on the cyclization of
-
Pros: Low cost; scalable to kilograms; precursors (amino alcohols) are abundant.
-
Cons: High entropic barrier; sensitive to steric hindrance at C2/C4; prone to dimerization or polymerization.
-
Best For: Simple N-alkyl/aryl azetidines or 3-hydroxyazetidines.
Method B: Strain-Release Functionalization (The "ABB" Route)
Mechanism: Electrophilic/Nucleophilic Ring Opening of 1-Azabicyclo[1.1.0]butanes This method has revolutionized access to 3,3-disubstituted azetidines. The highly strained bicyclic precursor acts as a "spring-loaded" azetidine.
-
Pros: Modular access to C3-substitution; high functional group tolerance; "spring-loaded" reactivity allows mild conditions.
-
Cons: Precursor (ABB) instability (must be stored cold/fresh); requires transition metal catalysis (Cu, Pd, or Ni) for specific substitutions.
-
Best For: Rapid library generation of 3-aryl/alkyl azetidines (Medicinal Chemistry).
Method C: Ring Expansion of Aziridines
Mechanism: [1,2]-Stevens Rearrangement or [3+1] Cycloaddition Utilizes the strain of an aziridine to drive expansion into a four-membered ring, often trapping a carbene or ylide.
-
Pros: Excellent stereocontrol; access to chiral, highly substituted cores (e.g., C2-substitution).
-
Cons: Atom economy (often requires diazo reagents); safety concerns with diazo precursors on scale.
-
Best For: Asymmetric synthesis of complex cores.
Decision Matrix & Performance Metrics
| Feature | Method A: Intramolecular Cyclization | Method B: ABB Strain-Release | Method C: Aziridine Expansion |
| Primary Vector | N-substitution | C3-substitution | C2-substitution (Chiral) |
| Step Count | 2-3 (from amino acid/alcohol) | 1 (from ABB precursor) | 2 (from alkene/aziridine) |
| Scalability | High (Kg scale proven) | Moderate (g to 100g) | Low/Moderate (Safety limits) |
| Stereocontrol | Substrate controlled (retention/inversion) | Difficult (often racemic at C3) | Excellent (Catalyst controlled) |
| Key Limitation | Baldwin's Rules/Sterics | ABB Stability | Diazo Safety/Cost |
Visualizing the Synthetic Logic
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substitution pattern.
Detailed Experimental Protocols
Protocol 1: The Modern Standard – Copper-Catalyzed Alkylation of ABBs
Adapted from Gianatassio et al. (Org. Lett. 2019) [1]
This protocol allows for the direct installation of alkyl, allyl, and benzyl groups at the C3 position, a transformation difficult to achieve via classical methods.
Reagents:
-
1-Azabicyclo[1.1.0]butane (ABB) derivative (e.g., N-Boc or sulfonyl protected if using activated variants, or simple ABB for N-alkylation). Note: For C3 functionalization, the ABB nitrogen usually requires a protecting group or in-situ capture.
-
Grignard Reagent (
) -
Catalyst:
or -
Solvent: Anhydrous THF or 2-MeTHF
Step-by-Step Workflow:
-
Catalyst Prep: In a flame-dried Schlenk flask under Argon, charge
(5 mol%). Add anhydrous THF (0.1 M relative to substrate). -
Activation: Cool to -78°C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 10 minutes to form the active organocopper species.
-
Addition: Add a solution of the 1-azabicyclo[1.1.0]butane (1.0 equiv) in THF dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (stain with ninhydrin or KMnO4).
-
Quench: Quench with saturated aqueous
. Extract with EtOAc (3x). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography.
Validation Check:
-
Success Indicator: Disappearance of the strained ABB peak in NMR (often distinctive upfield protons) and appearance of the C3-substituted azetidine signals.
Protocol 2: Classical Cyclization of Amino Alcohols
Adapted from Couty et al. (J. Org. Chem. 2016) [2][1]
Reagents:
-
N-Protected
-amino alcohol (e.g., N-Boc-3-amino-1-propanol derivative) -
Mesyl Chloride (
) -
Triethylamine (
) -
Strong Base for closure: Sodium Hydride (
) or
Step-by-Step Workflow:
-
Mesylation: Dissolve amino alcohol (1.0 equiv) in DCM at 0°C. Add
(1.5 equiv) followed by (1.2 equiv). Stir 1h. Workup with water/brine to isolate the crude mesylate. -
Cyclization: Dissolve the crude mesylate in anhydrous THF (0.05 M – Dilution is critical to favor intramolecular reaction).
-
Ring Closure: Add
(1.5 equiv, 60% dispersion) at 0°C. Reflux for 2–4 hours. -
Workup: Cool, quench carefully with water. Extract with ether.
Critical Control Point:
-
Dilution: If the concentration exceeds 0.1 M, intermolecular oligomerization becomes a major side reaction.
Emerging Technology: Biocatalytic Ring Expansion
While chemical methods dominate, recent work by the Arnold group [3] utilizes engineered cytochrome P450 enzymes (P411-AzetS) to drive the ring expansion of aziridines to azetidines via a [1,2]-Stevens rearrangement.
Mechanism Visualization:
Figure 2: Enzymatic pathway for enantioselective azetidine synthesis.
References
-
Gianatassio, R., & Kadish, D. (2019).[2][3] Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters, 21(7), 2060–2063. [Link]
-
Quinodoz, P., Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2016).[3] Synthesis of N-Aryl-2-cyanoazetidines: A General Route to 2,4-Disubstituted Azetidines. The Journal of Organic Chemistry, 81(7), 2899–2910. [Link]
-
Markel, U., et al. (2022).[4] Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. [Link]
-
Fawcett, A., et al. (2019).[3][5] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578. [Link]
-
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions.[6][7][8] Chemical Science, 11, 7553-7561. [Link]
Sources
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- 3. Azetidine synthesis [organic-chemistry.org]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions - American Chemical Society [acs.digitellinc.com]
- 8. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Evaluation of Azetidine-Containing Compounds
This guide provides a technical evaluation of azetidine-containing compounds, designed for researchers in medicinal chemistry and drug discovery.[1] It moves beyond generic descriptions to offer a comparative analysis of azetidine against its 5- and 6-membered ring counterparts, supported by mechanistic insights and experimental protocols.
A Technical Comparison Guide for Medicinal Chemists
Executive Summary: The Azetidine Advantage
In modern drug discovery, the azetidine ring (a 4-membered saturated nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold.[2][3] It serves as a superior bioisostere to pyrrolidine (5-membered) and piperidine (6-membered) rings.
Key Value Proposition:
-
Metabolic Fortress: High ring strain (~25 kcal/mol) creates an energetic barrier against oxidative metabolism at the
-carbon, significantly extending half-life ( ). -
Lipophilicity Modulation: Azetidines typically lower LogD compared to their larger ring analogs, improving solubility and reducing promiscuous binding.
-
Vector Control: The rigid, puckered conformation offers unique exit vectors (angles) for substituents, enabling precise active site targeting that flexible rings cannot achieve.
Comparative Analysis: Azetidine vs. Alternatives
The following data compares the core physicochemical properties of unsubstituted saturated nitrogen heterocycles. Note that while basicity (pKa) is similar, the metabolic stability and lipophilicity profiles diverge significantly.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Structure | Rigid, Puckered | Flexible Envelope | Chair/Boat (Flexible) |
| Ring Strain | High (~25.4 kcal/mol) | Low (~6 kcal/mol) | Negligible (~0 kcal/mol) |
| Basicity (pKa) | ~11.29 (Secondary amine) | ~11.31 | ~11.22 |
| Lipophilicity (LogP) | Lowest (Reduces LogD) | Moderate | Highest |
| Metabolic Liability | Low (Resistant to | High (Prone to iminium formation) | Moderate/High |
| Primary Use | High-value bioisostere for metabolic stability | Standard linker / H-bond donor | Standard linker / Basic center |
Mechanistic Insight: Why Azetidines Resist Metabolism
The superior metabolic stability of azetidines is not random; it is grounded in orbital mechanics.
-
The Mechanism: Cytochrome P450 (CYP) enzymes typically oxidize cyclic amines at the
-carbon (next to Nitrogen) via a single electron transfer (SET) mechanism, forming a radical cation and subsequently an iminium ion intermediate. -
The Barrier: Forming an iminium ion requires the nitrogen and the
-carbon to adopt a planar geometry. In a 4-membered azetidine ring, forcing this planar geometry introduces immense additional ring strain. -
The Result: The transition state energy is prohibitively high, effectively "gating" this metabolic pathway.
Figure 1: Mechanistic basis for azetidine metabolic stability. The strain energy required to flatten the ring into an iminium intermediate prevents CYP-mediated oxidation.
Case Studies: Success in Drug Design
Case Study A: Cobimetinib (Cotellic)
-
Target: MEK1/2 (Melanoma).
-
The Challenge: Initial piperidine-based leads suffered from rapid metabolic clearance and suboptimal exposure.
-
The Solution: Replacing the piperidine moiety with a 3-substituted azetidine.
-
Outcome:
-
Metabolic Stability: Drastically improved due to the mechanism described above.
-
Selectivity: The rigid azetidine core positioned the iodine atom (on the aromatic ring) perfectly to fill a hydrophobic pocket, improving potency.
-
Case Study B: Baricitinib (Olumiant)[4]
-
Target: JAK1/2 (Rheumatoid Arthritis).[4]
-
Design Choice: Utilizes an azetidin-3-yl group linked to the ethylsulfonyl moiety.
-
Outcome: The azetidine ring reduced the overall lipophilicity (LogD) compared to a cyclopentyl or cyclohexyl analog, improving the drug's solubility and reducing off-target inhibition while maintaining high cellular permeability.
Experimental Protocols
To objectively evaluate azetidine analogs against other leads, the following protocols are recommended. These are designed to be self-validating by including specific internal controls.
Protocol 1: Comparative Microsomal Stability Assay
Purpose: To quantify the "Azetidine Advantage" in metabolic stability.
Materials:
-
Test Compounds (Azetidine analog vs. Pyrrolidine analog).
-
Liver Microsomes (Human/Rat/Mouse, 20 mg/mL).
-
NADPH Regenerating System.
-
Internal Standard: Verapamil (High clearance control) and Warfarin (Low clearance control).
Workflow:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 30 µL microsomes (final conc. 0.5 mg/mL) + 370 µL buffer + 50 µL compound.
-
Pre-incubate at 37°C for 5 min.
-
Start: Add 50 µL NADPH regenerating system.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench 50 µL aliquot into 150 µL ice-cold acetonitrile (containing internal standard).
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .[5]-
Validation: Verapamil
must be < 15 min; Warfarin > 120 min.
-
Protocol 2: In Vivo Pharmacokinetics (Rat PK)
Purpose: To confirm if in vitro stability translates to bioavailability (
Workflow:
-
Dosing: Administer cassette dose (N=3 rats) of Azetidine and Pyrrolidine analogs (1 mg/kg IV, 5 mg/kg PO).
-
Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.
-
Bioanalysis: LC-MS/MS quantification.
-
Key Metric: Calculate Bioavailability (
) .-
Expectation: Azetidine analogs often show higher
due to reduced first-pass metabolism ( ).
-
Safety & Toxicity Warning
Critical Distinction:
-
Synthetic Azetidines (Safe): The azetidine ring within a drug molecule (e.g., Cobimetinib) is generally safe and stable.
-
Azetidine-2-carboxylic Acid (Aze) (Toxic): This is a specific natural product found in sugar beets and lilies. It is a proline analog that gets misincorporated into proteins, causing toxicity.
-
Guidance: When designing azetidine drugs, avoid structures that can hydrolyze or metabolize specifically into free Azetidine-2-carboxylic acid. However, stable 3-substituted or N-substituted azetidines do not carry this risk.
Evaluation Workflow Diagram
Use this decision tree to determine when to deploy an azetidine scaffold in your lead optimization process.
Figure 2: Strategic workflow for implementing azetidine bioisosteres to solve specific ADME liabilities.
References
-
Azetidines in Medicinal Chemistry. Chemical Reviews. (2008). Comprehensive review of synthesis and properties.
-
Discovery of Cobimetinib (GDC-0973). ACS Medicinal Chemistry Letters. (2012). Details the optimization from piperidine to azetidine.
-
Azetidine-2-carboxylic acid toxicity. Nature. (1956). Foundational paper on the toxicity of the natural amino acid analog.
-
Baricitinib Discovery. Journal of Medicinal Chemistry. (2009). SAR data regarding the azetidine moiety in JAK inhibitors.
-
Metabolic Stability of Strained Rings. Journal of Medicinal Chemistry. (2012). Mechanistic explanation of ring strain effects on CYP oxidation.
Sources
Spectroscopic comparison of 3-(3-Methylbenzenesulfonyl)azetidine with its isomers
This guide provides a rigorous spectroscopic comparison of 3-(3-Methylbenzenesulfonyl)azetidine against its positional isomers. It is designed for medicinal chemists and analytical scientists requiring definitive identification of this scaffold, which serves as a critical intermediate in the synthesis of rigidified amine pharmacophores.
Introduction & Structural Context[1][2][3][4][5][6][7][8][9]
The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a rigid, low-molecular-weight alternative to piperidines or pyrrolidines. The specific target, 3-(3-Methylbenzenesulfonyl)azetidine , contains two distinct isomeric challenges that arise during synthesis:
-
Positional Isomers (Tolyl moiety): Arising from impurities in the 3-methylbenzenesulfonyl chloride or sulfinate starting materials.
-
Target: Meta (3-methyl)
-
Impurity A: Para (4-methyl)[1]
-
Impurity B: Ortho (2-methyl)
-
-
Regioisomers (Azetidine attachment): Arising from competing N-sulfonylation vs. C-sulfonylation pathways.
-
Target: C3-sulfonyl (Carbon-linked)
-
Alternative: N1-sulfonyl (Nitrogen-linked)
-
This guide focuses on the NMR and IR signatures required to unequivocally certify the Meta-C3 structure.
Analytical Workflow
The following decision tree outlines the logical flow for identifying the correct isomer using standard spectroscopic techniques.
Figure 1: Decision tree for spectroscopic identification of the target Meta-C3 isomer.
Comparative H-NMR Analysis
The proton NMR spectrum is the primary tool for differentiation. The data below assumes a solvent of
A. Aromatic Region (The Tolyl Differentiator)
The substitution pattern on the benzene ring dictates the splitting physics.
| Feature | Meta (Target) | Para (Isomer) | Ortho (Isomer) |
| Symmetry | |||
| Spin System | ABCD (Four distinct signals) | AA'BB' (Two distinct signals) | ABCD (Complex) |
| Key Signals | Singlet (H-2) : Isolated between sulfone and methyl.Triplet (H-5) : Distinct | Doublet (H-2,6) : | Multiplet : H-6 often deshielded by sulfone oxygen lone pairs. |
| Diagnostic | Look for the singlet at | Look for the "roofing effect" of two strong doublets. | Look for spectral complexity + steric shifts. |
B. Aliphatic Region (The Regio-Differentiator)
Distinguishing the C3-sulfonyl (target) from the N1-sulfonyl (common byproduct).
-
Target (C3-Sulfonyl):
-
H-3: A distinct methine proton appearing as a quintet or complex multiplet around 3.8 – 4.2 ppm . It couples to the four H-2/4 protons.
-
H-2/4: These appear as complex multiplets (often two sets of signals due to ring puckering) around 3.4 – 3.8 ppm .
-
-
Alternative (N1-Sulfonyl):
-
Symmetry: The molecule has a plane of symmetry through the Nitrogen and C-3.
-
Pattern: H-2 and H-4 are equivalent; H-3 is a simple quintet (if unsubstituted) or triplet. The chemical shifts are generally upfield compared to the C-sulfonyl isomer due to the lack of the electron-withdrawing sulfone directly on the carbon.
-
Infrared (IR) Spectroscopy Guidelines
While NMR provides connectivity, IR confirms functional group environments.
| Functional Group | Frequency ( | Assignment | Note |
| Sulfone ( | Asymmetric Stretch | Strong intensity; diagnostic for sulfonyl group. | |
| Sulfone ( | Symmetric Stretch | Very strong; often split in solid state. | |
| Azetidine Ring | Ring Breathing | often obscured by sulfone, but look for bands near 1180. | |
| Meta-Substitution | C-H Out-of-plane Bending | Key Differentiator: Para isomers typically show a single strong band at |
Experimental Tip: Use ATR (Attenuated Total Reflectance) on the solid neat compound. Solution IR in
Mass Spectrometry (Fragmentation Pathways)
Mass spectrometry (ESI+) provides confirmation of the molecular weight (
-
Parent Ion:
. -
Primary Fragmentation: Loss of
(Mass - 64).[3] -
Ring Cleavage: Azetidines are strained. High collision energy often results in the loss of
(ethylene) or ring opening to the imine.
Experimental Protocol: Validated Identification
To ensure reproducibility, follow this standardized characterization protocol.
Step 1: Sample Preparation
-
Dissolve 5-10 mg of the sample in 0.6 mL of
(Chloroform-d).-
Note: If solubility is poor (common for zwitterionic azetidines), use
or . Note that may shift amide/amine protons significantly.
-
-
Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., sodium sulfinate residues).
Step 2: Acquisition Parameters
-
1H-NMR: Minimum 400 MHz. Set relaxation delay (
) to to ensure accurate integration of the aromatic protons. -
13C-NMR: Acquire a proton-decoupled spectrum.
Step 3: Data Processing
-
Phase correct manually.
-
Baseline correct using a polynomial fit.
-
Integrate the methyl group (3H) as the internal reference standard (approx 2.4 ppm).
Synthesis & QC Workflow
The following diagram illustrates the critical control points where isomers must be rejected.
Figure 2: Synthesis and Quality Control workflow emphasizing the purification step.
Summary of Specifications
| Parameter | Specification for 3-(3-Methylbenzenesulfonyl)azetidine |
| Appearance | White to Off-white solid |
| 1H-NMR (Aromatic) | 4 signals (s, d, t, d); No AA'BB' symmetry. |
| 1H-NMR (Aliphatic) | H-3 methine signal present (~4.0 ppm).[5] |
| MS (ESI+) | |
| Isomeric Purity | No doublet at 7.8 ppm (Para impurity) < 1%. |
References
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Establishes the
extrusion mechanism characteristic of this class of compounds. -
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments URL:[Link] Relevance: Provides the foundational logic for distinguishing Ortho, Meta, and Para isomers via NMR splitting patterns.
-
Characteristic IR Absorptions of Functional Groups. Source: Chemistry LibreTexts URL:[Link] Relevance: Validates the wavenumber ranges for Sulfone and Aromatic substitution bands.
-
Synthesis and Characterization of Azetidine Derivatives. Source: Journal of Medicinal and Chemical Sciences URL:[Link] Relevance: Provides experimental context for azetidine ring characterization and stability.
Sources
- 1. 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-(3-Methylbenzenesulfonyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success. A compound that is rapidly metabolized may fail to reach its therapeutic target in sufficient concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides a comprehensive assessment of the metabolic stability of 3-(3-Methylbenzenesulfonyl)azetidine derivatives, a class of compounds with potential therapeutic applications. By examining the structural features of this scaffold and comparing it with viable alternatives, we offer a framework for informed decision-making in lead optimization. This document is intended to serve as a practical resource, grounded in established principles of drug metabolism and supported by detailed experimental protocols.
The Structural Logic of 3-(3-Methylbenzenesulfonyl)azetidine: A Double-Edged Sword
The 3-(3-Methylbenzenesulfonyl)azetidine scaffold incorporates two key moieties: a strained four-membered azetidine ring and an aromatic toluenesulfonyl group. The interplay of these components dictates the molecule's overall physicochemical properties and, consequently, its metabolic fate.
The azetidine ring , a saturated heterocycle, is often introduced into drug candidates to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[1][2] Its rigid, three-dimensional structure can favorably orient substituents for optimal target engagement.[3][4] Compared to larger, more flexible rings like pyrrolidine or piperidine, the azetidine ring's reduced lipophilicity can lessen its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] However, the inherent ring strain of azetidines can also present a metabolic liability, potentially leading to ring-opening reactions, for instance, through glutathione conjugation.[6]
The 3-methylbenzenesulfonyl (tosyl) group, on the other hand, presents a different set of metabolic considerations. While the sulfonamide linkage itself is generally more stable to hydrolysis than an amide bond, the aromatic ring and the methyl group are potential sites for oxidative metabolism.[7][8] The methyl group is susceptible to hydroxylation, which can be a primary clearance pathway.
Charting the Metabolic Course: In Vitro Stability Assessment
To empirically evaluate the metabolic stability of 3-(3-Methylbenzenesulfonyl)azetidine derivatives and their alternatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[9][10]
Liver Microsomal Stability Assay
This assay is a high-throughput method used early in drug discovery to assess Phase I metabolic stability.[11][12] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[2]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Pooled liver microsomes (human, rat, or other species of interest) are thawed on ice.
-
A stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) is prepared in a suitable organic solvent (e.g., DMSO).[13]
-
A NADPH-regenerating system solution is prepared.
-
-
Incubation:
-
The test compound and controls are added to a buffer solution containing the liver microsomes to a final concentration of typically 1 µM.[12]
-
The reaction is initiated by the addition of the NADPH-regenerating system. A control incubation without NADPH is included to assess non-CYP-mediated degradation.[12]
-
The incubation is carried out at 37°C in a shaking water bath.
-
-
Sampling and Analysis:
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[5]
-
Workflow for Liver Microsomal Stability Assay
Caption: Workflow of the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][14]
Experimental Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Cryopreserved primary hepatocytes (human, rat, etc.) are thawed and resuspended in incubation medium.
-
Cell viability is assessed using a method like trypan blue exclusion.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound and positive controls are added to the hepatocyte suspension at a final concentration (e.g., 1 µM).[15]
-
The incubation is carried out in a shaking incubator at 37°C with a controlled CO2 atmosphere.
-
-
Sampling and Analysis:
-
Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[13]
-
The reaction is terminated by adding cold acetonitrile with an internal standard.
-
Samples are processed (centrifugation) and analyzed by LC-MS/MS as described for the microsomal assay.
-
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.
-
CLint is typically expressed as µL/min/10^6 cells.[15]
-
Logical Flow of Hepatocyte Stability Assessment
Caption: Key steps in the hepatocyte stability assay.
Comparative Analysis: Alternatives to the 3-(3-Methylbenzenesulfonyl)azetidine Scaffold
To mitigate potential metabolic liabilities, several bioisosteric replacements can be considered for both the azetidine and the toluenesulfonyl moieties. Bioisosteres are functional groups with similar physicochemical properties that can be interchanged to improve a molecule's pharmacokinetic profile without compromising its pharmacological activity.[1][10]
Alternatives to the Azetidine Ring
| Alternative Scaffold | Rationale for Improved Stability | Potential Drawbacks |
| Pyrrolidine | Larger, less strained ring, potentially less susceptible to ring-opening reactions. | Increased lipophilicity may lead to higher CYP-mediated metabolism. |
| Piperidine | Even larger and less strained than pyrrolidine. | Significantly increased lipophilicity and potential for N-dealkylation.[16] |
| Oxetane | A four-membered ring containing oxygen; can be more metabolically stable than azetidine in some contexts. | Different hydrogen bonding capacity and potential for ether cleavage. |
Alternatives to the 3-Methylbenzenesulfonyl Group
| Alternative Moiety | Rationale for Improved Stability | Potential Drawbacks |
| Benzenesulfonyl | Removal of the metabolically labile methyl group. | May alter electronic properties and binding affinity. |
| (4-Fluorophenyl)sulfonyl | Fluorine substitution can block sites of oxidation and is resistant to metabolic cleavage. | May increase lipophilicity and alter pKa. |
| Pyridinesulfonyl | The electron-deficient pyridine ring is generally less prone to oxidation than a benzene ring. | Can introduce a basic center, affecting solubility and off-target activity. |
| Acylsulfonamide | Can serve as a bioisostere for the sulfonamide, potentially altering metabolic pathways. | May have different chemical stability and hydrogen bonding patterns. |
Data Summary and Interpretation
The following table provides a hypothetical comparison of the metabolic stability parameters for the parent compound and its potential bioisosteric replacements. The data for the alternatives are illustrative and based on general trends observed in medicinal chemistry.
| Compound | Scaffold | Sulfonyl Moiety | Predicted Microsomal t½ (min) | Predicted Hepatocyte t½ (min) | Predicted CLint Rank |
| Parent | 3-Azetidinyl | 3-Methylbenzenesulfonyl | Moderate | Moderate | Moderate |
| Alternative 1 | 3-Azetidinyl | (4-Fluorophenyl)sulfonyl | High | High | Low |
| Alternative 2 | 3-Pyrrolidinyl | 3-Methylbenzenesulfonyl | Low-Moderate | Low-Moderate | High |
| Alternative 3 | 3-Azetidinyl | Pyridin-3-ylsulfonyl | High | High | Low |
Interpretation:
-
Alternative 1 is predicted to have the highest metabolic stability due to the blockage of oxidation on the aromatic ring by the fluorine atom.
-
Alternative 2 , with the more lipophilic pyrrolidine ring, is predicted to be more susceptible to metabolism.
-
Alternative 3 is also expected to exhibit enhanced stability due to the electron-deficient nature of the pyridine ring.
Conclusion and Future Directions
The metabolic stability of 3-(3-Methylbenzenesulfonyl)azetidine derivatives is a multifaceted issue influenced by both the azetidine ring and the toluenesulfonyl group. While the azetidine moiety can confer favorable properties, its inherent ring strain and the potential for oxidation of the tosyl group warrant careful consideration. Through systematic in vitro evaluation using the detailed protocols provided, researchers can quantify the metabolic liabilities of this scaffold.
The exploration of bioisosteric replacements, such as substituting the methyl group with a fluorine atom or replacing the benzene ring with a pyridine ring, presents a rational strategy for enhancing metabolic stability. The comparative framework outlined in this guide serves as a valuable tool for prioritizing compounds for further development and ultimately, for designing drug candidates with a higher probability of clinical success.
References
-
Bhutani, P., & Singh, V. P. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Pharmaceuticals, 13(5), 99. [Link]
-
Dalvie, D., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 3(10), 845-849. [Link]
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Eriksson, U. G., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(12), 2169-2177. [Link]
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Patel, M., & Singh, S. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences, 4(2), 1-5.
- Singh, P. (2022). Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Journal of Drug Discovery and Development, 5(2), 1-2.
-
Chemspace. (2023). Bioisosteric Replacements. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-35. [Link]
- Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-53.
-
Lopes, B. T., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1134819. [Link]
-
Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(5), 1465-1470. [Link]
-
Yildiz, I., & Kara, M. (2021). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 827-834. [Link]
- Das, B., & Kumar, A. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update.
-
Sorensen, B. K., et al. (2007). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 50(3), 485-496. [Link]
- Kumar, S. (2024). Drug Metabolism: Pathways, Phases and Clinical Implications. Journal of Pharmacokinetics and Drug Metabolism, 4(1), 1-2.
-
LibreTexts. (2024). 1.5: Drug Metabolism. [Link]
-
Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology, 95(1), 1-33. [Link]
-
Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 547-559. [Link]
-
Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 33-41. [Link]
- Brandi, A., et al. (2008). The Azetidine Ring in Medicinal Chemistry. Chemical Reviews, 108(10), 3988-4035.
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- Li, J., et al. (2016). Azetidines as promising building blocks for drug discovery. Future Medicinal Chemistry, 8(13), 1557-1577.
- Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
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A Researcher's Guide to the Purity Analysis of 3-(3-Methylbenzenesulfonyl)azetidine
This guide provides a comprehensive framework for assessing the purity of synthesized 3-(3-Methylbenzenesulfonyl)azetidine, a heterocyclic sulfonamide scaffold of interest in medicinal chemistry. We will move beyond rote protocol recitation to explore the strategic rationale behind selecting and integrating various analytical techniques. Our focus is on building a self-validating analytical workflow that ensures the highest degree of confidence in the final product's quality, a non-negotiable aspect of drug discovery and development.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity analysis begins with understanding the synthetic route, as it dictates the likely impurity profile. A common method for synthesizing N-sulfonylazetidines involves the reaction of azetidine with a substituted sulfonyl chloride.[1] For our target compound, 3-(3-Methylbenzenesulfonyl)azetidine, a plausible route is the reaction of azetidine with 3-methylbenzenesulfonyl chloride in the presence of a base.
This understanding allows us to forecast potential process-related impurities:
-
Unreacted Starting Materials: Residual azetidine and 3-methylbenzenesulfonyl chloride.
-
By-products of the Sulfonyl Chloride: 3-methylbenzenesulfonic acid, formed from hydrolysis of the sulfonyl chloride.
-
By-products of the Azetidine: The strained four-membered ring is susceptible to opening, which could lead to oligomeric or polymeric impurities.[2]
-
Residual Solvents and Reagents: Any solvents (e.g., dichloromethane, acetonitrile) or bases (e.g., triethylamine) used in the reaction and workup.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(3-Methylbenzenesulfonyl)azetidine: From Hazard Assessment to Disposal
As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards. This guide provides essential, field-proven safety and logistical information for handling 3-(3-Methylbenzenesulfonyl)azetidine. The protocols outlined here are designed to be a self-validating system, ensuring the protection of researchers while maintaining the integrity of the experimental work.
Hazard Assessment: Understanding the Molecule
While a specific, comprehensive safety data sheet (SDS) for 3-(3-Methylbenzenesulfonyl)azetidine is not publicly available, a reliable hazard profile can be constructed by analyzing its core functional groups: the azetidine ring and the benzenesulfonyl group. This analysis, supported by data from structurally similar compounds, forms the basis of our safety protocols.
-
Azetidine Moiety: The strained four-membered azetidine ring is a key structural feature. The parent compound, azetidine, is known to cause severe skin burns and eye damage.[1] This suggests a high potential for corrosivity.
-
Benzenesulfonyl Group: Compounds containing benzenesulfonyl groups can cause skin, eye, and respiratory irritation.[2] For example, methyl benzenesulfonate is classified as causing severe skin burns and eye damage (Category 1B) and may cause respiratory irritation.[2]
-
Analog Data: Safety data for analogous compounds like 3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride and 3-(Methanesulfonylmethyl)azetidine hydrochloride consistently list hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Several related compounds are also classified as harmful if swallowed (H302).[4][5][6]
The Hierarchy of Controls: A Safety-First Framework
Before any personal protective equipment is selected, a systematic approach to safety must be implemented. The hierarchy of controls prioritizes the most effective measures first.
Caption: A systematic workflow ensures safety at every stage of handling the compound.
Emergency Response Protocol
Immediate and correct first aid is critical in the event of an exposure.
Caption: Immediate and appropriate actions following an exposure event.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7][8]Seek prompt medical attention. [6]* Eye Contact: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. [3]Immediate medical attention is required. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3][8]* Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste. [3]For large spills, evacuate the area and contact your institution's environmental health and safety department. [9]
Waste Disposal Plan
All materials contaminated with 3-(3-Methylbenzenesulfonyl)azetidine must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, weighing paper, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this chemical down the drain. The container should be stored in a secondary containment bin in a well-ventilated area.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program in accordance with all local, state, and federal regulations. [9] By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-(3-Methylbenzenesulfonyl)azetidine, ensuring both personal safety and the advancement of scientific discovery.
References
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- MilliporeSigma.
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- BLD Pharmatech. Safety Data Sheet: 3-(Cyclopropylsulfonyl)azetidine.
- Merck.
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- Nipissing University.
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
- University of Florida, IFAS Extension. Personal Protective Equipment for Handling Pesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
